N-hydroxypipecolic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWARTPIJFHCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-20-2 | |
| Record name | NSC109552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Emergence of a Key Immune Signal: A Technical Guide to N-Hydroxypipecolic Acid (NHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant immunology, the discovery of N-hydroxypipecolic acid (NHP) represents a significant leap in understanding the mechanisms of systemic acquired resistance (SAR). This powerful, broad-spectrum defense response equips plants to fend off secondary infections throughout their entire system. NHP has been identified as a crucial mobile signaling molecule that orchestrates this systemic immunity.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of NHP, with a focus on quantitative data, detailed experimental protocols, and visualization of its signaling pathways to empower further research and potential applications in crop protection and drug development.
Discovery and Characterization
NHP was identified as a key metabolite in SAR through metabolomic studies comparing wild-type Arabidopsis thaliana with mutants deficient in SAR, such as fmo1 (flavin-dependent monooxygenase 1).[5][6] These studies revealed that FMO1 is responsible for the final step in NHP biosynthesis, the N-hydroxylation of its precursor, pipecolic acid (Pip).[4][5][7][8] The ectopic expression of FMO1 was found to reduce pathogen growth, and external application of NHP could restore SAR in deficient mutants, confirming its central role in this defense pathway.[5]
Quantitative Analysis of NHP and Precursor Accumulation
The induction of NHP biosynthesis is a conserved response to pathogen attack across a wide range of plant species. Basal levels of NHP in unstressed plants are typically low to undetectable. However, upon pathogen infection, NHP levels can increase significantly.[9] The following tables summarize quantitative data on the accumulation of NHP and its precursor, pipecolic acid (Pip), in various plant species following pathogen challenge.
| Plant Species | Pathogen | Tissue | Time Post-Infection (hpi) | NHP Concentration (µg/g FW) | Pip Concentration (µg/g FW) | Fold Increase in NHP | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | Distal Leaves | 24 | Accumulates | Accumulates | Significant | [9] |
| Tobacco (Nicotiana tabacum) | Pseudomonas syringae | Infected Leaves | 72 | ~6 | ~6 | 2-10 fold | [9] |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae | Infected Leaves | - | Lower than Pip | Exceeds NHP by ~8-fold | 2-10 fold | [9] |
| Cucumber (Cucumis sativus) | Pseudomonas syringae | Local & Systemic | - | High | High | 2-10 fold | |
| Brachypodium distachyon | Fungal Pathogen | Infected Leaves | - | Accumulates | Accumulates | 2-10 fold | [9] |
| Barley (Hordeum vulgare) | Fungal Pathogen | Infected Leaves | - | Accumulates | Accumulates | 2-10 fold | [9] |
| Treatment | Genotype | Gene | Fold Change in Expression | Reference |
| NHP Treatment | Wheat Seedlings | Immune-related genes | >6.3-fold for top 50 upregulated genes | [1] |
| NHP Treatment | Arabidopsis thaliana | ICS1, PBS3, PR1 | Strong upregulation | [7] |
| NHP Treatment | Arabidopsis thaliana | ALD1, FMO1, UGT76B1 | Strong upregulation | [7] |
| NHP Treatment | Arabidopsis thaliana | CYP71A13, PAD3 | Strong upregulation | [7] |
NHP Biosynthesis and Signaling Pathway
The biosynthesis of NHP from L-lysine is a three-step enzymatic process primarily occurring in the plastids and cytosol.[10]
-
ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): This aminotransferase initiates the pathway by converting L-lysine to ε-amino-α-keto caproic acid, which spontaneously cyclizes to Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[10]
-
SARD4 (SAR-DEFICIENT 4): This reductase then converts Δ¹-P2C to pipecolic acid (Pip).[10]
-
FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): Finally, Pip is exported to the cytosol where it is hydroxylated by FMO1 to produce the active signaling molecule, NHP.[10]
Once synthesized, NHP acts as a mobile signal, translocating from the site of infection to distal tissues to activate SAR. The NHP signaling pathway involves a complex interplay with the salicylic acid (SA) pathway, leading to a robust and amplified defense response.
Experimental Protocols
Protocol 1: Extraction and Quantification of NHP by GC-MS
This protocol is adapted from methodologies described for the analysis of NHP and related metabolites from plant tissue.[5]
1. Sample Preparation: a. Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
2. Extraction: a. Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol, 20% water) to the powdered tissue. b. Vortex thoroughly and incubate at 4°C for at least 1 hour with occasional shaking. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube. For quantitative analysis, a known amount of an internal standard (e.g., D9-NHP) should be added at the beginning of the extraction.
3. Derivatization for GC-MS Analysis: a. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). b. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and amino groups.
4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient to separate the analytes. c. The mass spectrometer should be operated in electron ionization (EI) mode. d. Monitor for characteristic ions of derivatized NHP (e.g., m/z 172 for the [M-CH3]+ ion) for quantification.[11]
Protocol 2: Systemic Acquired Resistance (SAR) Assay
This protocol outlines a standard method to assess the induction of SAR by NHP treatment.[7]
1. Plant Growth: a. Grow Arabidopsis thaliana or other suitable plant species under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
2. Primary Treatment (Induction of SAR): a. For soil drench application, apply a 1 mM solution of NHP to the soil of 4-5 week old plants. Use water as a mock control. b. For leaf infiltration, use a needleless syringe to infiltrate three lower leaves of each plant with a 1 mM NHP solution. Infiltrate control plants with water.
3. Secondary Treatment (Pathogen Challenge): a. 24-48 hours after the primary treatment, challenge the plants with a pathogen. For example, infiltrate three upper, systemic leaves with a suspension of Pseudomonas syringae pv. tomato DC3000 (Pst) at a specific optical density (e.g., OD600 = 0.001).
4. Quantification of Pathogen Growth: a. 2-3 days after the pathogen challenge, harvest leaf discs from the inoculated leaves. b. Homogenize the leaf discs in a sterile buffer (e.g., 10 mM MgCl2). c. Plate serial dilutions of the homogenate on appropriate selective media (e.g., King's B agar with appropriate antibiotics for Pst). d. Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs) to determine the bacterial titer in the leaves. A significant reduction in pathogen growth in NHP-treated plants compared to mock-treated plants indicates the induction of SAR.
Protocol 3: Transient Expression of NHP Biosynthesis Genes in Nicotiana benthamiana
This protocol allows for the rapid, in-planta functional characterization of NHP biosynthetic genes.[6]
1. Vector Construction: a. Clone the coding sequences of the NHP biosynthetic genes (e.g., ALD1, SARD4, FMO1) into a suitable plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
2. Agrobacterium tumefaciens Transformation: a. Transform the expression constructs into a suitable Agrobacterium strain (e.g., GV3101).
3. Agroinfiltration: a. Grow the transformed Agrobacterium cultures overnight in LB medium with appropriate antibiotics. b. Pellet the bacteria by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.5-1.0. c. Mix the Agrobacterium strains carrying the different biosynthetic genes in equal ratios. d. Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.
4. Analysis: a. 3-5 days post-infiltration, harvest the infiltrated leaf tissue. b. Analyze the tissue for the production of NHP and its intermediates using the GC-MS protocol described above.
Logical Workflow for Investigating NHP Function
The following diagram illustrates a logical workflow for the discovery and functional characterization of NHP.
Conclusion and Future Directions
This compound has been firmly established as a central regulator of systemic acquired resistance in plants. Its discovery has not only provided a deeper understanding of plant immunity but has also opened up new avenues for developing novel strategies for crop protection. The ability of exogenously applied NHP to induce broad-spectrum disease resistance makes it a promising candidate for the development of new, environmentally friendly plant protection products.[12] Furthermore, the elucidation of the NHP biosynthetic and signaling pathways provides a roadmap for engineering crops with enhanced innate immunity. Future research will likely focus on identifying the NHP receptor(s), further dissecting the downstream signaling network, and exploring the potential for manipulating NHP metabolism to enhance disease resistance in agronomically important crops. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards these goals.
References
- 1. Frontiers | Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 4. This compound and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of N-Hydroxypipecolic Acid in Systemic Acquired Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. Recent advances in the field of plant immunity have identified N-hydroxypipecolic acid (NHP) as a central signaling molecule in the establishment and maintenance of SAR. This technical guide provides an in-depth overview of the biosynthesis of NHP, its intricate signaling network, and its synergistic relationship with other defense pathways, particularly that of salicylic acid (SA). Detailed experimental protocols for the quantification of NHP, assessment of SAR, and analysis of defense-related gene expression are provided to facilitate further research in this area. Furthermore, quantitative data from key studies are summarized in structured tables, and critical pathways and workflows are visualized using diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development aiming to harness the potential of NHP for crop protection and therapeutic applications.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to protect themselves from a myriad of pathogenic microbes. Among these is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distal to the site of primary infection. SAR is characterized by its broad-spectrum efficacy and long-lasting nature. For decades, salicylic acid (SA) was considered the primary signaling molecule mediating SAR. However, recent groundbreaking research has unveiled a pivotal role for the non-protein amino acid derivative, this compound (NHP), as a key mobile signal and potent activator of SAR.[1][2][3][4]
The discovery of NHP has significantly advanced our understanding of the intricate signaling network governing plant immunity. NHP biosynthesis is induced upon pathogen recognition and it accumulates in both local and systemic tissues, where it orchestrates a massive transcriptional reprogramming leading to the expression of defense-related genes and the establishment of a primed state of enhanced defense readiness.[5][6] This guide delves into the core aspects of NHP biology within the context of SAR, providing a technical resource for the scientific community.
NHP Biosynthesis Pathway
This compound is synthesized from the amino acid L-lysine through a three-step enzymatic pathway primarily located in the chloroplasts and cytoplasm.[4]
-
ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): The pathway is initiated in the plastids where ALD1, a lysine aminotransferase, converts L-lysine into ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[4]
-
SARD4 (SAR-DEFICIENT 4): The P2C is then reduced to pipecolic acid (Pip) by the reductase SARD4, also within the plastids.[4]
-
FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): Pipecolic acid is subsequently exported to the cytoplasm where it is hydroxylated by FMO1 to form the active signaling molecule, this compound.[1][2][3][4]
The expression of the genes encoding these enzymes, particularly ALD1 and FMO1, is strongly induced upon pathogen infection, leading to a rapid accumulation of NHP.[5]
NHP Signaling in Systemic Acquired Resistance
NHP acts as a mobile signal that travels from the site of infection to distal tissues, where it initiates a signaling cascade that culminates in the establishment of SAR. The NHP signaling pathway is intricately linked with the salicylic acid (SA) pathway, and their interplay is crucial for a robust defense response.[5][6][7]
Upon arrival in systemic tissues, NHP perception, the receptor for which is yet to be identified, triggers a signaling cascade that leads to the activation of downstream components. A key player in this pathway is NON-EXPRESSOR OF PR GENES 1 (NPR1), a master regulator of SA-mediated defense responses. NHP signaling potentiates the SA pathway, leading to increased SA biosynthesis and the activation of NPR1.[6][7]
Activated NPR1 translocates to the nucleus where it interacts with TGA transcription factors. This complex then binds to the promoters of a large set of defense-related genes, including the PATHOGENESIS-RELATED (PR) genes, leading to their transcriptional activation and the establishment of a primed state of immunity.[6][7] This priming allows for a faster and stronger defense response upon subsequent pathogen attack.
Quantitative Data on NHP and SAR
The following tables summarize key quantitative data from published studies, providing a reference for the concentration of NHP and related metabolites, the extent of gene expression changes, and the level of disease resistance conferred by NHP.
Table 1: Concentration of NHP and Related Metabolites in Arabidopsis thaliana
| Condition | Tissue | Metabolite | Concentration (µg/g FW) | Reference |
| Mock-treated | Local Leaves (24 hpi) | NHP | Not Detected | [8] |
| Psm-inoculated | Local Leaves (24 hpi) | NHP | ~0.5 | [8] |
| Mock-treated | Systemic Leaves (48 hpi) | NHP | Not Detected | [8] |
| Psm-inoculated | Systemic Leaves (48 hpi) | NHP | ~0.2 | [8] |
| Mock-treated | Local Leaves (24 hpi) | Pipecolic Acid | ~0.1 | [8] |
| Psm-inoculated | Local Leaves (24 hpi) | Pipecolic Acid | ~2.0 | [8] |
| Mock-treated | Systemic Leaves (48 hpi) | Pipecolic Acid | ~0.1 | [8] |
| Psm-inoculated | Systemic Leaves (48 hpi) | Pipecolic Acid | ~1.5 | [8] |
Table 2: NHP-Induced Gene Expression Changes in Arabidopsis thaliana
| Gene | Treatment | Fold Change (vs. Mock) | Time Point | Reference |
| PR1 | 1 mM NHP | ~150 | 24 h | [6] |
| FMO1 | 1 mM NHP | ~8 | 24 h | [5] |
| ALD1 | 1 mM NHP | ~6 | 24 h | [5] |
| PAD3 | 1 mM NHP | ~7 | 24 h | [5] |
| PBS3 | 1 mM NHP | ~10 | 24 h | [5] |
| ICS1 | 1 mM NHP | ~3 | 24 h | [5] |
Table 3: NHP-Mediated Disease Resistance in Arabidopsis thaliana
| Pathogen | Treatment | Disease Metric | Reduction in Disease | Reference |
| Pseudomonas syringae pv. maculicola ES4326 | 1 mM NHP (soil drench) | Bacterial Titer (cfu/cm²) | ~100-fold | [6] |
| Hyaloperonospora arabidopsidis Noco2 | 1 mM NHP (soil drench) | Intercellular Hyphae (mm/cm²) | ~90% | [6] |
| Pseudomonas syringae pv. tomato DC3000 | 1 mM NHP (leaf infiltration) | Bacterial Titer (rlu/cm²) | ~10-fold | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of NHP and SAR.
NHP Extraction and Quantification by LC-MS
This protocol describes the extraction of NHP and related metabolites from plant tissue for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
Microcentrifuge tubes
-
Extraction buffer: 80% methanol (LC-MS grade) with appropriate internal standards (e.g., deuterated NHP)
-
Centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water and methanol
-
LC-MS system with a C18 column
Procedure:
-
Harvest plant tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[10]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead-beating tissue lyser.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol containing internal standards to each sample.
-
Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator or a stream of nitrogen gas.
-
Resuspend the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol in water (LC-MS grade).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for NHP and the internal standard.
Pseudomonas syringae Infection Assay for SAR
This protocol details the procedure for inducing and assessing SAR in Arabidopsis thaliana using the bacterial pathogen Pseudomonas syringae.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 (virulent strain)
-
Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2) for SAR induction (optional)
-
King's B (KB) medium (solid and liquid)
-
Appropriate antibiotics (e.g., rifampicin)
-
10 mM MgCl₂ (sterile)
-
1 mL needleless syringes
-
Leaf punch
-
Microcentrifuge tubes
-
Plate reader (for bioluminescent strains) or plating supplies for colony counting
Procedure:
-
Bacterial Culture Preparation:
-
Streak the desired P. syringae strain from a glycerol stock onto a KB agar plate containing the appropriate antibiotic.
-
Incubate at 28°C for 2 days.
-
Inoculate a single colony into liquid KB medium with antibiotic and grow overnight at 28°C with shaking.
-
Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (OD₆₀₀).[9][11]
-
-
Primary Inoculation (SAR Induction):
-
For SAR induction, infiltrate three lower leaves of each plant with a low dose of virulent P. syringae (e.g., OD₆₀₀ = 0.001) or an avirulent strain (e.g., OD₆₀₀ = 0.02).[11] A mock inoculation with 10 mM MgCl₂ serves as the control.
-
Use a 1 mL needleless syringe to gently press the bacterial suspension into the abaxial side of the leaf.
-
-
Incubation:
-
Place the plants in a growth chamber with high humidity for 2-3 days to allow for the establishment of SAR.
-
-
Secondary Inoculation (Challenge):
-
Infiltrate three upper, systemic leaves with a virulent strain of P. syringae at a higher concentration (e.g., OD₆₀₀ = 0.001).[9]
-
-
Quantification of Bacterial Growth:
-
After 2-3 days of incubation, collect leaf discs from the challenged leaves using a leaf punch.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate on KB agar with the appropriate antibiotic.
-
Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).
-
Alternatively, if using a bioluminescent strain, the bacterial titer can be quantified by measuring luminescence using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the bacterial titer as CFU per cm² of leaf area or relative light units (RLU) per cm².
-
Compare the bacterial growth in plants that received the primary pathogen inoculation to the mock-inoculated plants. A significant reduction in bacterial growth in the systemic leaves of pre-inoculated plants indicates the successful induction of SAR.
-
RT-qPCR Analysis of SAR-related Gene Expression
This protocol outlines the steps for analyzing the expression of SAR-related genes using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes
-
Nuclease-free water
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest plant tissue at the desired time points after treatment (e.g., NHP application or pathogen infection) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).[12]
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[12]
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Assess RNA integrity by running an aliquot on an agarose gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[12]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.[13]
-
Run the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., ACTIN2, UBIQUITIN5).[14]
-
Calculate the relative gene expression using the ΔΔCt method or another appropriate statistical analysis.[15]
-
Conclusion and Future Perspectives
This compound has emerged as a critical signaling molecule in the establishment of systemic acquired resistance in plants. Its biosynthesis from L-lysine and its intricate signaling network, which is closely intertwined with the salicylic acid pathway, highlight the complexity and sophistication of plant immune responses. The detailed experimental protocols and quantitative data presented in this technical guide provide a valuable resource for researchers and scientists working to further unravel the mechanisms of NHP-mediated immunity.
For professionals in drug development and crop protection, NHP and its biosynthetic pathway represent promising targets for the development of novel plant activators and disease control strategies. Engineering crops to enhance NHP production or developing chemical inducers of the NHP pathway could lead to more durable and broad-spectrum disease resistance in agriculture.[4]
Future research should focus on identifying the NHP receptor(s), elucidating the downstream signaling components, and understanding the mechanisms of NHP transport and perception. A deeper understanding of how NHP signaling is integrated with other defense pathways and how it is regulated under different environmental conditions will be crucial for harnessing its full potential in sustainable agriculture and beyond. The continued exploration of NHP biology promises to open new avenues for enhancing plant health and ensuring global food security.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 6. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification of stably expressed reference genes for expression studies in Arabidopsis thaliana using mass spectrometry-based label-free quantification [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of reference genes for RT-qPCR gene expression analysis in Arabidopsis thaliana exposed to elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biosynthesis of N-hydroxypipecolic Acid from L-lysine: A Technical Guide for Researchers
Abstract
N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in establishing Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the biosynthesis of NHP from its precursor, L-lysine. It is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, biochemistry, and agricultural biotechnology. This document details the enzymatic cascade responsible for this conversion, presents quantitative data from key studies, and provides comprehensive experimental protocols for the investigation of this pathway. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction
Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant defense mechanism induced in distal, uninfected tissues following an initial localized pathogen infection.[1][2] The discovery of this compound (NHP) as a central mobile signal in SAR has been a significant advancement in understanding plant immunity.[3][4] NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically after pathogen attack and is sufficient to induce a robust defense response.[5] The biosynthetic pathway of NHP originates from the essential amino acid L-lysine and is catalyzed by a series of three key enzymes. A comprehensive understanding of this pathway is crucial for developing novel strategies to enhance crop resilience and disease resistance.
The Core Biosynthetic Pathway
The conversion of L-lysine to NHP is a three-step enzymatic process primarily elucidated in the model plant Arabidopsis thaliana.[6][7][8] The pathway is initiated in the chloroplast and completed in the cytosol.[4][9][10]
The key enzymes involved are:
-
AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that catalyzes the first committed step in the pathway.[11][12]
-
SAR-DEFICIENT 4 (SARD4): A reductase responsible for the conversion of the cyclic intermediate.[11][12]
-
FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that performs the final N-hydroxylation step to produce NHP.
The pathway proceeds as follows:
-
Transamination of L-lysine: In the chloroplast, ALD1 utilizes L-lysine as a substrate to generate ε-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[11][13]
-
Reduction to Pipecolic Acid: SARD4 then reduces P2C to form pipecolic acid (Pip).[11][12]
-
N-hydroxylation of Pipecolic Acid: Pip is transported to the cytosol where FMO1 catalyzes its N-hydroxylation to yield the final product, this compound (NHP).
Quantitative Data Summary
The following tables summarize quantitative data related to the biosynthesis of NHP in both native plant systems and engineered microorganisms.
Table 1: NHP and Pip Accumulation in Arabidopsis thaliana upon Pathogen Challenge
| Genotype | Treatment | Tissue | Metabolite | Fold Change vs. Mock | Reference |
| Wild-type (Col-0) | Pseudomonas syringae | Distal | Pip | Increased | [11] |
| Wild-type (Col-0) | Pseudomonas syringae | Local | Pip | ~18-fold increase | [6] |
| ald1 mutant | Pseudomonas syringae | Local | Pip | No increase | [6] |
| fmo1 mutant | Pseudomonas syringae | Distal | Pip | Increased | [11] |
| sard4 mutant | Pseudomonas syringae | Distal | Pip | Below detection | [11] |
Table 2: Production of NHP in Engineered Escherichia coli
| Strain | L-lysine (g/L) | Time (h) | NHP Titer (mg/L) | Reference |
| ML071 | 2 | 12 | 29.36 | [14] |
| ML071 | 4 | 48 | 86.48 | [14] |
| ML08 | - | 36 | 286.42 | [15] |
| ML08 | - | 48 | 326.42 | [15] |
Table 3: Relative Abundance of NHP and Pip in Nicotiana benthamiana after Transient Expression
| Expressed Genes | Relative Pip Abundance (EIC) | Relative NHP Abundance (EIC) | Reference |
| GFP | Not detected | Not detected | [16] |
| ALD1 + SARD4 + FMO1 | Detected | High | [16] |
| ALD1 + FMO1 | Detected | High | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the NHP biosynthetic pathway.
In Planta Reconstitution of the NHP Pathway using Agrobacterium-mediated Transient Expression
This protocol is adapted for the transient expression of Arabidopsis NHP biosynthetic enzymes in Nicotiana benthamiana.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
Expression vectors containing the coding sequences for A. thaliana ALD1, SARD4, and FMO1
-
Nicotiana benthamiana plants (4-6 weeks old)
-
LB medium with appropriate antibiotics
-
Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone
-
1 mL needleless syringes
Procedure:
-
Transform Agrobacterium: Introduce the expression vectors for ALD1, SARD4, and FMO1 into separate A. tumefaciens GV3101 cells via electroporation or heat shock.
-
Culture Bacteria: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of each transformed Agrobacterium strain. Grow overnight at 28°C with shaking.
-
Prepare Inoculum: Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min). Discard the supernatant and resuspend the cells in infiltration buffer to a final optical density at 600 nm (OD₆₀₀) of 1.0.
-
Mix Cultures: For co-infiltration, mix the resuspended Agrobacterium strains carrying ALD1, SARD4, and FMO1 in equal ratios to a final OD₆₀₀ of 0.1 for each strain.
-
Infiltrate Leaves: Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of fully expanded N. benthamiana leaves.
-
Incubation: Maintain the infiltrated plants in a growth chamber for 48-72 hours.
-
Sample Collection: Harvest the infiltrated leaf areas for subsequent metabolite analysis.
Quantification of NHP and Pipecolic Acid by GC-MS
This protocol outlines a general procedure for the extraction and derivatization of NHP and Pip from plant tissue for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., D9-Pip, D9-NHP)
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Homogenization: Homogenize ~100 mg of plant tissue in a suitable volume of extraction solvent containing internal standards.
-
Extraction: Vortex the mixture and incubate at room temperature. Centrifuge to pellet cell debris.
-
Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: Add the derivatization reagent (e.g., MSTFA) to the dried extract and incubate at an elevated temperature (e.g., 80°C) to facilitate the reaction.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) mode for targeted quantification of NHP (m/z 172) and Pip (m/z 156).[16][17]
-
Quantification: Calculate the concentration of NHP and Pip based on the peak areas relative to the internal standards.
In Vitro Enzyme Assays
This section provides a general framework for the in vitro characterization of the NHP biosynthetic enzymes.
1. Cloning and Expression of Recombinant Proteins:
-
The coding sequences of ALD1, SARD4, and FMO1 are amplified from A. thaliana cDNA and cloned into suitable E. coli expression vectors (e.g., pET vectors).[11]
-
The recombinant proteins are expressed in an appropriate E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography (e.g., Ni-NTA).
2. ALD1 and SARD4 Coupled Enzyme Assay:
-
The reaction mixture contains L-lysine, pyridoxal 5'-phosphate (PLP) as a cofactor for ALD1, and NADPH as a cofactor for SARD4 in a suitable buffer.
-
The reaction is initiated by the addition of purified ALD1 and SARD4 enzymes.
-
The formation of Pip can be monitored over time by LC-MS or GC-MS.
3. FMO1 Enzyme Assay:
-
The reaction mixture contains Pip, NADPH, and FAD in a suitable buffer.
-
The reaction is initiated by the addition of purified FMO1 enzyme.
-
The production of NHP is quantified by LC-MS or GC-MS.
NHP in Plant Defense Signaling
The biosynthesis of NHP is intricately linked to the broader plant immune signaling network. Pathogen recognition leads to the transcriptional upregulation of ALD1, SARD4, and FMO1.[18][19] The produced NHP then acts as a mobile signal, translocating from the site of infection to distal tissues to prime them for a more rapid and robust defense response upon subsequent pathogen attack.
NHP signaling is also interconnected with the salicylic acid (SA) pathway, another crucial component of plant immunity.[2] NHP can induce the accumulation of SA, and both pathways appear to function synergistically to establish a comprehensive defense response.[2]
Conclusion
The elucidation of the NHP biosynthetic pathway from L-lysine represents a significant step forward in our understanding of plant immunity. The enzymes ALD1, SARD4, and FMO1 are central to this process, and their regulation is key to the establishment of Systemic Acquired Resistance. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate this pathway. Future research will likely focus on identifying the NHP receptor, elucidating the transport mechanisms of NHP, and exploring the potential for engineering this pathway to enhance disease resistance in agronomically important crops.
References
- 1. patharkar.com [patharkar.com]
- 2. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. | Semantic Scholar [semanticscholar.org]
- 6. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [bio-protocol.org]
- 7. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [en.bio-protocol.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 10. This compound triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsw3.naist.jp [bsw3.naist.jp]
- 14. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 16. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on N-hydroxypipecolic Acid (NHP) as a Mobile Signal in Plant Defense
Abstract
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum immunity to distal, uninfected parts of a plant following a localized pathogen attack. Recent advances have identified this compound (NHP), a lysine-derived metabolite, as a central signaling molecule in the establishment and maintenance of SAR.[1] NHP accumulates systemically after infection and is both necessary and sufficient to induce a robust defense response.[1][2][3] This technical guide provides a comprehensive overview of the NHP biosynthesis and signaling pathways, presents quantitative data on its activity, details key experimental protocols for its study, and explores its potential for developing novel crop protection strategies.
NHP Biosynthesis Pathway
NHP is synthesized from L-lysine through a three-step enzymatic pathway that is conserved across diverse plant species.[1][4][5] The initial steps occur in the plastids, with the final conversion to NHP taking place in the cytosol.[6]
-
L-Lysine Transamination: The pathway begins with the transamination of L-lysine by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , an aminotransferase located in the plastids. This reaction forms dehydropipecolic acid intermediates.[2][3][5]
-
Reduction to Pipecolic Acid (Pip): The intermediates are then reduced by the reductase SAR-DEFICIENT 4 (SARD4) , also in the plastids, to produce pipecolic acid (Pip).[2][3][5] Pip is subsequently exported to the cytosol.[6]
-
N-hydroxylation to NHP: In the final and critical step, the cytosolic enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes the N-hydroxylation of Pip to generate the active immune signal, NHP.[1][2][7][8]
The expression of all three biosynthetic genes, ALD1, SARD4, and FMO1, is induced by pathogen infection.[3][5]
NHP Signaling in Systemic Acquired Resistance
NHP functions as a critical mobile signal that travels from the site of primary infection to distal tissues, where it orchestrates a systemic immune response. Its signaling is intricately linked with that of salicylic acid (SA), another key defense hormone.
-
Mobility: Following a localized pathogen attack, NHP accumulates in both the infected local leaves and the uninfected systemic leaves, as well as in the phloem sap, confirming its role as a mobile signal.[1][3]
-
Induction of SA: In systemic tissues, NHP triggers the biosynthesis of SA.[5] This mutual amplification is crucial for establishing a robust SAR response.[5]
-
NPR1-Dependence: The signaling cascade downstream of NHP requires NON-EXPRESSOR OF PR GENES 1 (NPR1) , a master transcriptional co-regulator of SA-dependent defenses.[9][10][11] NHP-induced transcriptional changes and defense priming are largely abolished in npr1 mutants.[9][12]
-
TGA Transcription Factors: NPR1 interacts with TGA transcription factors , which are required to mediate the expression of SAR-related genes in response to NHP.[10][13]
-
Defense Priming: A key function of NHP is to "prime" the plant for a faster and stronger defense activation upon subsequent pathogen challenge.[2][9][14] NHP-pretreated plants exhibit boosted accumulation of SA, phytoalexins like camalexin, and enhanced expression of defense genes upon secondary infection.[2][9][11]
-
Inactivation: To prevent constitutive immune activation and associated growth trade-offs, NHP levels are tightly regulated. The glycosyltransferase UGT76B1 inactivates NHP by converting it to NHP-O-glucoside (NHP-Glc).[5][6][15]
Quantitative Data
The role of NHP in plant defense is supported by quantitative measurements of metabolite levels, gene expression, and pathogen growth.
Table 1: Metabolite Accumulation in Arabidopsis thaliana after Pseudomonas syringae pv. maculicola (Psm) Inoculation
| Metabolite | Tissue | Genotype | Treatment | Time (hpi) | Concentration (µg/g FW) |
| Pipecolic Acid (Pip) | Systemic | Col-0 (WT) | Psm | 48 | ~ 25 |
| Systemic | fmo1 | Psm | 48 | ~ 150 | |
| NHP | Systemic | Col-0 (WT) | Psm | 48 | ~ 1.5 |
| Systemic | fmo1 | Psm | 48 | Not Detected | |
| Salicylic Acid (SA) | Systemic | Col-0 (WT) | Psm | 48 | ~ 10 |
| Systemic | fmo1 | Psm | 48 | ~ 1 |
Data are representative values synthesized from multiple studies. Absolute values can vary with experimental conditions. The fmo1 mutant over-accumulates the NHP precursor Pip because it cannot be converted to NHP.[2][3]
Table 2: Effect of Exogenous NHP Treatment on Pathogen Resistance
| Plant Species | Treatment (Systemic Leaves) | Pathogen | Pathogen Growth (log CFU/cm²) |
| Arabidopsis thaliana | Mock (Water) | P. syringae pv. maculicola | ~ 7.5 |
| 1 mM NHP (Soil Drench) | P. syringae pv. maculicola | ~ 5.5 | |
| Tomato (Solanum lycopersicum) | Mock (MgCl₂) | P. syringae pv. tomato | ~ 8.0 |
| 1 mM NHP | P. syringae pv. tomato | ~ 6.0 | |
| Pepper (Capsicum annuum) | Mock (MgCl₂) | Xanthomonas euvesicatoria | ~ 6.5 |
| 2 mM NHP | Xanthomonas euvesicatoria | ~ 4.5 |
Data are representative values showing that exogenous NHP application is sufficient to induce disease resistance, reducing bacterial growth by approximately 100-fold (a reduction of 2 on the log scale).[3][4]
Experimental Protocols
Studying NHP requires specific methodologies for metabolite quantification, bioactivity assays, and gene expression analysis.
Protocol: NHP Quantification by GC-MS
This protocol describes the extraction, derivatization, and analysis of NHP and Pip from plant tissue.
-
Tissue Harvest: Harvest ~100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolism.
-
Homogenization: Grind the frozen tissue to a fine powder.
-
Extraction: Add 1 mL of 80% methanol containing a known amount of an internal standard (e.g., D9-NHP or norvaline). Vortex thoroughly and sonicate for 15 minutes.[15]
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes to pellet debris.[15]
-
Derivatization: Transfer the supernatant to a new tube and evaporate to dryness. Re-suspend the residue in a solution of pyridine and add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 80°C for 30 minutes to create trimethylsilyl (TMS) derivatives. Alternative: Use propyl chloroformate for derivatization.[16]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system. Use selective ion monitoring (SIM) for quantification, targeting characteristic mass fragments (e.g., m/z 172 for TMS-derivatized NHP).[4][7]
-
Quantification: Calculate the concentration of NHP relative to the internal standard and fresh weight of the tissue, using a standard curve generated with authentic NHP.[13]
Protocol: Systemic Acquired Resistance (SAR) Assay
This assay assesses the ability of a primary infection or chemical treatment to induce resistance in systemic tissues.
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 4-5 weeks under controlled conditions (e.g., 12h light/12h dark photoperiod at 22°C).
-
Primary Inoculation:
-
Biological Induction: Infiltrate three lower leaves with a low-dose suspension (OD₆₀₀ = 0.001) of a pathogen, such as Pseudomonas syringae pv. maculicola (Psm), using a needleless syringe. For mock treatment, infiltrate with 10 mM MgCl₂.[3][17]
-
Chemical Induction: Drench the soil with an aqueous solution of NHP (e.g., 1 mM) or water as a control.[3]
-
-
Incubation: Wait for 24-48 hours to allow the systemic signal to travel and establish SAR.
-
Secondary Challenge: Inoculate three upper, systemic leaves (that were not part of the primary inoculation) with a virulent strain of Psm (OD₆₀₀ = 0.001).
-
Quantify Pathogen Growth: After 3 days, collect leaf discs of a known area (e.g., 0.5 cm²) from the challenged systemic leaves. Homogenize the discs in 10 mM MgCl₂, plate serial dilutions on appropriate selective media (e.g., King's B with rifampicin), and incubate for 2 days at 28°C.[4][18]
-
Data Analysis: Count the colony-forming units (CFU) and calculate the CFU per cm² of leaf tissue. A significant reduction in CFU in induced plants compared to mock-treated plants indicates successful SAR.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 9. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
The function of FMO1 in N-hydroxypipecolic acid synthesis
An In-depth Technical Guide on the Function of FMO1 in N-hydroxypipecolic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (NHP) has been identified as a critical signaling molecule in the establishment of Systemic Acquired Resistance (SAR), a plant-wide immune response that provides long-lasting, broad-spectrum protection against secondary pathogen attacks. The biosynthesis of NHP from L-lysine involves a three-step enzymatic pathway, with the final, decisive step being the N-hydroxylation of pipecolic acid (Pip). This crucial conversion is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). This technical guide provides a detailed examination of the biochemical function of FMO1, its role within the NHP synthesis pathway, quantitative data on metabolite accumulation, and detailed protocols for key experimental procedures used to elucidate its function.
The this compound (NHP) Biosynthetic Pathway
The synthesis of NHP is a pathogen-inducible process that begins with the amino acid L-lysine. The pathway is conserved across numerous plant species and is integral to the plant's defense signaling network.[1][2]
The pathway consists of three core enzymatic steps:
-
Transamination of L-lysine: The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), a plastid-localized aminotransferase, removes the α-amino group of L-lysine. This results in the formation of ϵ-amino-α-keto caproic acid, which spontaneously cyclizes into Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[3]
-
Reduction to Pipecolic Acid (Pip): The intermediate Δ¹-P2C is then reduced by the reductase SAR DEFICIENT 4 (SARD4) to form pipecolic acid (Pip).[2][3]
-
N-hydroxylation to NHP: Pip is exported from the plastid to the cytosol, where FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to produce the final, active signaling molecule, this compound (NHP).[2][3][4]
This pathway highlights FMO1 as the gatekeeper enzyme for the production of the mobile immune signal NHP.
Biochemical Function and Quantitative Analysis of FMO1
FMO1 is a flavin-containing monooxygenase that utilizes a flavin adenine dinucleotide (FAD) prosthetic group and NAD(P)H as a reducing equivalent to monooxygenate the nitrogen atom of pipecolic acid.[2][5] The enzyme is essential for SAR; knockout mutants (fmo1) are unable to establish a systemic immune response and cannot accumulate NHP, even when supplied with exogenous Pip.[6][7] This demonstrates that FMO1 is the primary, if not sole, enzyme responsible for this conversion in vivo.
Catalytic Activity
The core function of FMO1 is to catalyze the following reaction: Pipecolic Acid + O₂ + NAD(P)H + H⁺ → this compound + H₂O + NAD(P)⁺
Attempts to characterize the enzyme's activity in vitro using recombinant FMO1 purified from E. coli have been unsuccessful, as the purified protein lacked the necessary FAD cofactor and was catalytically inactive.[8][9] Consequently, the definitive confirmation of FMO1's function as a pipecolate N-hydroxylase has come from in planta assays.[1][2]
Quantitative Data: Metabolite Accumulation
While classical enzyme kinetic parameters (K_m, V_max) for purified FMO1 are not available in the literature due to difficulties with in vitro assays, the enzyme's critical role is quantified by comparing metabolite levels in wild-type (WT) plants versus fmo1 knockout mutants following pathogen challenge.
| Plant Genotype | Treatment | Metabolite | Relative Accumulation (vs. Mock) | Key Finding | Citation |
| Wild-Type (Col-0) | Pathogen (Pst avrRpt2) | N-OGlc-Pip | Detected in local & systemic leaves | NHP derivative accumulates systemically | [9] |
| fmo1 mutant | Pathogen (Pst avrRpt2) | N-OGlc-Pip | Not Detected | FMO1 is required for NHP production | [9] |
| Wild-Type (Col-0) | Pathogen (Psm) | Pipecolic Acid (Pip) | Significant increase in systemic leaves | Pip accumulates systemically | [10] |
| fmo1 mutant | Pathogen (Psm) | Pipecolic Acid (Pip) | Significant increase in systemic leaves | Pip accumulation is FMO1-independent | [10] |
| Wild-Type (Col-0) | Pathogen (Psm) | Salicylic Acid (SA) | Significant increase in systemic leaves | Systemic SA response is intact | [10] |
| fmo1 mutant | Pathogen (Psm) | Salicylic Acid (SA) | No increase in systemic leaves | FMO1 is required for systemic SA induction | [7][10] |
*N-OGlc-Pip is a glycosylated, more stable conjugate of NHP detected in Arabidopsis extracts.[9]
Key Experimental Protocols
The function of FMO1 has been elucidated through several key experimental approaches. Detailed methodologies are provided below.
Protocol: In Planta Functional Characterization of FMO1
This protocol uses Agrobacterium-mediated transient expression in Nicotiana benthamiana to confirm that FMO1 can convert Pip to NHP in planta.[8][9]
Methodology:
-
Vector Construction: The coding sequence of Arabidopsis thaliana FMO1 is cloned into a binary vector suitable for plant expression.
-
Agrobacterium Transformation: The vector is transformed into an Agrobacterium tumefaciens strain (e.g., GV3101, EHA105).[3][11]
-
Culture Growth: A single colony is used to inoculate 3-5 mL of liquid medium (LB or YEP) with appropriate antibiotics and grown for 24-40 hours at 28°C with shaking.[3][11]
-
Infiltration Suspension: Bacteria are pelleted by centrifugation, washed, and resuspended in an infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone) to a final optical density (OD₆₀₀) of 0.3-0.5.[11][12]
-
Infiltration: The suspension is infiltrated into the leaves of 4-5 week-old N. benthamiana plants. For FMO1 activity assays, the substrate pipecolic acid (e.g., 1 mM) is co-infiltrated or supplied to the plants.[9]
-
Incubation and Harvest: Plants are incubated for 24-48 hours post-infiltration before leaf tissue is harvested for analysis.[9]
-
Metabolite Analysis: Harvested tissue is flash-frozen, and metabolites are extracted (typically with a methanol-based solvent) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of NHP.[9][13]
Protocol: Systemic Acquired Resistance (SAR) Assay in Arabidopsis
This assay is the gold standard for determining if a gene is essential for SAR. It compares the level of pathogen resistance in distal, unchallenged leaves of pre-infected plants versus mock-treated plants.
Methodology:
-
Plant Material: Use 5-week-old Arabidopsis thaliana plants, comparing wild-type (e.g., Col-0) with the fmo1 knockout mutant.[4]
-
Primary Inoculation (Day 0): Infiltrate three lower leaves of each plant.
-
Incubation (Day 0-2): Place plants back in the growth chamber for 48 hours to allow for the generation and transport of the systemic signal.[4][13]
-
Secondary Challenge (Day 2): Infiltrate three upper, systemic leaves (which were not previously treated) with a virulent strain of P. syringae (e.g., Psm) at a low OD₆₀₀ of 0.001.[13]
-
Quantification (Day 4-5): After another 2-3 days of incubation, harvest leaf discs from the systemically challenged leaves. Homogenize the tissue, plate serial dilutions on appropriate media, and count the colony-forming units (CFUs) to determine the bacterial titer.[4]
-
Analysis: In wild-type plants, the pathogen-pretreated group should show significantly lower bacterial growth in systemic leaves compared to the mock-pretreated group, indicating successful SAR. In fmo1 mutants, no significant difference in bacterial growth is expected between the two groups, demonstrating the loss of SAR.[4][7][10]
Conclusion and Future Directions
Flavin-dependent monooxygenase 1 is unequivocally the enzyme responsible for the N-hydroxylation of pipecolic acid to NHP, a terminal and regulatory step in the biosynthesis of a key plant immune signal. Its function is essential for the establishment of Systemic Acquired Resistance. While in planta studies have robustly defined its role, the lack of an active, purified enzyme has precluded detailed biochemical and structural analyses.
Future research should focus on:
-
Developing methods for producing active, recombinant FMO1 to enable detailed kinetic and structural studies.
-
Identifying the specific transporters responsible for moving Pip and NHP within and between plant cells.
-
Elucidating the mechanism of NHP perception in distal tissues and identifying its cognate receptor.
A deeper understanding of FMO1 function and regulation holds significant potential for the development of novel strategies to enhance disease resistance in agriculturally important crops.
References
- 1. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
N-hydroxypipecolic Acid (NHP): A Central Regulator in Priming Plant Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Systemic Acquired Resistance (SAR) is a potent, broad-spectrum plant immune response that provides long-lasting protection against a variety of pathogens. Recent breakthroughs have identified N-hydroxypipecolic acid (NHP), an L-lysine-derived metabolite, as a critical mobile signaling molecule that orchestrates this response.[1] NHP accumulates in both local and distal tissues upon pathogen attack, acting as a potent primer of plant defenses.[1][2] Its biosynthesis is tightly regulated, and its signaling pathway is intricately linked with that of salicylic acid (SA), converging on key downstream regulators to activate a robust transcriptional reprogramming of defense-related genes.[2][3] This guide provides a comprehensive overview of the NHP biosynthesis and signaling pathways, presents key quantitative data, details essential experimental protocols, and explores the implications for developing novel strategies to enhance crop resilience.
The NHP Biosynthetic Pathway: From L-Lysine to a Potent Immune Signal
The production of NHP is a three-step enzymatic process initiated in the plastids and completed in the cytosol. The pathway is highly inducible by pathogen infection.[2][4]
-
L-Lysine Transamination: The pathway begins with the transamination of L-lysine by the plastid-localized enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) . This reaction forms ϵ-amino-α-keto caproic acid, which spontaneously cyclizes to create the intermediate Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[4][5][6]
-
Reduction to Pipecolic Acid (Pip): The intermediate Δ¹-P2C is then reduced by another plastidial enzyme, SAR-DEFICIENT4 (SARD4) , to form pipecolic acid (Pip).[2][5][7] Pip is subsequently exported from the plastid to the cytosol via an unknown transporter.[4]
-
N-hydroxylation to NHP: In the final and crucial step, the flavin-dependent monooxygenase FMO1 catalyzes the N-hydroxylation of Pip in the cytosol to produce the active immune signal, this compound (NHP).[4][8][9]
The expression of the key biosynthetic genes—ALD1, SARD4, and FMO1—is positively regulated by the master transcription factors SARD1 and CBP60g.[6][10] Furthermore, the pathway is subject to negative epigenetic regulation, with the AIPP3-PHD2-CPL2 complex repressing FMO1 expression to maintain homeostasis.[11] To balance defense activation with growth, NHP can be inactivated through glycosylation by the enzyme UGT76B1, which also acts on salicylic acid.[2][3][4]
The NHP Signaling Cascade and Priming of Immunity
NHP is a cornerstone of SAR, functioning as a mobile signal that travels from the site of primary infection to distal, uninfected tissues to prepare them for future attack.[12][13] The application of NHP alone is sufficient to induce SAR and confer broad-spectrum resistance against pathogens like the bacterium Pseudomonas syringae and the oomycete Hyaloperonospora arabidopsidis.[9][12][13]
The priming effect of NHP involves sensitizing the plant for a faster and stronger defense response.[8] NHP-pretreated plants exhibit a boosted activation of several defense pathways upon secondary challenge, including the production of salicylic acid (SA) and phytoalexins.[8][14]
NHP's signaling mechanism is deeply intertwined with the SA pathway:
-
Interdependence with SA: While NHP can be transported systemically, its ability to induce SAR and defense gene expression is highly dependent on the SA signaling pathway.[3][13] NHP treatment both induces and primes the expression of SA biosynthesis genes.[2][10]
-
Requirement of NPR1: The SA receptor, NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) , is essential for transducing the NHP signal.[3][14][15] Even at basal SA levels, NPR1 is required for NHP to induce the expression of defense genes.[16][17]
-
Role of TGA Transcription Factors: Downstream of NPR1, a group of TGA transcription factors are critical for the NHP-induced transcriptional reprogramming. Specifically, the clade II factors TGA2, TGA5, and TGA6 are required for NHP-induced SAR, with clade I factors TGA1 and TGA4 playing a lesser, positive role.[15][18]
The current model suggests that after transport to distal leaves, NHP is perceived by a yet-unidentified receptor. This perception, in concert with basal levels of SA, activates NPR1, which then interacts with TGA factors to initiate the transcription of hundreds of defense-related genes, establishing a systemic state of heightened immunity.[16]
Quantitative Data in NHP Research
The study of NHP's role in plant immunity is supported by key quantitative measurements that establish its potency and physiological relevance.
| Parameter | Value / Range | Plant / System | Significance | Reference(s) |
| NHP Production Fold-Increase | 100 to 1,000-fold | N. benthamiana expressing AtALD1 & AtFMO1 | Demonstrates the potential for metabolic engineering to boost NHP levels. | [12][19] |
| Exogenous NHP for SAR Induction | 1 mM (via soil drench) | Arabidopsis thaliana | Effective concentration for triggering systemic resistance in experimental setups. | [3][8][18] |
| Pathogen-Induced Pip/NHP Levels | ~6 µg/g Fresh Weight (each) | Nicotiana tabacum (Tobacco) | Shows significant accumulation of NHP and its precursor during an immune response. | [20] |
| SA / NPR1 Binding Affinity (Kd) | 7.9 ± 0.5 µM | In vitro analysis | Provides a biochemical basis for how basal SA levels might interact with the NPR1 receptor. | [16] |
Key Experimental Protocols
Validating the function of NHP and its associated pathways requires a combination of metabolic, microbiological, and molecular techniques.
NHP and Pip Quantification by GC-MS
This protocol is used to measure the levels of NHP and its precursor, Pip, in plant tissues.
-
Sample Preparation: Flash-freeze 100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add a defined volume of an extraction solvent (e.g., 80% methanol) containing an internal standard. Vortex thoroughly and incubate at a specified temperature (e.g., 70°C for 15 min).
-
Phase Separation: Centrifuge the samples to pellet debris. Transfer the supernatant to a new tube. Add chloroform and water to induce phase separation.
-
Derivatization: Transfer the upper aqueous phase to a new tube and dry it completely under vacuum. Resuspend the dried extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to make the metabolites volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer. Monitor for the specific mass-to-charge ratios (m/z) of derivatized Pip and NHP.[12] Quantify based on the peak area relative to the internal standard and a standard curve.
Systemic Acquired Resistance (SAR) Assay
This bioassay is the gold standard for demonstrating SAR induction.
-
Primary Treatment (Day 0): Infiltrate three lower leaves of 4-5 week-old plants with a pathogen suspension (e.g., Pseudomonas syringae at a specific OD) or a mock control (e.g., 10 mM MgCl₂). Alternatively, for testing NHP directly, apply the compound via soil drench or leaf infiltration.[12][18]
-
Incubation (Day 0-2): Allow 2-3 days for the systemic signal to be generated and transported from the treated leaves to the rest of the plant.
-
Secondary Challenge (Day 2 or 3): Infiltrate three upper, systemic leaves (which did not receive the primary treatment) with a virulent pathogen.
-
Quantification (Day 5 or 6): Harvest the systemically challenged leaves. Quantify pathogen growth by preparing serial dilutions of tissue homogenates and plating on appropriate selective media to count colony-forming units (CFUs). A statistically significant reduction in CFUs in the induced plants compared to mock-treated plants indicates the establishment of SAR.[12]
Gene Expression Analysis by RT-qPCR
This method is used to measure how NHP affects the transcription of key defense-related genes.
-
Treatment and Sampling: Treat plants with NHP or a mock control as described in the SAR assay. Harvest leaf tissue at various time points (e.g., 8, 24, 48 hours) post-treatment.[8]
-
RNA Extraction: Isolate total RNA from the collected tissue using a commercial kit or a standard protocol (e.g., Trizol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., PR1, FMO1, ICS1), and a reference gene (e.g., ACTIN) for normalization.[16][21]
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.
Implications for Crop Protection and Future Directions
The discovery of NHP and the elucidation of its pathway have significant implications for agriculture and drug development.
-
Metabolic Engineering for Resistance: The NHP pathway is highly conserved across the plant kingdom, including in agriculturally important crops like tomato, pepper, and barley.[1][12] Engineering crops to enhance NHP production, for example by overexpressing ALD1 and FMO1, has been shown to increase disease resistance.[12] This presents a promising strategy for developing crops with durable, broad-spectrum immunity.
-
Exogenous Activators: NHP or its stable synthetic analogs could be developed as exogenous plant defense activators ("plant vaccines"). These compounds could be applied to prime crops for immunity before an anticipated disease outbreak.
-
Growth-Defense Balance: The inactivation of NHP via glycosylation highlights the critical balance plants must maintain between growth and defense.[2] Over-accumulation of NHP can lead to stunted growth.[2] Future research and engineering efforts must consider how to regulate the NHP pathway to achieve enhanced resistance without a significant yield penalty, perhaps by using inducible promoters to control the expression of biosynthetic genes.[12]
Conclusion
This compound has emerged from relative obscurity to be recognized as a central, mobile regulator of systemic acquired resistance in plants. Its biosynthesis from L-lysine and its downstream signaling through the NPR1/TGA module represent a core axis of plant immunity. The knowledge detailed in this guide provides a foundation for researchers and scientists to further unravel the complexities of plant defense and to translate these fundamental discoveries into innovative solutions for sustainable agriculture and crop protection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 9. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epigenetic regulation of this compound biosynthesis by the AIPP3-PHD2-CPL2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
The Orchestrated Defense: A Technical Guide to the Interplay of N-Hydroxypipecolic Acid and Salicylic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant immunology, the establishment of robust and systemic defense mechanisms is paramount for survival against a barrage of pathogenic threats. Two key signaling molecules, salicylic acid (SA) and the more recently characterized N-hydroxypipecolic acid (NHP), have emerged as central players in orchestrating both local and systemic acquired resistance (SAR).[1][2][3] This technical guide provides an in-depth exploration of the complex and synergistic interaction between NHP and SA signaling pathways. It is designed to be a comprehensive resource, detailing the molecular cross-talk, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks that govern this crucial aspect of plant defense. Understanding this interplay is not only fundamental to advancing our knowledge of plant immunity but also holds significant potential for the development of novel strategies to enhance crop resilience.
Core Signaling Pathways and Their Interconnection
The signaling cascades of NHP and SA are not independent but are deeply intertwined, exhibiting a remarkable degree of mutual potentiation.[1][2] This synergistic relationship ensures a rapid and amplified defense response upon pathogen recognition.
This compound (NHP) Biosynthesis and Signaling
NHP, a lysine-derived metabolite, acts as a critical mobile signal for SAR.[4][5][6] Its biosynthesis is initiated in response to pathogen attack and involves a three-step enzymatic process:
-
L-lysine to 2,3-dehydropipecolic acid (2,3-DP): Catalyzed by AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[4][7][8][9]
-
2,3-DP to Pipecolic acid (Pip): Mediated by SAR-DEFICIENT 4 (SARD4) .[4][7][8][10]
-
Pip to NHP: The final hydroxylation step is carried out by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[4][11][12]
Upon synthesis, NHP can be transported to distal tissues, where it plays a crucial role in activating systemic immunity.[4][5][13][14][15]
Salicylic Acid (SA) Biosynthesis and Signaling
SA is a phenolic phytohormone that has long been recognized as a cornerstone of plant defense.[16][17][18][19] The primary route for pathogen-induced SA biosynthesis in plants is the isochorismate pathway, which occurs in the chloroplasts.[17][18][19] The key enzyme in this pathway is ISOCHORISMATE SYNTHASE 1 (ICS1) .[6][17] Downstream of its synthesis, SA signaling is largely mediated by the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein, which acts as a transcriptional co-activator of defense-related genes.[4][16][20]
The Nexus of Interaction: Mutual Potentiation
The interaction between NHP and SA signaling is a classic example of a positive feedback loop that amplifies the defense response.[1][2][21]
-
NHP Induces SA Biosynthesis: NHP, upon its accumulation in systemic tissues, induces the expression of SA biosynthesis genes, including ICS1, leading to an increase in SA levels.[1][2][4]
-
SA Enhances NHP-Mediated Immunity: Conversely, SA can enhance NHP-activated immunity and gene expression.[1][2] Basal levels of SA are required for the NHP-mediated induction of key defense genes like FMO1.[4]
-
Shared Regulatory Components: The two pathways converge on several key regulatory proteins. The transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60g (CBP60g) are master regulators that directly bind to the promoters of both SA and NHP biosynthetic genes, including ICS1, ALD1, SARD4, and FMO1.[1][22][23][24] Furthermore, the SA receptor NPR1 and its interacting TGA transcription factors are required for the induction of SAR genes by NHP, even at basal SA levels.[4][20]
This intricate network of interactions ensures a coordinated and robust activation of systemic defenses.
Quantitative Data on NHP and SA Interaction
The interplay between NHP and SA signaling has been quantified through various molecular techniques, primarily by measuring changes in gene expression in response to elicitor treatments or in different genetic backgrounds. The following tables summarize key findings from the literature.
| Table 1: NHP-Induced Gene Expression in Wild-Type and SA-Deficient Mutants | |||
| Gene | Treatment | Genotype | Fold Change in Expression (relative to mock) |
| FMO1 | NHP | sid2-2 | Increased |
| ALD1 | NHP | sid2-2 | Increased |
| PBS3 | NHP | sid2-2 | Increased |
| PR1 | NHP | sid2-2 | Low-level induction |
| FMO1 | NHP | sid2-2 npr1-1 | Decreased (compared to sid2-2) |
| ALD1 | NHP | sid2-2 npr1-1 | Decreased (compared to sid2-2) |
| FMO1 | NHP | sid2-1 NahG | Severely reduced |
Data summarized from Yildiz et al. (2021).[4] The sid2 mutant is deficient in SA induction, while NahG is a bacterial salicylate hydroxylase that degrades SA. This data highlights that NHP can induce defense gene expression even at basal SA levels, but this induction is dependent on NPR1 and is compromised when basal SA is removed.
| Table 2: Regulation of NHP and SA Biosynthetic Genes by SARD1 and CBP60g | |||
| Gene | Genotype | Condition | Expression Level (relative to wild-type) |
| ALD1 | sard1 cbp60g | Pathogen inoculation | Significantly reduced |
| SARD4 | sard1 cbp60g | Pathogen inoculation | Significantly reduced |
| FMO1 | sard1 cbp60g | Pathogen inoculation | Significantly reduced |
| ICS1 | sard1 cbp60g | Pathogen inoculation | Impaired induction |
| ALD1 | SARD1 overexpression | Unchallenged | Increased |
| SARD4 | SARD1 overexpression | Unchallenged | Increased |
Data summarized from Sun et al. (2015, 2018) and Huang et al. (2020).[22][25] This demonstrates the critical role of SARD1 and CBP60g in the coordinated transcriptional activation of both NHP and SA biosynthetic pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are outlines of key experimental protocols commonly used to study the NHP-SA interaction.
Protocol 1: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
Objective: To assess the induction of SAR in response to pathogen infection or chemical treatment.
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 10-hour light/14-hour dark cycle) for 4-5 weeks.
-
Primary Inoculation/Treatment:
-
Pathogen Induction: Infiltrate three lower leaves with a suspension of a SAR-inducing pathogen (e.g., Pseudomonas syringae pv. maculicola ES4326 expressing an avirulence gene like avrRpt2) at a concentration of 10^6 cfu/mL in 10 mM MgCl2. Mock-infiltrate control plants with 10 mM MgCl2.
-
Chemical Induction: Infiltrate lower leaves with a solution of NHP (typically 100-500 µM) or SA (typically 100-500 µM).
-
-
Systemic Leaf Challenge: After 2-3 days, challenge two upper, systemic leaves with a virulent strain of the same pathogen (e.g., P. syringae pv. maculicola ES4326) at a concentration of 10^5 cfu/mL.
-
Quantification of Bacterial Growth: After 3 days post-challenge, harvest leaf discs from the challenged systemic leaves, homogenize them in 10 mM MgCl2, and plate serial dilutions on appropriate growth media (e.g., King's B agar with appropriate antibiotics).
-
Data Analysis: Count bacterial colonies to determine the number of colony-forming units (cfu) per unit leaf area. A significant reduction in bacterial growth in the systemic leaves of pre-treated plants compared to mock-treated plants indicates the establishment of SAR.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of target genes involved in NHP and SA signaling.
Methodology:
-
Plant Material and Treatment: Grow and treat plants as described in the SAR assay or with specific chemical elicitors for a defined period (e.g., 6-24 hours). Harvest leaf tissue and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system (e.g., CFX96, Bio-Rad) with a SYBR Green-based master mix. Use gene-specific primers for the target genes (ICS1, FMO1, PR1, etc.) and a reference gene for normalization (e.g., ACTIN2 or UBIQUITIN5).
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2^-ΔΔCt method.
Mandatory Visualizations
To facilitate a deeper understanding of the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: NHP and SA signaling pathway interaction.
Caption: Experimental workflow for a SAR assay.
Conclusion and Future Directions
The intricate and mutually reinforcing relationship between this compound and salicylic acid signaling pathways represents a sophisticated strategy employed by plants to mount a formidable defense against pathogens. The convergence on common regulatory nodes, such as SARD1, CBP60g, and NPR1, underscores the evolution of a highly integrated immune network. For researchers and professionals in drug development, a thorough understanding of this interplay is critical. Future research will likely focus on identifying the specific receptors for NHP, further elucidating the downstream signaling components, and exploring how environmental factors modulate this crucial signaling nexus. Harnessing this knowledge holds the promise of developing novel and sustainable approaches to enhance plant immunity and ensure global food security.
References
- 1. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 2. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biosynthesis-and-regulation-of-salicylic-acid-and-n-hydroxypipecolic-acid-in-plant-immunity - Ask this paper | Bohrium [bohrium.com]
- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 11. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 14. This compound triggers systemic acquired resistance through extracellular NAD(P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducible biosynthesis and immune function of the systemic acquired resistance inducer this compound in monocotyledonous and dicotyledonous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance [ppjonline.org]
N-hydroxypipecolic acid accumulation in response to pathogen attack
An In-depth Technical Guide on N-hydroxypipecolic Acid Accumulation in Response to Pathogen Attack
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NHP) has emerged as a critical signaling molecule in the orchestration of plant immunity, particularly in the establishment of systemic acquired resistance (SAR). This powerful defense mechanism confers broad-spectrum, long-lasting protection to distal, uninfected parts of a plant following a localized pathogen attack. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and mode of action of NHP in response to pathogens. It is designed to serve as a resource for researchers in plant biology and professionals in drug development seeking to leverage this endogenous signaling pathway for crop protection strategies. The guide includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the core signaling pathways.
Introduction to this compound and Systemic Acquired Resistance
Systemic acquired resistance (SAR) is a plant-wide immune response triggered by a primary, localized infection that primes the entire plant for a more robust and rapid defense against subsequent pathogen encounters[1]. For many years, salicylic acid (SA) was considered the primary signaling molecule in SAR. However, recent discoveries have identified this compound (NHP) as a central and indispensable player in this process[2][3][4][5]. NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically following pathogen attack and is sufficient to induce SAR[1][2][6][7]. Its role has been confirmed in various plant species, suggesting a conserved mechanism across the plant kingdom[1][8].
The NHP Biosynthetic Pathway
NHP is synthesized from L-lysine through a three-step enzymatic pathway that is induced upon pathogen perception[3][9][10].
-
L-lysine to Dehydropipecolic Acid: The first step is catalyzed by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , which deaminates L-lysine to form ϵ-amino-α-keto caproic acid. This intermediate spontaneously cyclizes to produce dehydropipecolic acid intermediates[3][11].
-
Dehydropipecolic Acid to Pipecolic Acid (Pip): The reductase SAR DEFICIENT 4 (SARD4) then reduces the dehydropipecolic acid intermediates to form pipecolic acid (Pip)[3][11].
-
Pipecolic Acid to this compound (NHP): The final and critical step is the N-hydroxylation of Pip, catalyzed by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) , to produce the bioactive NHP molecule[2][3][6][7][11].
The expression of the genes encoding these three enzymes—ALD1, SARD4, and FMO1—is significantly upregulated upon pathogen infection, leading to the accumulation of NHP[3][12].
Regulation of NHP Biosynthesis and Signaling
The biosynthesis of NHP is tightly regulated at the transcriptional level. Two master transcription factors, SAR DEFICIENT 1 (SARD1) and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g) , play a pivotal role. These transcription factors directly bind to the promoters of the NHP biosynthetic genes (ALD1, SARD4, and FMO1), as well as key genes in the salicylic acid (SA) biosynthesis pathway, thereby coordinating the production of both immune signals[3][13].
Furthermore, there is a significant interplay and mutual potentiation between the NHP and SA signaling pathways. NHP treatment can induce and prime the expression of SA biosynthetic genes, leading to SA accumulation[3][14]. Conversely, SA can enhance the expression of ALD1 and FMO1[3]. This positive feedback loop amplifies the immune response. The transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) is a key component that acts downstream of both NHP and SA to regulate the expression of defense-related genes[15].
Signaling Pathways and Mechanism of Action
NHP functions as a mobile signal that travels from the site of infection to distal tissues, where it primes the plant for a heightened state of defense[15][16]. The perception of NHP in distal cells, though the receptor is yet to be definitively identified, triggers a downstream signaling cascade.
Recent evidence suggests that NHP induces the production of reactive oxygen species (ROS) through the action of respiratory burst oxidase homolog (RBOH) enzymes. This ROS burst leads to the systemic accumulation of extracellular nicotinamide adenine dinucleotide (phosphate) [eNAD(P)]. eNAD(P) is then perceived by the lectin receptor kinase (LecRK)-VI.2 , which initiates downstream signaling to establish SAR[17][18][19]. This indicates that mobile signals like NHP converge on the eNAD(P)-LecRK-VI.2 signaling module in systemic tissues to activate systemic immunity[17][18][19].
Quantitative Data on NHP Accumulation
The accumulation of NHP in response to pathogen attack is a quantifiable hallmark of the SAR response. The following tables summarize representative quantitative data from studies on Arabidopsis thaliana and other plant species.
Table 1: Endogenous NHP Accumulation in Various Plant Species in Response to Pseudomonas syringae pv. tomato DC3000 (Pst) Infection
| Plant Species | Common Name | Treatment | NHP Level (Extracted Ion Abundance, m/z = 172) | Reference |
| Nicotiana benthamiana | Tobacco | - Pst | Not Detected | [8] |
| + Pst | ~1.5 x 10^7 | [8] | ||
| Solanum lycopersicum | Tomato | - Pst | Not Detected | [8] |
| + Pst | ~1.0 x 10^7 | [8] | ||
| Arabidopsis thaliana | Thale Cress | - Pst | Not Detected | [8] |
| + Pst | ~2.5 x 10^7 | [8] | ||
| Brassica rapa | Mustard | - Pst | Not Detected | [8] |
| + Pst | ~0.5 x 10^7 | [8] | ||
| Glycine max | Soybean | - Pst | Not Detected | [8] |
| + Pst | ~1.0 x 10^7 | [8] | ||
| Zea mays | Corn | - Pst | Not Detected | [8] |
| + Pst | ~0.2 x 10^7 | [8] |
Table 2: NHP-Induced Accumulation of Defense-Related Metabolites in Arabidopsis thaliana
| Treatment | Tissue | Camalexin (µg/g FW) | SA-Glucoside (µg/g FW) | Reference |
| Mock | Lower Leaves | < 0.1 | < 0.1 | [16] |
| Upper Leaves | < 0.1 | < 0.1 | [16] | |
| N-OH-Pip | Lower Leaves | ~ 1.5 | ~ 2.5 | [16] |
| Upper Leaves | ~ 0.5 | ~ 1.0 | [16] |
Experimental Protocols
Pathogen Inoculation and SAR Induction
This protocol describes a standard method for inducing SAR in Arabidopsis thaliana using Pseudomonas syringae.
-
Bacterial Culture: Grow Pseudomonas syringae pv. maculicola (Psm) or pv. tomato (Pst) expressing the luxCDABE operon (for bioluminescence-based quantification) on King's B agar plates with appropriate antibiotics at 28°C for 2 days.
-
Inoculum Preparation: Scrape bacteria from the plate and resuspend in 10 mM MgCl₂. Adjust the optical density at 600 nm (OD₆₀₀) to 0.005 for the primary inoculation and 0.001 for the challenge inoculation.
-
Primary Inoculation: Infiltrate three lower rosette leaves of 5-week-old Arabidopsis plants with the bacterial suspension (OD₆₀₀ = 0.005) or a mock solution (10 mM MgCl₂) using a needleless syringe.
-
Challenge Inoculation: Two days after the primary inoculation, infiltrate three upper, systemic leaves with the bacterial suspension (OD₆₀₀ = 0.001).
-
Quantification of Bacterial Growth: After 2.5 to 3 days, collect leaf discs from the challenge-inoculated leaves. To quantify bacterial growth, either perform serial dilutions and plate on King's B agar to count colony-forming units (CFU) or measure bioluminescence for lux-expressing strains[19][20].
NHP Extraction and Quantification by GC-MS
This protocol outlines the extraction and analysis of NHP from plant tissues.
-
Sample Collection and Preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and lyophilize to dryness. Homogenize the dried tissue using a ball mill.
-
Metabolite Extraction: Extract metabolites from 10-20 mg of homogenized tissue with a methanol/chloroform/water solvent system.
-
Derivatization: Evaporate the aqueous phase to dryness and derivatize the samples for gas chromatography-mass spectrometry (GC-MS) analysis. A common method is methoxyamination followed by silylation.
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. NHP can be identified and quantified based on its retention time and mass spectrum, typically by monitoring a characteristic ion (e.g., m/z = 172 for the derivatized NHP)[2][8].
Transient Gene Expression in Nicotiana benthamiana
This method is used to reconstitute the NHP biosynthetic pathway in a heterologous system.
-
Cloning: Clone the cDNAs of Arabidopsis ALD1, SARD4, and FMO1 into an Agrobacterium tumefaciens expression vector.
-
Agrobacterium Culture and Infiltration: Grow the Agrobacterium strains carrying the expression constructs overnight. Resuspend the bacteria in infiltration buffer and infiltrate the abaxial side of N. benthamiana leaves.
-
Metabolite Analysis: After 3-5 days, harvest the infiltrated leaf tissue for metabolite extraction and analysis by GC-MS or LC-MS to detect the production of Pip and NHP[2].
Visualizations of Signaling Pathways and Workflows
NHP Biosynthesis Pathway
Caption: The NHP biosynthetic pathway from L-lysine.
Regulation and Signaling of NHP in SAR
Caption: Regulatory and signaling network of NHP in SAR.
Experimental Workflow for SAR Assay
Caption: Workflow for a standard SAR assay in Arabidopsis.
Conclusion and Future Directions
This compound is a cornerstone of systemic acquired resistance in plants. The elucidation of its biosynthetic pathway and signaling network has provided profound insights into the molecular mechanisms of plant immunity. For drug development professionals, the NHP pathway presents a promising target for the development of novel plant protection agents that can prime crops for enhanced disease resistance. Future research will likely focus on identifying the NHP receptor(s), further unraveling the downstream signaling events, and exploring the conservation and diversity of NHP-mediated immunity across a broader range of crop species. Understanding how environmental factors modulate the NHP pathway will also be crucial for its effective application in agriculture.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 4. biosynthesis-and-regulation-of-salicylic-acid-and-n-hydroxypipecolic-acid-in-plant-immunity - Ask this paper | Bohrium [bohrium.com]
- 5. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 6. researchgate.net [researchgate.net]
- 7. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. CEPLAS: Plant defense and root microbiome [ceplas.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. This compound triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
The Evolutionary Conservation of the N-Hydroxypipecolic Acid Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of systemic acquired resistance (SAR), a broad-spectrum and long-lasting plant immune response. This technical guide provides an in-depth exploration of the evolutionary conservation of the NHP biosynthetic pathway, its core enzymatic components, and its regulation. Quantitative data on metabolite accumulation and gene expression are summarized, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this pivotal defense mechanism for professionals in plant science and drug development.
Introduction
Systemic acquired resistance (SAR) is a form of inducible immunity in plants that provides protection against a wide range of pathogens following an initial localized infection.[1][2][3] A key mobile signal in the activation of SAR is this compound (NHP), a metabolite derived from the amino acid lysine.[4][5][6] The biosynthesis and signaling of NHP are highly conserved across the plant kingdom, from dicots to monocots, highlighting its fundamental role in plant defense.[6][7][8] Understanding the evolutionary conservation of the NHP pathway offers valuable insights for developing novel strategies to enhance disease resistance in crops and for the discovery of new drug targets.
The Core this compound Biosynthetic Pathway
The synthesis of NHP from L-lysine is a three-step enzymatic pathway primarily involving three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[4][9]
-
ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1): An aminotransferase that converts L-lysine into Δ1-piperideine-2-carboxylic acid (P2C).[9][10]
-
SARD4 (SAR-DEFICIENT 4): A reductase that converts P2C to pipecolic acid (Pip).[10][11]
-
FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1): A monooxygenase that catalyzes the final step, the N-hydroxylation of Pip to form NHP.[4][9]
This core pathway is subject to transcriptional regulation, with the expression of ALD1, SARD4, and FMO1 being induced upon pathogen attack.[12][13][14]
Logical Relationship of the NHP Biosynthetic Pathway
Evolutionary Conservation Across the Plant Kingdom
Metabolic and biochemical evidence demonstrates that the NHP pathway is conserved across a wide range of plant species, including agronomically important crops like tomato, pepper, cucumber, tobacco, and barley.[6][7][8] Pathogen infection consistently leads to the accumulation of NHP in these diverse plant species, indicating a conserved functional role in immunity.[7]
Quantitative Data on Metabolite Accumulation
The following tables summarize the accumulation of NHP and its precursor, Pip, in various plant species following pathogen infection.
Table 1: NHP and Pip Accumulation in Dicotyledonous Plants
| Plant Species | Pathogen | Time Post-Infection | NHP (µg/g FW) | Pip (µg/g FW) | Reference |
| Arabidopsis thaliana | Pseudomonas syringae | 24 h | ~1.5 | ~10 | [5] |
| Nicotiana tabacum (Tobacco) | Pseudomonas syringae pv. tabaci | 72 h | ~6 | ~6 | [7] |
| Solanum lycopersicum (Tomato) | Phytophthora infestans | - | Increased | ~8-fold higher than NHP | [7] |
Table 2: NHP and Pip Accumulation in Monocotyledonous Plants
| Plant Species | Pathogen | Time Post-Infection | NHP (µg/g FW) | Pip (µg/g FW) | Reference |
| Brachypodium distachyon | Magnaporthe oryzae | 5 days | ~0.6 | Increased | [15] |
| Hordeum vulgare (Barley) | Magnaporthe oryzae | 5 days | ~0.1 | ~30 | [15] |
Quantitative Data on Gene Expression
The expression of the core NHP biosynthetic genes is transcriptionally upregulated upon pathogen challenge.
Table 3: Fold Change in Gene Expression of NHP Biosynthetic Genes in Arabidopsis thaliana upon Pseudomonas syringae infection
| Gene | Fold Change (24h post-infection) | Reference |
| ALD1 | Significantly Induced | [12][16] |
| SARD4 | Significantly Induced | [12] |
| FMO1 | Significantly Induced | [10][12] |
Interplay with Salicylic Acid Signaling
The NHP pathway is intricately linked with the salicylic acid (SA) signaling pathway, another critical component of plant immunity. NHP and SA mutually potentiate each other's biosynthesis and signaling cascades, creating a robust defense response.[9] NHP treatment can induce and prime the expression of SA biosynthetic genes.[9]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the NHP pathway.
Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana
This protocol is used to transiently express genes of interest (e.g., ALD1, SARD4, FMO1) in N. benthamiana leaves to study their function and for in planta reconstitution of the NHP pathway.[17][18][19][20][21]
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101 or AGL1) carrying the desired expression construct.
-
Nicotiana benthamiana plants (4-5 weeks old).
-
LB medium with appropriate antibiotics.
-
Infiltration medium: 10 mM MgCl₂, 10 mM MES (pH 5.6).
-
Acetosyringone (150 mM stock in DMSO).
-
1 mL needleless syringe.
Procedure:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of Agrobacterium carrying the expression construct.
-
Grow overnight at 28°C with shaking.
-
The next day, inoculate a larger volume of LB with the overnight culture and grow to an OD₆₀₀ of 0.8-1.0.
-
Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).
-
Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5.
-
Add acetosyringone to the bacterial suspension to a final concentration of 150 µM.
-
Incubate the bacterial suspension at room temperature for 2-3 hours in the dark.
-
Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a 1 mL needleless syringe.
-
Plants are typically ready for analysis (e.g., metabolite extraction, protein analysis) 2-3 days post-infiltration.
Experimental Workflow for Transient Expression:
GC-MS Analysis of NHP and Pip
Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of NHP and Pip in plant tissues.[22][23][24]
Materials:
-
Plant tissue (e.g., leaf material).
-
Extraction solvent (e.g., 80% methanol).
-
Internal standard (e.g., norvaline).
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
GC-MS system.
Procedure:
-
Harvest and immediately freeze plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Weigh approximately 50-100 mg of powdered tissue into a microcentrifuge tube.
-
Add a known amount of internal standard.
-
Add extraction solvent and vortex thoroughly.
-
Incubate on a shaker at 4°C for 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 min at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Derivatize the dried extract with MSTFA by heating at 80°C for 30 min.
-
Analyze the derivatized sample by GC-MS.
RNA Extraction and qRT-PCR Analysis
This protocol is for quantifying the expression levels of NHP biosynthetic genes.[25][26][27][28][29]
Materials:
-
Plant tissue.
-
TRIzol reagent or a commercial plant RNA extraction kit.
-
DNase I.
-
Reverse transcriptase.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for ALD1, SARD4, FMO1, and a reference gene (e.g., ACTIN).
-
qPCR instrument.
Procedure:
-
RNA Extraction:
-
Homogenize frozen plant tissue in TRIzol reagent.
-
Perform phase separation using chloroform and precipitate RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
DNase Treatment:
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
Conclusion
The this compound pathway represents a highly conserved and fundamental component of the plant immune system. Its central role in mediating systemic acquired resistance across a broad range of plant species underscores its importance for plant health and survival. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the intricacies of this pathway and for professionals in drug development seeking to leverage this knowledge for crop improvement and the discovery of novel bioactive compounds. The continued study of the NHP pathway holds significant promise for advancing our understanding of plant immunity and for developing sustainable solutions for global food security.
References
- 1. uvm.edu [uvm.edu]
- 2. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 3. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ornl.gov [ornl.gov]
- 17. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 18. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana [bio-protocol.org]
- 19. patharkar.com [patharkar.com]
- 20. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 22. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [bio-protocol.org]
- 24. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [en.bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. mcgill.ca [mcgill.ca]
- 27. pubcompare.ai [pubcompare.ai]
- 28. A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to N-Hydroxypipecolic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in establishing Systemic Acquired Resistance (SAR). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of NHP. Detailed experimental protocols for its synthesis, extraction, and quantification are presented, alongside a visualization of its key signaling pathway. This document aims to serve as a valuable resource for researchers in agrochemistry, plant biology, and drug discovery exploring the potential of NHP and its derivatives.
Chemical Structure and Properties
This compound is a non-proteinogenic amino acid derived from L-lysine. Its chemical structure consists of a piperidine ring N-hydroxylated at position 1 and carboxylated at position 2. The L-enantiomer, N-hydroxy-L-pipecolic acid, is the biologically active form.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-1-hydroxypiperidine-2-carboxylic acid | [1] |
| Synonyms | NHP, 1-Hydroxy-2-piperidinecarboxylic acid | [2][3] |
| CAS Number | 115819-92-6 | [2][3] |
| Molecular Formula | C₆H₁₁NO₃ | [3][4] |
| Molecular Weight | 145.16 g/mol | [3][4] |
| Canonical SMILES | C1CCN(--INVALID-LINK--C(=O)O)O | [1] |
| InChIKey | SEWARTPIJFHCRP-YFKPBYRVSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method/Conditions | Source(s) |
| Appearance | Solid | --- | [2] |
| Solubility | Water: 45 mg/mLDMSO: 15 mg/mL | 25°C | [5] |
| logP (calculated) | 0.3147 | Computational | [3] |
| Topological Polar Surface Area (TPSA) | 60.77 Ų | Computational | [3] |
| Hydrogen Bond Donors | 2 | Computational | [3] |
| Hydrogen Bond Acceptors | 3 | Computational | [3] |
| Rotatable Bonds | 1 | Computational | [3] |
Biological Significance: A Key Regulator of Plant Immunity
NHP is a central player in Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense mechanism. Upon localized pathogen infection, NHP is synthesized and accumulates both locally and in distal, uninfected tissues.[6] This systemic accumulation primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.
The mode of action of NHP involves:
-
Direct induction of defense gene expression. [7]
-
Signal amplification. [7]
-
Priming for enhanced defense activation. [7]
-
A positive interplay with salicylic acid (SA) signaling, another crucial plant defense hormone. [7]
Biosynthesis of this compound
NHP is synthesized from L-lysine through a three-step enzymatic pathway primarily occurring in the chloroplast and cytoplasm.[8]
Signaling Pathway in Systemic Acquired Resistance
Upon its synthesis, NHP acts as a mobile signal, translocating to distal parts of the plant. While the direct receptor for NHP is yet to be identified, its signaling cascade is known to intersect and synergize with the salicylic acid pathway to mount a robust defense response.
References
- 1. N-hydroxy-L-pipecolic acid | C6H11NO3 | CID 92246037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H11NO3 | CID 269025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Early Signaling Events Triggered by N-hydroxypipecolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a central role in the establishment of systemic acquired resistance (SAR), a long-lasting and broad-spectrum defense mechanism. This technical guide provides an in-depth overview of the early signaling events initiated by NHP, focusing on its biosynthesis, perception, and downstream effects. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and potentially modulate this important pathway.
Core Signaling Cascade
This compound is a lysine-derived metabolite that acts as a key mobile signal in plant defense.[1] Upon pathogen infection, NHP is synthesized in infected tissues and travels to distal, uninfected parts of the plant to prime them for a more robust and rapid defense response upon subsequent attack.[1][2] The signaling cascade initiated by NHP is intricately linked with the salicylic acid (SA) pathway, and together they orchestrate a powerful systemic immune response.[3]
NHP Biosynthesis and Transport
The biosynthesis of NHP is a three-step process that begins with the amino acid L-lysine.[4][5]
-
L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C): Inside plastids, the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) converts L-lysine into ϵ-amino-α-keto caproic acid, which spontaneously cyclizes to form P2C.[6]
-
P2C to Pipecolic Acid (Pip): The reductase SAR-DEFICIENT 4 (SARD4) then reduces P2C to pipecolic acid (Pip).[6]
-
Pip to NHP: Pip is exported to the cytosol, where the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to produce the active signaling molecule, NHP.[6][7]
Following its synthesis, NHP is transported systemically, likely through the phloem, to distant leaves.[1] This long-distance transport is a key feature of its role as a mobile SAR signal.[8]
Interplay with Salicylic Acid
The signaling pathways of NHP and salicylic acid (SA) are deeply intertwined and mutually potentiate each other to mount an effective immune response.[9][10] NHP treatment can induce and prime the expression of SA biosynthesis genes, leading to SA accumulation.[9][10] Conversely, SA can enhance NHP-activated immunity and gene expression.[9][10] This synergistic relationship is crucial for the full induction of SAR.[3] While NHP can trigger some defense responses at basal SA levels, the resulting increased SA levels are essential for the induction of a large set of SAR marker genes.[2]
Downstream Signaling Events
While the direct receptor for NHP has not yet been definitively identified, several downstream signaling components have been elucidated.[6] The perception of NHP leads to a cascade of events that ultimately reprogram gene expression and enhance the plant's defense capacity.
Key downstream events include:
-
Transcriptional Reprogramming: NHP induces a significant transcriptional reprogramming, upregulating a large number of SAR-related genes.[8] This process is dependent on NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), a key transcriptional coactivator in the SA pathway.[8][11]
-
Priming of Defense Responses: NHP primes the plant for a faster and stronger response to subsequent pathogen attack.[3][12] This includes the enhanced accumulation of defense-related metabolites like the phytoalexin camalexin and a boosted expression of defense-related genes upon pathogen recognition.[8][12]
-
ROS and eNAD(P) Signaling: Recent evidence suggests that NHP triggers the systemic accumulation of reactive oxygen species (ROS) and extracellular NAD(P) [eNAD(P)].[13][14] This signaling module, involving the respiratory burst oxidase homolog RBOHF and the lectin receptor kinase LecRK-VI.2, appears to be a crucial component of NHP-induced systemic immunity.[13][14][15]
Quantitative Data on NHP Signaling
The following tables summarize quantitative data extracted from various studies on the effects of NHP.
Table 1: NHP-Induced Accumulation of Defense Metabolites
| Metabolite | Treatment | Fold Change/Concentration | Plant Species | Reference |
| Camalexin | Psm inoculation after H2O pretreatment | ~0.8–1.4 µg g⁻¹ FW at 12 hpi | Arabidopsis thaliana | [8] |
| Pipecolic Acid (Pip) | Pst DC3000 inoculation (28°C) | Suppressed compared to 23°C | Arabidopsis thaliana | [16] |
| NHP | Pst DC3000 inoculation (28°C) | Suppressed compared to 23°C | Arabidopsis thaliana | [16] |
| Pipecolic Acid (Pip) | Pst DC3000 inoculation | Levels measured at 1 dpi | Solanum lycopersicum (Moneymaker) | [16] |
| NHP | Pst DC3000 inoculation | Levels measured at 1 dpi | Solanum lycopersicum (Moneymaker) | [16] |
Table 2: NHP-Induced Gene Expression
| Gene | Treatment | Fold Change/Expression Level | Plant Species | Reference |
| FMO1 | 1 mM NHP infiltration | Upregulated in local and systemic leaves | Arabidopsis thaliana | [11] |
| PR1 | 1 mM NHP infiltration | Upregulated in local and systemic leaves | Arabidopsis thaliana | [11] |
| ALD1 | 1 mM NHP infiltration | Upregulated in local and systemic leaves | Arabidopsis thaliana | [11] |
| PBS3 | 1 mM NHP infiltration | Upregulated in local and systemic leaves | Arabidopsis thaliana | [11] |
| ALD1 | Pst DC3000 inoculation (28°C) | Suppressed compared to 23°C | Arabidopsis thaliana | [16] |
| FMO1 | Pst DC3000 inoculation (28°C) | Suppressed compared to 23°C | Arabidopsis thaliana | [16] |
| SlALD1 | Pst DC3000 inoculation | Transcript levels measured at 1 dpi | Solanum lycopersicum (Castlemart) | [16] |
| BnaALD1 | Pst DC3000 inoculation | Transcript levels measured at 1 dpi | Brassica napus (Westar) | [16] |
| BnaFMO1 | Pst DC3000 inoculation | Transcript levels measured at 1 dpi | Brassica napus (Westar) | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments cited in the literature.
Protocol 1: Plant Treatment with NHP for SAR Induction
-
Plant Growth: Grow Arabidopsis thaliana plants in soil under controlled conditions (e.g., 10-hour light/14-hour dark cycle at 22°C).
-
Primary Treatment (NHP application): For soil drench application, treat 4-week-old plants with a 1 mM NHP solution (10 mL per pot). For leaf infiltration, infiltrate three lower leaves of 4.5-week-old plants with a 1 mM NHP solution in 10 mM MgCl₂. Use water or 10 mM MgCl₂ as a mock control.[11][17]
-
Secondary Treatment (Pathogen Inoculation): After 24-48 hours, inoculate upper, untreated systemic leaves with a bacterial suspension (e.g., Pseudomonas syringae pv. maculicola at OD₆₀₀ = 0.001).[17]
-
Analysis: Harvest local and systemic leaf tissue at specified time points for metabolite analysis (LC-MS) or gene expression analysis (RT-qPCR).[11][18]
Protocol 2: Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Harvest leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Quantitative PCR: Perform real-time qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Normalize transcript levels to a reference gene (e.g., UBQ5).[11]
Protocol 3: Metabolite Analysis by LC-MS
-
Metabolite Extraction: Homogenize frozen leaf tissue and extract metabolites with a suitable solvent (e.g., methanol/water mixture).
-
LC-MS Analysis: Analyze the extracts using a liquid chromatography-mass spectrometry (LC-MS) system. Separate metabolites on a C18 column and detect them using a mass spectrometer in either positive or negative ionization mode.
-
Quantification: Quantify the abundance of specific metabolites by comparing peak areas to those of authentic standards.
Visualizing the Signaling Network
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.
Caption: NHP biosynthesis from lysine and its downstream signaling cascade leading to SAR.
References
- 1. chinbullbotany.com [chinbullbotany.com]
- 2. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 10. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 13. This compound triggers systemic acquired resistance through extracellular NAD(P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 15. This compound triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
The Conversion of Pipecolic Acid to N-hydroxypipecolic Acid: A Core Axis in Plant Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal role of pipecolic acid (Pip) as the direct precursor to N-hydroxypipecolic acid (NHP), a critical signaling molecule in plant systemic acquired resistance (SAR). We will delve into the key enzymatic conversion, present quantitative data on metabolite accumulation, provide detailed experimental protocols for studying this pathway, and visualize the core processes for enhanced understanding.
Introduction: The Pipecolic Acid-NHP Pathway in Systemic Acquired Resistance
Systemic acquired resistance is a crucial plant defense mechanism that provides long-lasting, broad-spectrum protection against secondary infections throughout the plant. This response is triggered by an initial localized pathogen attack. The establishment of SAR relies on the production and systemic transport of chemical signals that prime distal tissues for a more robust and rapid defense response.
Among the key players in SAR signaling are the lysine-derived metabolite, pipecolic acid, and its N-hydroxylated derivative, this compound.[1][2][3] Upon pathogen recognition, Pip accumulates both locally at the infection site and systemically in distal leaves.[2] However, it is the subsequent conversion of Pip to NHP that generates the potent, mobile signal essential for the full induction of SAR.[4][5][6] NHP has been identified as a critical regulator of inducible plant immunity, capable of amplifying the defense response and functioning synergistically with other signaling molecules like salicylic acid (SA).[4][7]
The Biosynthetic Pathway: From Pipecolic Acid to this compound
The biosynthesis of NHP from L-lysine is a multi-step process, with the final and critical conversion of pipecolic acid to this compound being catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[4][5][8]
The pathway can be summarized as follows:
-
L-lysine to Dehydropipecolic Acid Intermediates: The biosynthesis is initiated in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) deaminates L-lysine. This leads to the formation of ε-amino-α-keto caproic acid, which spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C).[4][9][10]
-
Reduction to Pipecolic Acid: The intermediate, Δ¹-P2C, is then reduced to pipecolic acid by the reductase SAR DEFICIENT 4 (SARD4).[4][9][10]
-
N-hydroxylation to this compound: Pipecolic acid is exported from the plastid to the cytosol, where FMO1 catalyzes its N-hydroxylation to produce NHP.[9][10] This step is the focus of this guide and is indispensable for the generation of the active SAR signal.
Quantitative Data: Accumulation of Pipecolic Acid and this compound
The accumulation of Pip and NHP is a hallmark of the plant immune response. Following pathogen infection, the concentrations of both metabolites increase significantly. Below are tables summarizing the quantitative data on the accumulation of these key signaling molecules.
Table 1: In Vivo Accumulation of Pipecolic Acid and this compound in Arabidopsis thaliana after Pathogen Challenge
| Treatment | Time Post-Infection (h) | Pipecolic Acid (µg/g FW) | This compound (µg/g FW) | Plant Tissue | Reference |
| Mock (MgCl₂) | 24 | Not Detected | Not Detected | Leaves | [7] |
| Pseudomonas syringae | 24 | ~2.5 | ~1.5 | Inoculated Leaves | [7] |
| Mock (MgCl₂) | 48 | Not Detected | Not Detected | Distal Leaves | [11] |
| Pseudomonas syringae | 48 | ~5 | ~4 | Distal Leaves | [11] |
Table 2: FMO1 Enzyme Kinetics and Substrate Specificity (General)
| Enzyme | Substrate Class | General Characteristics | Reference |
| Flavin-containing monooxygenases (FMOs) | Nucleophilic heteroatom-containing compounds (N, S, P, Se) | Broad substrate range; activity influenced by substrate size, charge, and nucleophilicity. | [2][12] |
| Mammalian FMO1 | Tertiary amines, sulfides | Efficiently N-oxygenates tertiary amines. | [3][4] |
| Plant FMO1 | Pipecolic acid | Catalyzes the N-hydroxylation of the secondary amine in the pipecolic acid ring. | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of pipecolic acid as a precursor to this compound.
Quantification of Pipecolic Acid and this compound by LC-MS/MS
This protocol describes the extraction and analysis of Pip and NHP from plant tissue.
1. Sample Preparation and Extraction:
-
Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue using a bead beater or mortar and pestle.
-
Add 1 mL of extraction buffer (e.g., 80% methanol, 20% water) containing an internal standard (e.g., D5-pipecolic acid, D9-NHP).
-
Vortex thoroughly and incubate at 4°C for 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pipecolic Acid: Precursor ion (m/z) 130.1 -> Product ion (m/z) 84.1
-
This compound: Precursor ion (m/z) 146.1 -> Product ion (m/z) 100.1
-
Internal Standards: Monitor the appropriate mass transitions for the deuterated standards.
-
-
-
Quantification:
-
Generate a standard curve using authentic standards of Pip and NHP.
-
Calculate the concentration of Pip and NHP in the samples based on the peak area ratios relative to the internal standards and the standard curve.
-
In Vitro FMO1 Enzyme Assay
This protocol outlines a method to measure the activity of FMO1 in converting Pip to NHP.
1. Enzyme Source:
-
Recombinant FMO1 can be expressed in and purified from E. coli or insect cells.
-
Microsomal fractions isolated from plant tissues overexpressing FMO1 can also be used.
2. Reaction Mixture (per 100 µL reaction):
-
50 mM Tris-HCl buffer (pH 8.0).
-
1 mM NADPH.
-
1 mM Pipecolic acid.
-
10-50 µg of purified FMO1 or microsomal protein.
3. Assay Procedure:
-
Pre-warm the reaction buffer and pipecolic acid to 30°C.
-
Initiate the reaction by adding the enzyme and NADPH.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of NHP using LC-MS/MS as described in Protocol 4.1.
4. Controls:
-
No enzyme control: To check for non-enzymatic conversion.
-
No substrate control: To measure background NADPH oxidation.
-
Boiled enzyme control: To ensure the activity is enzymatic.
Gene Expression Analysis of FMO1 by qRT-PCR
This protocol details the measurement of FMO1 transcript levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a commercial kit or a standard Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for FMO1, and a suitable SYBR Green master mix.
-
FMO1 Primers (Arabidopsis):
-
Forward: 5'-GAGGCTCTATGGCTTGCTTTG-3'
-
Reverse: 5'-TGGTTGATCCACCCAAAGAG-3'
-
-
Use a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative expression of FMO1.
Conclusion
The conversion of pipecolic acid to this compound by FMO1 is a critical step in the activation of systemic acquired resistance in plants. Understanding this pathway at a molecular and biochemical level is essential for researchers in plant science and offers potential avenues for the development of novel strategies to enhance crop resilience. The protocols and data presented in this guide provide a solid foundation for further investigation into this important aspect of plant immunity. The development of molecules that can modulate this pathway could lead to new classes of plant protection agents, contributing to sustainable agriculture and food security.
References
- 1. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. plantae.org [plantae.org]
- 7. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. An overview of the mechanism, substrate specificities, and structure of FMOs - PubMed [pubmed.ncbi.nlm.nih.gov]
N-hydroxypipecolic Acid (NHP): A Conserved Regulator of Systemic Acquired Resistance in Plants Beyond Arabidopsis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Systemic Acquired Resistance (SAR) is a crucial inducible immunity mechanism in plants, providing broad-spectrum, long-lasting protection against a variety of pathogens. While initially characterized in model organisms, the discovery of N-hydroxypipecolic acid (NHP) as a central signaling molecule in Arabidopsis thaliana has catalyzed research into its role across the plant kingdom. This technical guide synthesizes current knowledge on NHP in diverse plant species beyond Arabidopsis, focusing on its biosynthesis, function, and the signaling pathways it governs. We provide a comprehensive overview of quantitative data, detailed experimental protocols for NHP analysis and SAR assays, and visual representations of key biological and experimental processes. The conservation of the NHP pathway across both dicotyledonous and monocotyledonous plants highlights its significant potential for developing novel strategies to enhance disease resistance in agriculturally important crops.
The NHP Biosynthetic Pathway: A Conserved Mechanism
The biosynthesis of NHP from L-lysine is a multi-step enzymatic process that is remarkably conserved across diverse plant species.[1][2] The pathway begins with the conversion of L-lysine into pipecolic acid (Pip) through the sequential action of the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and the reductase SAR-DEFICIENT 4 (SARD4).[3][4][5] The final and critical step is the N-hydroxylation of Pip to form NHP, a reaction catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[3][6]
Bioinformatic analyses reveal that orthologs of ALD1, SARD4, and FMO1 are present in a wide array of plant species, suggesting a conserved genetic toolkit for NHP production.[2] Functional conservation has been confirmed through heterologous expression studies. For instance, transient expression of Arabidopsis ALD1 and FMO1 in Nicotiana benthamiana is sufficient to reconstitute the pathway and produce high levels of NHP, indicating that the endogenous enzymatic machinery of the host plant can support the process.[1][2] This conservation underscores the fundamental role of NHP in plant immunity.
Caption: The conserved NHP biosynthetic pathway from L-lysine.
NHP-Mediated Immunity in Dicotyledonous Plants
Research has confirmed that NHP biosynthesis and function are integral to the immune systems of numerous dicotyledonous plants, particularly within the Solanaceae, Cucurbitaceae, and Fabaceae families.[7][8][9]
Solanaceae Family (Tomato, Pepper, Tobacco)
In tomato (Solanum lycopersicum), pepper (Capsicum annuum), and tobacco (Nicotiana tabacum), NHP accumulates significantly in leaves following challenge with bacterial pathogens like Pseudomonas syringae or oomycetes such as Phytophthora infestans.[1][7][9] Exogenous application of NHP to the leaves or roots of tomato and pepper is sufficient to induce SAR, protecting distal, untreated leaves from subsequent infection.[1] This demonstrates that these species not only produce NHP but also possess the downstream signaling components necessary to perceive it and mount a systemic defense response.
Other Dicot Families
In cucumber (Cucumis sativus), NHP accumulates locally in inoculated leaves and systemically in distant leaves and phloem sap after infection with P. syringae.[7][10] This provides strong evidence for NHP's role as a phloem-mobile signal responsible for coordinating plant-wide immunity.[7][8][11] Similarly, pathogen-induced NHP accumulation has been observed in soybean (Glycine max).[7][12]
Quantitative NHP and Pip Accumulation in Dicotyledons
The following table summarizes key quantitative data on NHP and its precursor, pipecolic acid (Pip), in various dicot species following pathogen challenge. Basal levels of NHP in unstressed plants are typically low or undetectable.[11][13]
| Plant Species | Pathogen | Tissue | Time Post-Inoculation | Pip Level (µg/g FW) | NHP Level (µg/g FW) | Reference(s) |
| Nicotiana tabacum (Tobacco) | P. syringae pv. tabaci | Local Leaves | 72 h | ~6.0 | ~6.0 | [9][11][13] |
| Solanum lycopersicum (Tomato) | P. syringae pv. tomato | Local Leaves | 48 h | ~40.0 | ~5.0 | [9][11][13] |
| Solanum lycopersicum (Tomato) | Phytophthora infestans | Local Leaves | 48 h | >10.0 | ~5.0 | [9][12] |
| Cucumis sativus (Cucumber) | P. syringae pv. lachrymans | Local Leaves | 48 h | >10.0 | >10.0 | [7][10] |
| Cucumis sativus (Cucumber) | P. syringae pv. lachrymans | Systemic Leaves | 72 h | ~1.0 | ~1.0 | [7][10] |
NHP-Mediated Immunity in Monocotyledonous Plants
The role of NHP extends to monocotyledonous plants, including vital cereal crops from the Poaceae family. This finding is significant as it opens avenues for enhancing disease resistance in a substantial portion of global food sources.[7][8][14][15]
Poaceae Family (Barley, Brachypodium)
Studies in barley (Hordeum vulgare) and the model grass Brachypodium distachyon have shown that NHP biosynthesis is induced upon infection with fungal pathogens like Magnaporthe oryzae and bacterial pathogens such as Xanthomonas translucens.[7][12] Importantly, pretreatment with NHP enhances resistance against these pathogens, confirming its function as an immune activator in monocots.[7]
A noteworthy distinction in some monocot pathosystems is that the robust accumulation of NHP is not always accompanied by a significant increase in salicylic acid (SA), a key defense hormone that is tightly linked with NHP signaling in dicots.[11][13] This suggests potential variations in the downstream signaling architecture between monocots and dicots.
Quantitative NHP and Pip Accumulation in Monocotyledons
The table below presents quantitative data on NHP and Pip accumulation in monocot species. Fungal infections, in particular, can lead to a very high accumulation of the precursor Pip relative to NHP.[11]
| Plant Species | Pathogen | Tissue | Time Post-Inoculation | Pip Level (µg/g FW) | NHP Level (µg/g FW) | Reference(s) |
| Brachypodium distachyon | Xanthomonas translucens | Local Leaves | 48 h | ~1.0 | ~0.5 | [7][12] |
| Brachypodium distachyon | Magnaporthe oryzae | Local Leaves | 5 d | ~15.0 | ~1.5 | [7][12] |
| Hordeum vulgare (Barley) | Magnaporthe oryzae | Local Leaves | 5 d | ~30.0 | ~0.75 | [7][11][12] |
The NHP Signaling Pathway and Crosstalk with Salicylic Acid
NHP functions as a critical upstream signal that initiates a transcriptional reprogramming cascade to establish SAR. Its activity is intricately linked with the salicylic acid (SA) signaling pathway.[16] In distal leaves, NHP accumulation triggers the biosynthesis of SA via the isochorismate pathway.[4][17] This resulting increase in SA is essential for the induction of a large suite of defense-related genes, including PATHOGENESIS-RELATED (PR) genes, and the establishment of full SAR.[17]
However, NHP can also activate a subset of defense genes at basal SA levels. This activity still requires core components of the SA signaling pathway, including the SA receptor NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and its interacting TGA transcription factors, highlighting a complex interplay where NHP primes the system for a robust, SA-dependent response.[4][17]
Caption: NHP signaling from local to distal leaves to activate SAR.
Experimental Protocols
Quantification of NHP and Pip by GC-MS
This protocol describes a common method for the extraction, derivatization, and analysis of NHP and Pip from plant tissue.
1. Sample Preparation and Extraction: a. Flash-freeze 50-100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of an extraction solvent (e.g., 10% methanol, 1% formic acid in water). c. Vortex thoroughly and sonicate for 15 minutes in a water bath. d. Centrifuge at >14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. For cleaner samples, solid-phase extraction (SPE) can be employed at this stage.
2. Derivatization: a. Dry an aliquot of the extract (e.g., 100 µL) completely under a stream of nitrogen gas. b. Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). c. Vortex briefly and incubate at 70°C for 30 minutes to allow for trimethylsilylation. d. Cool to room temperature before analysis.
3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). c. Injection: 1 µL of the derivatized sample is injected in splitless mode. d. Oven Program: Start at 70°C, hold for 1 min, ramp to 300°C at a rate of 10°C/min, and hold for 5 min. e. Mass Spectrometry: Operate in electron ionization (EI) mode. Monitor for characteristic ions of derivatized Pip (e.g., m/z 156 for [M-CH3]+) and NHP (e.g., m/z 172 for [M-OTMS]+). f. Quantification: Use an external standard curve prepared with synthetic Pip and NHP standards or a stable isotope-labeled internal standard for absolute quantification.
Systemic Acquired Resistance (SAR) Assay in Tomato
This protocol outlines a workflow to test the ability of NHP to induce SAR against a bacterial pathogen.
Caption: Experimental workflow for a systemic acquired resistance assay.
Implications for Crop Protection and Future Research
The discovery that NHP is a conserved and potent activator of immunity across a wide range of plant families has profound implications for agriculture.
-
Genetic Engineering: Engineering crop plants to enhance NHP production, either constitutively or upon pathogen detection, is a promising strategy to achieve broad-spectrum and durable disease resistance.[1][2] Overexpression of key biosynthetic enzymes like FMO1 could prime plants for a more rapid and robust defense response.[13]
-
Agrochemical Development: NHP itself, or more stable synthetic analogs, could be developed as novel plant defense activators. Applied exogenously, these compounds could "immunize" crops prior to anticipated disease outbreaks, reducing the reliance on conventional pesticides.
-
Drug Development: While a direct link to human medicine is speculative, the study of plant immune signaling molecules like NHP can provide insights into natural product biosynthesis and function, potentially inspiring the discovery of novel bioactive compounds.
Future research should focus on identifying the specific NHP receptor(s) in different plant species, which remains a critical missing link in the signaling pathway. A deeper understanding of the transcriptional and metabolic networks regulated by NHP in key crops will further enable the precise engineering of enhanced immunity without compromising plant growth and yield.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. Inducible biosynthesis and immune function of the systemic acquired resistance inducer this compound in monocotyledonous and dicotyledonous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound: a general and conserved activator of systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Poaceae - Wikipedia [en.wikipedia.org]
- 15. Poaceae | Biology 343 – Plants and People [blogs.ubc.ca]
- 16. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-hydroxypipecolic Acid in Plant Tissues using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-hydroxypipecolic acid (NHP) is a crucial signaling molecule involved in Systemic Acquired Resistance (SAR), a broad-spectrum plant immune response.[1] Accurate quantification of NHP in plant tissues is essential for studying plant-pathogen interactions, developing disease-resistant crops, and for potential applications in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of NHP in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method encompasses sample preparation, extraction, and optimized LC-MS/MS parameters for reliable analysis.
Introduction
Systemic Acquired Resistance (SAR) is a plant-wide defense mechanism triggered by localized pathogen exposure, leading to enhanced resistance against a broad range of pathogens.[2] The amino acid-derived metabolite, this compound (NHP), has been identified as a key mobile signal that accumulates in both local and distant tissues to activate SAR.[3][4] NHP biosynthesis begins with L-lysine and proceeds through the intermediate pipecolic acid (Pip).[5][6] The final step, the N-hydroxylation of Pip to NHP, is catalyzed by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[6] Given its central role in plant immunity, a robust and precise method for quantifying NHP is necessary. LC-MS/MS offers the required sensitivity and specificity for analyzing complex biological matrices like plant extracts.
NHP Biosynthesis and Signaling Pathway
Pathogen infection triggers a signaling cascade that upregulates the biosynthesis of NHP from L-lysine.[7] The key enzymes in this pathway are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4), which convert lysine to pipecolic acid (Pip).[5][6] FMO1 then hydroxylates Pip to produce the active signal, NHP.[6] NHP, along with salicylic acid (SA), acts to induce the expression of defense-related genes, priming the plant for a more rapid and robust response to subsequent infections.[2][3]
Experimental Protocol
This protocol outlines the procedure from plant tissue collection to the preparation of the final extract for LC-MS/MS analysis.
Materials and Reagents
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Syringe filters (0.22 µm, PTFE or similar)
-
LC-MS vials
-
Liquid nitrogen or dry ice
-
Homogenizer (e.g., bead beater, ball mill)
-
Lyophilizer (Freeze-dryer)
-
Vortex mixer
-
Centrifuge
Sample Preparation and Extraction Workflow
Proper sample handling is critical to preserve the metabolic profile of the plant tissue.
Detailed Extraction Protocol
-
Tissue Collection: Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen or on dry ice to quench metabolic activity.
-
Lyophilization: Freeze-dry the tissue until all water is removed. This allows for accurate weighing and improves extraction efficiency.
-
Homogenization: Homogenize the lyophilized tissue to a fine, uniform powder using a ball mill or bead beater.
-
Extraction:
-
Weigh approximately 20-50 mg of the homogenized powder into a 2.0 mL microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Final Preparation:
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for injection.
-
LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[10]
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is commonly used for the separation of polar metabolites like NHP.[11][12][13]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-9 min (2% B) |
Mass Spectrometry (MS/MS) Parameters
Parameters should be optimized by infusing an analytical standard of NHP. The following are typical starting values for MRM analysis.[10][14]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
MRM Transitions
At least two transitions (one for quantification, one for qualification) should be monitored for NHP to ensure accurate identification.[10] An internal standard (e.g., deuterated NHP) is recommended for absolute quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| NHP | 146.08 | 128.07 | 50 | 15 | Quantifier |
| NHP | 146.08 | 82.06 | 50 | 25 | Qualifier |
| Pipecolic Acid (Pip) | 130.08 | 84.08 | 50 | 20 | Precursor (Optional) |
(Note: Exact m/z values and collision energies may vary slightly between instruments and should be optimized empirically).
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for easy comparison between sample groups. A calibration curve should be generated using a serial dilution of the NHP analytical standard.
Example Quantitative Data
The table below illustrates how NHP concentrations can be reported for a typical experiment comparing control plants to those treated with a pathogen elicitor.
| Sample Group | Replicate | NHP Concentration (ng/g dry weight) | Standard Deviation |
| Control (Mock) | 1 | 45.2 | 5.8 |
| 2 | 51.5 | ||
| 3 | 48.9 | ||
| Pathogen-Treated | 1 | 354.8 | 25.1 |
| 2 | 321.4 | ||
| 3 | 360.1 |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of this compound in plant tissues using LC-MS/MS. The detailed steps for sample preparation, extraction, and the optimized instrumental parameters ensure high sensitivity, specificity, and reproducibility. This method is a valuable tool for researchers in plant science, pathology, and drug discovery to accurately measure this key immune-signaling molecule, thereby facilitating a deeper understanding of plant defense mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-lysine metabolism to this compound: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methanol Extraction Method: A Comprehensive Guide for Plant Scientists [greenskybio.com]
- 9. Methanolic extract of leaves: Significance and symbolism [wisdomlib.org]
- 10. forensicrti.org [forensicrti.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Extraction of N-hydroxypipecolic Acid from Arabidopsis thaliana Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-hydroxypipecolic acid (NHP) is a critical signaling molecule in the plant immune response, particularly in establishing systemic acquired resistance (SAR).[1][2] SAR is a long-lasting, broad-spectrum resistance to secondary infections throughout the plant.[3][4] NHP is synthesized from L-lysine via pipecolic acid (Pip) and has been identified as a mobile signal that travels from infected to systemic leaves, activating defense responses.[3][5][6] The ability to accurately extract and quantify NHP from plant tissues is essential for studying plant immunity, identifying novel immune-modulating compounds, and developing strategies for crop protection. This document provides a detailed protocol for the extraction of NHP from Arabidopsis thaliana leaves for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
This compound Signaling Pathway
NHP biosynthesis begins with the conversion of L-lysine to pipecolic acid (Pip) through the sequential action of the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR DEFICIENT 4 (SARD4).[3][5][6] Pip is then hydroxylated by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to produce NHP.[3][5] NHP then acts as a signal, moving systemically through the plant to prime distal tissues for an enhanced defense response.[1][2] This signaling is intertwined with the salicylic acid (SA) pathway, a key phytohormone in plant defense.[2][5][6] NHP can induce the biosynthesis of SA, and both molecules work synergistically to activate downstream defense gene expression, often mediated by the transcriptional coactivator NPR1.[2][5]
Quantitative Data Summary
The following table summarizes representative quantitative data for NHP and related metabolites in Arabidopsis thaliana under various experimental conditions, compiled from published literature. These values can serve as a reference for expected concentrations.
| Condition/Genotype | Tissue | Metabolite | Concentration/Level | Reference |
| Wild Type (Col-0) - Mock treated | Local Leaves | NHP | Not Detected | [1] |
| Wild Type (Col-0) - Psm ES4326 infected | Local Leaves | NHP-Glucoside | ~150 pmol/mg FW | [1] |
| fmo1 mutant - Psm ES4326 infected | Local Leaves | NHP-Glucoside | Not Detected | [1] |
| Wild Type (Col-0) + 1 mM NHP infiltration | Infiltrated Leaves | NHP | ~4000 pmol/mg FW | [1] |
| Wild Type (Col-0) + 1 mM NHP infiltration | Systemic Leaves | NHP | ~50 pmol/mg FW | [1] |
| Wild Type (Col-0) - UV-C treated | Leaves | NHP | Relative signal intensity increase | [7] |
| fmo1-1 mutant - UV-C treated | Leaves | NHP | Not Detected | [7] |
| Wild Type (Col-0) - P. syringae infected | Leaves | MeNHP | Relative signal intensity increase | [7] |
Experimental Protocol: NHP Extraction from Arabidopsis Leaves
This protocol details two common methods for the extraction of NHP and other polar metabolites from Arabidopsis thaliana leaves for LC-MS analysis: an 80% methanol extraction and a methyl-tert-butyl ether (MTBE) liquid-liquid extraction.
I. Plant Growth and Sample Collection
-
Plant Growth: Cultivate Arabidopsis thaliana plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).[1]
-
Treatment (Optional): For studies involving immune induction, treat plants with pathogens (e.g., infiltrate leaves with Pseudomonas syringae) or elicitors (e.g., spray with 1 mM NHP solution).[1][8] Collect samples at specified time points post-treatment (e.g., 24 or 48 hours).[8]
-
Harvesting: Harvest leaves using clean scissors or a razor blade.[9] Immediately place the collected material into 2.0 mL microcentrifuge tubes.[9]
-
Flash Freezing: Add a zirconia or metal bead to each tube, close the lid, and immediately freeze in liquid nitrogen to quench metabolic activity.[9]
-
Grinding: Grind the frozen tissue to a fine powder using a mixer mill for approximately 2 minutes at 25 Hz.[9]
-
Storage: Store the frozen ground samples at -80°C until extraction.[9]
II. Metabolite Extraction
Method A: 80% Methanol Extraction
This method is a straightforward approach suitable for the extraction of a broad range of polar to semi-polar metabolites, including NHP.
-
Aliquoting: Weigh out approximately 50 mg of frozen ground leaf material into a pre-chilled 2.0 mL microcentrifuge tube.[7]
-
Extraction Solvent Addition: Add 800 µL of 80% methanol (LC-MS grade) to each sample.[7]
-
Homogenization: Vortex the samples to ensure thorough mixing.[7]
-
Sonication: Place the samples in an ultrasonic bath for 15 minutes, and repeat this step once.[7]
-
Centrifugation: Centrifuge the samples at 18,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.[9]
-
Drying (Optional): The extract can be dried down under a stream of nitrogen or in a vacuum concentrator and reconstituted in a suitable solvent for LC-MS analysis.
-
Filtration: Prior to LC-MS analysis, filter the extract through a 0.22 µm syringe filter.
Method B: Methyl-tert-butyl Ether (MTBE) Liquid-Liquid Extraction
This method provides a cleaner extract by partitioning polar and non-polar metabolites into separate phases.
-
Aliquoting: Weigh out approximately 100 mg of frozen ground leaf material into a pre-chilled 2.0 mL microcentrifuge tube.[7]
-
Extraction Solvent Addition: Add a pre-mixed extraction solvent. While specific ratios can vary, a common approach involves a mixture of methanol, MTBE, and water.
-
Homogenization and Phase Separation: Follow a standardized protocol for MTBE extraction which typically involves vortexing and centrifugation to induce phase separation.[10] The upper organic phase will contain non-polar metabolites, while the lower aqueous phase will contain polar metabolites like NHP.
-
Aqueous Phase Collection: Carefully collect the lower aqueous phase containing NHP.
-
Drying and Reconstitution: Dry the aqueous phase under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., 5% acetonitrile in water).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.
III. LC-MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-HRMS).[3]
-
Chromatographic Separation: Separate metabolites on a reverse-phase C18 column.
-
Mass Spectrometry: Detect NHP and related metabolites in either positive or negative ion mode, depending on the specific method optimization. Targeted analysis can be performed using the accurate mass of the monoisotopic ions.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify peaks corresponding to NHP based on retention time and mass-to-charge ratio (m/z).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for NHP extraction and analysis.
References
- 1. pnas.org [pnas.org]
- 2. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 7. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NHP Biosynthesis using Agrobacterium-Mediated Transient Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium-mediated transient expression is a powerful and versatile tool for the rapid production and study of Natural Product-Like Compounds (NHPs) in plants. This technique allows for the temporary expression of genes encoding biosynthetic pathways in a plant host, bypassing the need for stable transformation, which is often a lengthy and complex process. This approach is particularly valuable for pathway elucidation, enzyme characterization, and the production of small quantities of novel or high-value compounds for bioactivity screening. Nicotiana benthamiana is a commonly used host for this system due to its high susceptibility to Agrobacterium infection and its ability to support high levels of transient gene expression.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing Agrobacterium-mediated transient expression to study NHP biosynthesis.
Data Presentation: Quantitative Yields of NHPs
The following table summarizes representative quantitative data on the yields of various NHPs produced using Agrobacterium-mediated transient expression in Nicotiana benthamiana. This data highlights the potential of this system for producing diverse classes of natural products.
| Natural Product Class | Compound | Biosynthesis Genes Expressed | Host Plant | Yield | Reference |
| Flavonoid | Genistein | GmIFS1, GmCHS, GmCHI, GmHID | Nicotiana benthamiana | 5.51 nmol/g FW | [3] |
| Flavonoid | Scutellarin | AtMYB12, ScFNSII-L, ScF6H, Sc7GT | Nicotiana benthamiana | 11.35 nmol/g FW | [3] |
| Terpenoid | Costunolide | Overexpression of 6 MEP and 6 MVA pathway genes | Nicotiana benthamiana | Specific quantitative data not provided, but significant increase shown. | [4] |
| Terpenoid | Linalool | Overexpression of 6 MEP and 6 MVA pathway genes | Nicotiana benthamiana | Specific quantitative data not provided, but significant increase shown. | [4] |
Note: FW denotes fresh weight. Yields can vary significantly depending on the specific genes expressed, the optimization of the expression system, and the host plant's metabolic background.
Signaling Pathways and Experimental Workflows
Agrobacterium T-DNA Transfer Signaling Pathway
The successful transfer of T-DNA from Agrobacterium tumefaciens to the plant cell is a complex process initiated by signals from wounded plant tissues. Phenolic compounds, such as acetosyringone, released by the plant, activate the VirA/VirG two-component system in Agrobacterium. This triggers a signaling cascade leading to the expression of other vir genes, which are responsible for the excision, packaging, and transfer of the T-DNA into the plant cell nucleus, where it is transiently expressed.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering the expression of plant secondary metabolites-genistein and scutellarin through an efficient transient production platform in Nicotiana benthamiana L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combinatorial transient gene expression strategies to enhance terpenoid production in plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Soil Drench Application of N-hydroxypipecolic Acid for Systemic Acquired Resistance (SAR) Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. A key signaling molecule in the establishment of SAR is N-hydroxypipecolic acid (NHP).[1] NHP accumulates in both local and distal leaves following an initial pathogen attack and is sufficient to trigger a robust immune response.[1][2] Soil drench application of NHP offers a reliable and effective method for inducing SAR in a controlled experimental setting, making it a valuable tool for studying plant immunity and for the development of novel plant protection strategies.
These application notes provide a comprehensive overview of the soil drench application of NHP to induce SAR, including detailed experimental protocols, quantitative data from key studies, and a visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies utilizing soil drench application of NHP to induce SAR in the model plant Arabidopsis thaliana.
Table 1: NHP Soil Drench Application Parameters and Observed Outcomes
| Parameter | Value | Plant Species | Source |
| NHP Concentration | 1 mM | Arabidopsis thaliana | [3] |
| Application Volume | 10 mL per plant | Arabidopsis thaliana | [3] |
| Plant Age | 4.5 weeks old | Arabidopsis thaliana | [4] |
| Time to SAR Induction | 1 day post-application | Arabidopsis thaliana | [3] |
| Pathogen Challenge | Pseudomonas syringae pv. maculicola (Psm) | Arabidopsis thaliana | [3] |
Table 2: Transcriptional Reprogramming in Response to NHP Soil Drench
| Gene Regulation | Number of Genes | Experimental Conditions | Source |
| Upregulated SAR+ Genes | > 1,500 | 1 mM NHP soil drench, leaves harvested 1 day later | [3] |
| Upregulated SAR+ Genes | > 3,000 | Biologically induced SAR (endogenous NHP) | [3] |
Table 3: Impact of NHP Pathway on Plant Phenotype
| Genetic Modification | Phenotype | Observation | Source |
| ugt76b1 mutant | Decreased rosette size and biomass | Inactivation of NHP glycosylation leads to elevated free NHP levels | [5] |
| Overexpression of UGT76B1 | Increased rosette size and biomass | Enhanced NHP glycosylation leads to lower free NHP levels | [5] |
Experimental Protocols
Protocol 1: Soil Drench Application of NHP for SAR Induction in Arabidopsis thaliana
This protocol details the steps for inducing SAR in Arabidopsis thaliana using a soil drench application of NHP, followed by a pathogen challenge to assess resistance.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 wild-type), 4.5 weeks old, grown in individual pots.
-
This compound (NHP)
-
Sterile deionized water
-
Pseudomonas syringae pv. maculicola (Psm)
-
10 mM MgCl₂
-
Syringes (1 mL, needleless)
-
Micropipettes and sterile tips
Procedure:
-
Plant Growth:
-
Preparation of NHP Solution:
-
Prepare a 1 mM stock solution of NHP in sterile deionized water.
-
Prepare a control solution of sterile deionized water.
-
-
Soil Drench Application:
-
Incubation:
-
Return the plants to the growth chamber and incubate for 24 hours to allow for the induction of SAR.[3]
-
-
Pathogen Challenge (optional):
-
Prepare a bacterial suspension of Pseudomonas syringae pv. maculicola (Psm) in 10 mM MgCl₂ at a desired concentration (e.g., 5 x 10⁵ cfu/mL).
-
Infiltrate the leaves of both NHP-treated and control plants with the bacterial suspension using a needleless syringe.
-
As a mock control, infiltrate a subset of leaves with 10 mM MgCl₂.
-
-
Assessment of Resistance:
-
At 3-4 days post-infection, collect leaf discs from the infiltrated areas.
-
Determine the bacterial titer by serial dilution plating on appropriate growth media.
-
Compare the bacterial growth in NHP-treated plants to control plants to quantify the level of induced resistance.
-
Protocol 2: Analysis of Gene Expression Following NHP Soil Drench
This protocol describes the analysis of gene expression changes in response to NHP-induced SAR.
Materials:
-
Arabidopsis thaliana plants treated with NHP or water as described in Protocol 1.
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative PCR (qPCR) reagents and instrument
-
Primers for target genes (e.g., PR1, FMO1, ALD1, PBS3) and a reference gene (e.g., UBQ5).[4]
Procedure:
-
Sample Collection:
-
At 24 hours post-soil drench, harvest leaves from both NHP-treated and control plants.[3]
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the expression levels of key SAR-related genes.
-
Normalize the expression data to a stable reference gene.[4]
-
-
Data Analysis:
-
Calculate the relative gene expression changes in NHP-treated plants compared to control plants.
-
Visualizations
NHP-Mediated SAR Signaling Pathway
Caption: NHP-mediated SAR signaling pathway.
Experimental Workflow for NHP Soil Drench Application
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
Application Notes and Protocols for Isotopic Labeling Studies of N-hydroxypipecolic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxypipecolic acid (NHP) has been identified as a critical signaling molecule in the establishment of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immune response.[1][2] Understanding the biosynthesis, transport, and catabolism of NHP is paramount for developing novel strategies to enhance plant immunity and for potential applications in drug development. Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system, providing invaluable insights into metabolic pathways and fluxes.[3][4] These application notes provide detailed protocols and data presentation guidelines for conducting isotopic labeling studies to investigate NHP metabolism in plants.
Key Metabolic Pathways
The biosynthesis of NHP originates from L-lysine and proceeds through a series of enzymatic steps. This pathway is conserved across a wide range of plant species.[5] Key enzymes in this pathway include AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2] Upon its synthesis, NHP can be further metabolized, for instance, through glycosylation, to modulate its activity and transport.[6][7]
Experimental Protocols
Protocol 1: Stable Isotope Labeling of NHP in Planta
This protocol describes the application of a stable isotope-labeled precursor to trace the biosynthesis and metabolism of NHP in plants. Labeled L-lysine or pipecolic acid can be used as precursors.
Materials:
-
Stable isotope-labeled precursor (e.g., ¹³C₆-L-lysine, D₉-Pipecolic acid)
-
Plant model (e.g., Arabidopsis thaliana, Nicotiana benthamiana)
-
Syringes with needles (for infiltration) or hydroponic growth medium
-
Liquid nitrogen
-
Lyophilizer
-
Homogenizer (e.g., ball mill)
-
Extraction solvent: 80:20 Methanol:Water (v/v)
-
0.45 µm PTFE filters
Procedure:
-
Plant Growth: Grow plants under controlled conditions (e.g., 16-h light/8-h dark cycle).[8]
-
Label Application:
-
Leaf Infiltration: Prepare a solution of the labeled precursor (e.g., 1 mM) in sterile water. Infiltrate the solution into the lower leaves of the plant using a needleless syringe.
-
Hydroponic Feeding: For systemic labeling, grow seedlings in a hydroponic medium and supplement the medium with the labeled precursor.
-
-
Time Course and Sampling: Harvest plant tissue (both local/treated and systemic/untreated leaves) at different time points post-application (e.g., 8, 24, 48 hours).[9] Immediately flash-freeze the collected tissue in liquid nitrogen to quench metabolic activity.
-
Sample Preparation:
-
Lyophilize the frozen tissue to dryness.
-
Homogenize the dry tissue using a ball mill (e.g., Retsch MM 400 at 25 Hz for 2 min).[1]
-
Resuspend the homogenized powder in the extraction solvent (20 µl per mg of dry tissue).[1]
-
Incubate at 4°C for 10 minutes.[1]
-
Centrifuge to pellet debris and filter the supernatant through a 0.45 µm PTFE filter.[1]
-
Protocol 2: Metabolite Analysis by LC-MS and GC-MS
This protocol outlines the analytical procedures for detecting and quantifying labeled and unlabeled NHP and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used for the separation of polar metabolites.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to detect a wider range of metabolites. Use tandem mass spectrometry (MS/MS) for structural confirmation of metabolites. The expected mass shift due to the isotope label should be used to identify labeled compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility. A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane.[5]
-
Dry an aliquot of the sample extract under a stream of nitrogen.
-
Resuspend the dried sample in MSTFA solution (e.g., 250 µl of 10% v/v MSTFA in hexanes).
-
Incubate at 70°C for 30 minutes.[5]
-
Cool to room temperature and filter before analysis.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Analysis: The extracted ion chromatograms (EIC) for the specific m/z values of NHP and its labeled isotopologues are used for quantification. For example, the EIC for NHP (m/z = 172) can be monitored.[1][5]
Data Presentation
Quantitative data from isotopic labeling studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Endogenous and Pathogen-Elicited NHP Levels in Various Plant Species
This table summarizes the levels of NHP in different plant species under normal conditions and after elicitation with a pathogen, such as Pseudomonas syringae pathovar tomato DC3000 (Pst). Data is presented as the extracted ion abundance (EIC) for NHP (m/z = 172) as determined by GC-MS.
| Plant Species | Common Name | Treatment | NHP Abundance (EIC) |
| N. benthamiana | Tobacco Relative | - Pst | Detected |
| + Pst | Increased | ||
| S. lycopersicum | Tomato | - Pst | Detected |
| + Pst | Increased | ||
| B. rapa | Mustard | - Pst | Not Detected |
| + Pst | Increased | ||
| G. max | Soybean | - Pst | Detected |
| + Pst | No significant change | ||
| Z. mays | Corn | - Pst | Detected |
| + Pst | No significant change | ||
| Source: Adapted from Holmes et al., 2019.[1][5] |
Table 2: Quantification of NHP and Related Metabolites in Response to Pathogen Infection
This table illustrates the dynamic changes in the levels of NHP and its precursor, pipecolic acid (Pip), in different plant families following pathogen infection. This highlights the species-specific kinetics of NHP metabolism.[2]
| Plant Family | Species | Pathogen | Time (hpi) | Pip (µg/g FW) | NHP (µg/g FW) |
| Solanaceae | Tobacco | P. syringae | 72 | ~6 | ~6 |
| Tomato | P. infestans | - | - | - | |
| Source: Adapted from Schnake et al., 2020 as cited in a review.[2] |
Table 3: Isotopic Enrichment of NHP and its Metabolites after Feeding with a Labeled Precursor
This table is a template for presenting data from a stable isotope tracing experiment. It shows the percentage of the metabolite pool that has incorporated the isotopic label over time.
| Metabolite | Time (hours) | % Labeled (M+X) |
| L-Lysine | 8 | |
| 24 | ||
| 48 | ||
| Pipecolic Acid | 8 | |
| 24 | ||
| 48 | ||
| NHP | 8 | |
| 24 | ||
| 48 | ||
| NHP-O-Glucoside | 8 | |
| 24 | ||
| 48 |
M+X represents the isotopologue with X number of heavy isotopes.
Conclusion
The provided protocols and guidelines offer a framework for conducting robust isotopic labeling studies to elucidate the metabolic pathways of this compound. By tracing the flow of stable isotopes through the NHP metabolic network, researchers can gain a deeper understanding of its regulation and its role in plant immunity. This knowledge is crucial for the development of innovative approaches to enhance disease resistance in crops and may inform novel therapeutic strategies in other fields.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
Application Notes and Protocols for the Synthesis of N-hydroxypipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxypipecolic acid (NHP) is a crucial signaling molecule in plant immunology, playing a key role in systemic acquired resistance (SAR), a plant-wide defense response to pathogen attacks.[1][2] Its biosynthesis in plants originates from L-lysine through a multi-step enzymatic pathway.[2][3][4] For research purposes, including the study of plant defense mechanisms, the development of novel agrochemicals, and as a potential chiral building block in medicinal chemistry, a reliable and reproducible chemical synthesis of NHP is essential.
This document provides detailed protocols for a two-step chemical synthesis of this compound for research applications. The synthesis involves the initial preparation of methyl pipecolinate from its hydrochloride salt, followed by N-oxidation to yield this compound methyl ester, and subsequent hydrolysis to afford the final product.
Biosynthetic Signaling Pathway of this compound
The biosynthesis of NHP in plants is a well-characterized pathway that begins with the amino acid L-lysine. The pathway involves the sequential action of several enzymes, as illustrated in the diagram below. Understanding this natural pathway provides context for the importance of NHP in biological systems.
References
- 1. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Genetic Screening for Mutants in the N-Hydroxypipecolic Acid Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxypipecolic acid (NHP) is a critical signaling molecule in plants that orchestrates systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity against a variety of pathogens. The biosynthesis and signaling of NHP are tightly regulated, involving a cascade of enzymatic reactions and downstream signaling components. Understanding this pathway is paramount for developing novel strategies to enhance plant immunity and for the discovery of new drug targets. These application notes provide detailed protocols for genetic and chemical screens aimed at identifying novel components of the NHP signaling pathway in the model plant Arabidopsis thaliana.
The this compound (NHP) Signaling Pathway
The biosynthesis of NHP originates from the amino acid L-lysine and involves three key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1] Upon pathogen perception, the expression of these genes is induced, leading to the accumulation of NHP.[2] NHP then acts as a mobile signal, translocating throughout the plant to prime distal tissues for a more robust and rapid defense response upon secondary infection.[3] The perception of NHP and the subsequent activation of downstream defense responses, including the synergistic interplay with the salicylic acid (SA) pathway, are not fully elucidated, presenting a key area for genetic dissection. Downstream signaling of NHP requires the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[4]
Figure 1: The this compound (NHP) signaling pathway.
Data Presentation: Quantitative Analysis of NHP and SA Signaling Mutants
The following tables summarize key quantitative data from studies on Arabidopsis mutants in the NHP and SA signaling pathways. This data is crucial for characterizing newly identified mutants from genetic screens.
| Mutant Genotype | NHP Level (relative to Wild Type) | SA Level (relative to Wild Type) | Reference |
| ald1 | Significantly Reduced | Reduced | [5][6] |
| fmo1 | Significantly Reduced | Reduced | [5][6] |
| sard1 cbp60g | Significantly Reduced | Significantly Reduced | [5] |
| sid2 | Increased | Significantly Reduced | [6][7] |
| npr1 | Wild Type Levels | Wild Type Levels | [6] |
Table 1: Relative NHP and SA Levels in Key Signaling Mutants. Levels are typically measured in leaf tissue 24-48 hours post-inoculation with a pathogen such as Pseudomonas syringae.
| Treatment/Genotype | Pathogen Growth (relative to Control) | Reference |
| Wild Type + NHP | Significantly Reduced | [8][9] |
| fmo1 | Increased | [10] |
| fmo1 + NHP | Wild Type Levels | [10] |
| sid2 + NHP | Moderately Reduced | [11] |
| npr1 + NHP | No significant reduction | [4] |
| tga2/5/6 + NHP | No significant reduction | [8] |
Table 2: Pathogen Resistance in Response to NHP. Pathogen growth is typically quantified by counting colony-forming units (CFU) or measuring bioluminescence of tagged pathogens.
Experimental Protocols
Protocol 1: Forward Genetic Screen for NHP-Insensitive Mutants Using a Luciferase Reporter
This protocol describes a forward genetic screen to identify mutants that are insensitive to NHP, utilizing a luciferase reporter system. The screen is based on the principle that NHP induces the expression of defense-related genes. A transgenic Arabidopsis line expressing the firefly luciferase gene under the control of an NHP-inducible promoter (e.g., the FMO1 promoter) is used.
Materials:
-
Arabidopsis thaliana seeds of a transgenic line carrying a pFMO1:LUC reporter construct.
-
Ethyl methanesulfonate (EMS) for chemical mutagenesis.
-
Murashige and Skoog (MS) agar plates.
-
96-well microtiter plates.
-
NHP solution (1 mM).
-
D-Luciferin solution.
-
Luminometer or a CCD camera-based imaging system.
Methodology:
-
Mutagenesis:
-
Treat ~10,000 pFMO1:LUC Arabidopsis seeds with 0.2-0.3% EMS for 8-12 hours.
-
Wash the seeds extensively with water to remove residual EMS.
-
Sow the M1 seeds and allow them to self-pollinate to produce the M2 generation.
-
Harvest the M2 seeds in pools.
-
-
Screening:
-
Surface-sterilize M2 seeds and sow them in 96-well plates containing liquid MS medium.
-
Grow the seedlings under a 16-hour light/8-hour dark cycle for 7-10 days.
-
Add NHP solution to a final concentration of 100 µM to each well.
-
Incubate the plates for 6-12 hours to induce the reporter gene.
-
Add D-Luciferin to each well and measure luminescence using a luminometer or image with a CCD camera.[12][13]
-
-
Mutant Identification and Confirmation:
-
Identify putative mutants as seedlings that exhibit low or no luminescence in response to NHP treatment.
-
Transfer the putative mutants to soil and allow them to set seed (M3 generation).
-
Re-screen the M3 progeny to confirm the NHP-insensitive phenotype.
-
Characterize the confirmed mutants for pathogen resistance and NHP/SA levels.
-
Map the causal mutation using next-generation sequencing-based approaches.[14]
-
Figure 2: Workflow for a forward genetic screen for NHP-insensitive mutants.
Protocol 2: Chemical Genetic Screen for Modulators of NHP Signaling
This protocol outlines a chemical genetic screen to identify small molecules that either enhance or suppress NHP-mediated defense responses. This approach can uncover novel regulatory components and provide chemical tools for dissecting the pathway.
Materials:
-
Arabidopsis thaliana seedlings (wild-type or a suitable reporter line).
-
A diverse chemical library.
-
96-well or 384-well plates.
-
NHP solution.
-
A pathogen suspension (e.g., Pseudomonas syringae expressing a reporter like luciferase or GFP).
-
Plate reader for measuring absorbance, fluorescence, or luminescence.
Methodology:
-
Assay Development:
-
Optimize seedling density, chemical concentration, NHP concentration, and pathogen inoculum to achieve a robust and reproducible assay window.
-
A common assay is to measure the inhibition of pathogen growth.
-
-
Primary Screen:
-
Dispense Arabidopsis seedlings into microtiter plates.
-
Add individual compounds from the chemical library to each well.
-
Add a sub-optimal concentration of NHP to prime the defense response.
-
Inoculate the seedlings with the reporter-tagged pathogen.
-
Incubate for 2-3 days.
-
Measure pathogen growth by quantifying the reporter signal (e.g., luminescence for Psm-lux).[8]
-
-
Hit Identification and Validation:
-
Identify "enhancer" hits as compounds that, in the presence of NHP, lead to significantly less pathogen growth compared to NHP alone.
-
Identify "suppressor" hits as compounds that block the NHP-induced resistance, resulting in pathogen growth similar to the no-NHP control.
-
Validate primary hits by re-testing in a dose-response manner.
-
Perform counter-screens to eliminate compounds with general phytotoxic effects or direct antimicrobial activity.
-
-
Target Identification:
-
For validated hits, employ techniques such as affinity chromatography, genetic screens for resistant or hypersensitive mutants, or transcriptomic profiling to identify the molecular target of the compound.[15]
-
Figure 3: Logical workflow for a chemical genetic screen.
Protocol 3: Screening T-DNA Insertional Mutants for Altered NHP-Related Phenotypes
This protocol describes a reverse genetics approach to screen available T-DNA insertional mutant collections for genes involved in NHP signaling.
Materials:
-
Seeds of T-DNA insertional mutants in candidate genes (e.g., transcription factors, kinases, transporters) obtained from stock centers (e.g., ABRC, NASC).
-
Wild-type Arabidopsis thaliana seeds (e.g., Col-0).
-
PCR reagents for genotyping.
-
NHP solution.
-
Pathogen culture (Pseudomonas syringae).
-
Equipment for pathogen inoculation and quantification.
Methodology:
-
Mutant Acquisition and Genotyping:
-
Phenotypic Analysis:
-
NHP-induced Resistance Assay:
-
Treat homozygous mutant and wild-type plants with NHP or a mock solution.
-
After 24-48 hours, challenge the plants with a pathogen.
-
Quantify pathogen growth 2-3 days post-inoculation.
-
Mutants with altered NHP-induced resistance (either enhanced or compromised) are considered hits.
-
-
Metabolite Analysis:
-
Inoculate homozygous mutant and wild-type plants with a pathogen.
-
Harvest tissue at different time points and measure NHP and SA levels using LC-MS or GC-MS.
-
Mutants with altered NHP or SA accumulation are of interest.
-
-
-
Further Characterization:
-
For interesting mutants, perform more detailed analyses, including gene expression studies of NHP and SA pathway genes, and cross the mutants with known pathway components to determine genetic interactions.
-
Conclusion
The protocols and data presented here provide a comprehensive framework for researchers to investigate the NHP signaling pathway. By employing these genetic and chemical screening strategies, it is possible to identify novel genes and compounds that modulate this crucial aspect of plant immunity. Such discoveries will not only advance our fundamental understanding of plant-pathogen interactions but also pave the way for innovative approaches in crop protection and drug development.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. chinbullbotany.com [chinbullbotany.com]
- 4. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporters | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Next-Generation Sequencing-Based Approaches for Mutation Mapping and Identification in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations for designing chemical screening strategies in plant biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abrc.osu.edu [abrc.osu.edu]
Application Notes and Protocols for N-hydroxypipecolic Acid (NHP) in Crop Disease Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxypipecolic acid (NHP) is a pivotal signaling molecule in the plant immune system, acting as a key regulator of Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum defense mechanism induced throughout a plant following a localized pathogen attack.[1][2][3] NHP, a metabolite derived from the amino acid L-lysine, accumulates systemically after pathogen infection and primes distal tissues for a more robust and rapid defense response upon subsequent attack.[1][2][4] Its role as a phloem-mobile signal makes it a prime target for developing novel strategies to enhance disease resistance in a wide range of crop plants, including both monocots and dicots.[4][5]
These application notes provide an overview of NHP's function, detailed protocols for its application, and methods for evaluating its efficacy in enhancing disease resistance in crop plants.
Mechanism of Action: The NHP Signaling Pathway
NHP biosynthesis is initiated from L-lysine and involves a three-step enzymatic process.[4] Upon pathogen recognition, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and the reductase SAR-DEFICIENT4 (SARD4) convert L-lysine into pipecolic acid (Pip).[2] Subsequently, FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1) catalyzes the N-hydroxylation of Pip to form NHP.[2]
NHP then acts as a mobile signal, translocating through the phloem to distal parts of the plant.[5] In systemic tissues, NHP potentiates the salicylic acid (SA) signaling pathway, a central hub in plant defense. This potentiation leads to the accumulation of SA and the activation of downstream defense responses, which are largely dependent on the transcriptional co-regulator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[1][6][7] The interplay between NHP and SA signaling results in a primed state of immunity, characterized by a faster and stronger activation of defense genes and the production of antimicrobial compounds upon a secondary infection.[1][2]
Quantitative Data on NHP-Induced Disease Resistance
Exogenous application of NHP has been shown to significantly enhance disease resistance in various plant species against a range of pathogens. The following tables summarize key quantitative data from published studies.
Table 1: Effect of Exogenous NHP Application on Bacterial Pathogen Growth in Arabidopsis thaliana
| Treatment | Pathogen | Application Method | NHP Concentration | Bacterial Growth Reduction (vs. Control) | Reference |
| Col-0 (Wild Type) | Pseudomonas syringae pv. maculicola (Psm) | Soil Drench | 1 mM | ~50-fold | [5] |
| Col-0 (Wild Type) | Pseudomonas syringae pv. maculicola (Psm) | Foliar Spray | 1 mM | ~50-fold | [5] |
| Col-0 (Wild Type) | Pseudomonas syringae pv. maculicola (Psm) | Leaf Infiltration (Local) | 1 mM | Significant reduction | [1] |
| Col-0 (Wild Type) | Pseudomonas syringae pv. maculicola (Psm) | Leaf Infiltration (Systemic) | 1 mM | Significant reduction | [1] |
Table 2: NHP-Induced Disease Resistance in Crop Plants
| Plant Species | Pathogen | Application Method | NHP Concentration | Outcome | Reference |
| Cucumber (Cucumis sativus) | Pseudomonas syringae pv. lachrymans (Psl) | Stem Injection | 1 mM | Strongly enhanced resistance | [5] |
| Tomato (Solanum lycopersicum) | Pseudomonas syringae pv. tomato (Pst) | Leaflet Treatment | 1 mM | Induced systemic defense in distal leaflets | [8] |
| Pepper (Capsicum annuum) | Xanthomonas euvesicatoria | Leaf Infiltration | 2 mM | Significant decrease in bacterial growth and symptoms in upper leaves | [9] |
| Tobacco (Nicotiana tabacum) | Pseudomonas syringae pv. tabaci | Leaf Infiltration | 1 mM | Effectively induced resistance | [5] |
| Barley (Hordeum vulgare) | Magnaporthe oryzae | Not specified (endogenous accumulation) | - | NHP accumulation correlated with resistance | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for applying NHP to plants and assessing its impact on disease resistance.
Protocol 1: NHP Application Methods
This protocol describes four common methods for applying NHP to plants. The choice of method may depend on the plant species, experimental setup, and research question.
1. Soil Drench Application
-
Objective: To provide a systemic and sustained supply of NHP through the roots.
-
Materials:
-
NHP stock solution (e.g., 100 mM in water)
-
Water
-
Potted plants
-
-
Procedure:
2. Foliar Spray Application
-
Objective: To apply NHP evenly to the leaf surfaces.
-
Materials:
-
NHP working solution (e.g., 1 mM in water with a surfactant like 0.01% Silwet L-77)
-
Spray bottle
-
-
Procedure:
-
Prepare the NHP spraying solution.
-
Spray the entire leaf rosette of the plants until runoff.
-
For control plants, spray with water and surfactant.
-
Allow the leaves to dry and incubate the plants for 24 hours before pathogen inoculation.[5]
-
3. Leaf Infiltration
-
Objective: To introduce a precise amount of NHP directly into the leaf apoplast.
-
Materials:
-
NHP working solution (e.g., 1 mM in water)
-
1 mL needleless syringe
-
-
Procedure:
-
Select fully expanded leaves for infiltration.
-
Gently press the tip of the needleless syringe against the abaxial (lower) side of the leaf.
-
Slowly infiltrate the NHP solution into the leaf tissue until a small water-soaked area is visible.
-
For local resistance assays, the same infiltrated leaves are challenged with the pathogen.[1]
-
For systemic resistance (SAR) assays, infiltrate lower leaves and challenge upper, non-infiltrated leaves.[1][10]
-
Infiltrate control plants with water.
-
Incubate plants for 24 hours before pathogen inoculation.[1]
-
4. Stem Injection
-
Objective: To introduce NHP directly into the plant's vascular system.
-
Materials:
-
NHP working solution (e.g., 1 mM in water)
-
Microliter syringe
-
-
Procedure:
-
Carefully insert the needle of the microliter syringe into the epicotylar stem of the plant.
-
Inject a small volume (e.g., 10-20 µL) of the NHP solution.
-
Inject control plants with water.
-
Incubate plants for 24 hours before challenging the true leaves with a pathogen.[5]
-
Protocol 2: Disease Resistance Assay
This protocol outlines the steps to assess the level of disease resistance in NHP-treated plants compared to controls.
-
Objective: To quantify the effect of NHP treatment on pathogen growth and disease symptoms.
-
Materials:
-
NHP-treated and control plants (from Protocol 1)
-
Pathogen culture (e.g., Pseudomonas syringae)
-
Inoculation medium (e.g., 10 mM MgCl₂)
-
Equipment for pathogen quantification (e.g., sterile grinders, agar plates, incubator)
-
-
Procedure:
-
Prepare Pathogen Inoculum:
-
Grow the pathogen to the desired phase (e.g., mid-log phase for bacteria).
-
Resuspend the pathogen in the inoculation medium to a specific optical density (OD) or concentration (e.g., OD₆₀₀ = 0.001 for P. syringae).[10]
-
-
Inoculate Plants:
-
Inoculate the designated leaves (local or systemic) of both NHP-treated and control plants. Inoculation can be done by dipping, spraying, or syringe infiltration.
-
-
Incubation:
-
Place the inoculated plants in a growth chamber with high humidity to facilitate infection.
-
-
Assess Disease Symptoms:
-
At various time points post-inoculation (e.g., 2-5 days), visually assess and score disease symptoms such as lesion size, chlorosis, and necrosis.
-
Document the symptoms through photography.
-
-
Quantify Pathogen Growth:
-
At the desired time point (e.g., 2.5 days post-inoculation), collect leaf discs of a known area from the inoculated leaves.[1][5]
-
Homogenize the leaf discs in a known volume of sterile inoculation medium.
-
Perform serial dilutions of the homogenate and plate on appropriate selective agar medium.
-
Incubate the plates until colonies are visible and count the colony-forming units (CFU) to determine the bacterial titer per unit of leaf area (e.g., CFU/cm²).
-
-
Conclusion
This compound is a potent, naturally occurring signaling molecule that plays a central role in systemic acquired resistance in plants. The protocols outlined in these application notes provide a framework for researchers to investigate and harness the potential of NHP to enhance disease resistance in agronomically important crop species. Further research and development in this area may lead to the creation of novel, environmentally friendly crop protection strategies.
References
- 1. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Inducible biosynthesis and immune function of the systemic acquired resistance inducer this compound in monocotyledonous and dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Transcriptomic Analysis of N-Hydroxypipecolic Acid-Treated Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxypipecolic acid (NHP) is a critical signaling molecule in plants, playing a pivotal role in establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity that develops in distal, uninfected parts of a plant following a localized pathogen attack.[1][2] Transcriptomic analysis of plants treated with NHP provides valuable insights into the molecular mechanisms underlying SAR and the complex gene regulatory networks that govern plant immune responses. This document provides detailed application notes and protocols for conducting transcriptomic analysis of NHP-treated plants, summarizing key quantitative data and visualizing the associated signaling pathways and experimental workflows.
Key Findings from Transcriptomic Analyses
Treatment of plants with NHP leads to significant transcriptional reprogramming, affecting a large number of genes involved in defense and signaling. In Arabidopsis, exogenous NHP application is sufficient to upregulate more than 1,500 SAR-related genes.[1] A study on wheat seedlings revealed that 17% of expressed genes were significantly affected by NHP treatment.[3][4]
NHP-Induced Gene Expression Changes
NHP treatment primes plants for a more robust defense response, leading to the enhanced expression of numerous defense-related genes upon pathogen challenge.[1][5] Key genes and gene families consistently upregulated by NHP treatment across different plant species include:
-
NHP Biosynthesis Genes: A positive feedback loop exists where NHP treatment induces the expression of its own biosynthetic genes, including ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1), SARD4 (SAR-DEFICIENT 4), and FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1), amplifying the defense signal.[3][5][6]
-
Salicylic Acid (SA) Pathway Genes: NHP signaling is closely intertwined with the salicylic acid pathway. Genes involved in SA biosynthesis and signaling, such as ICS1 (ISOCHORISMATE SYNTHASE 1) and PBS3 (AVRPPHB SUSCEPTIBLE 3), are often upregulated.[5]
-
Transcription Factors: A primary transcriptional response to NHP involves the increased expression of WRKY transcription factor genes, which in turn regulate downstream defense genes.[6][7]
-
Immune Receptors: In wheat, genes encoding nucleotide-binding leucine-rich repeat (NLR) immune receptors are significantly overrepresented among the genes upregulated by NHP.[3][4]
-
Other Defense-Related Genes: Genes encoding enzymes for cell wall fortification and the production of antimicrobial compounds, such as phytoalexins, are also induced.[1][3]
Quantitative Data Summary
The following table summarizes the fold-change in the expression of key defense-related genes in Arabidopsis thaliana following NHP treatment, as reported in various studies.
| Gene | Function | Fold Change (NHP vs. Control) | Reference |
| NHP & SA Biosynthesis | |||
| FMO1 | NHP biosynthesis | ~10-25 fold | [5] |
| ALD1 | Pip biosynthesis (NHP precursor) | ~3-4 fold | [5] |
| ICS1 | SA biosynthesis | ~10-25 fold | [5] |
| PBS3 | SA conjugation | ~10-25 fold | [5] |
| Defense & Signaling | |||
| PAD3 | Phytoalexin biosynthesis | ~3-4 fold | [5] |
| FRK1 | Flg22-induced receptor kinase | ~900 fold (with flg22 co-treatment) | [5] |
| WRKY38 | Transcription factor | Increased mRNA abundance | [6] |
| NPR1 | SA receptor, key SAR regulator | NHP-induced gene expression is NPR1-dependent | [1][8] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the transcriptomic analysis of NHP-treated plants.
Plant Growth and NHP Treatment
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Potting soil or sterile growth medium (e.g., Murashige and Skoog)
-
This compound (NHP)
-
Sterile water
-
10 mM MgCl₂ solution (mock control)
-
Growth chambers or controlled environment rooms
Protocol:
-
Sow Arabidopsis thaliana seeds on potting soil or sterile growth medium.
-
Grow plants in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).
-
For soil-grown plants, apply NHP by soil drench. For plants grown on sterile medium, NHP can be added directly to the medium. A typical concentration for NHP treatment is 1 mM.[6]
-
Prepare a mock control group treated with a 10 mM MgCl₂ solution.[9]
-
Harvest leaf tissue from both NHP-treated and mock-treated plants at desired time points (e.g., 3, 8, 24, or 48 hours post-treatment) for RNA extraction.[5][6][9] It is recommended to use at least three biological replicates for each treatment group.[3]
RNA Extraction and Quality Control
Materials:
-
Harvested plant tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., NucleoSpin RNA Plant kit)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA integrity assessment
Protocol:
-
Immediately freeze the harvested plant tissue in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extract total RNA from the ground tissue using a commercial RNA extraction kit following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer.
-
Evaluate the integrity of the RNA by calculating the RNA Integrity Number (RIN) using a bioanalyzer. High-quality RNA (RIN > 7) is recommended for RNA-seq.
RNA-Seq Library Preparation and Sequencing
Materials:
-
High-quality total RNA
-
mRNA purification kit (or ribosomal RNA depletion kit)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
DNA polymerase
-
Adapters for sequencing
-
PCR amplification reagents
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Protocol:
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads or deplete ribosomal RNA.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA using DNA polymerase.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the adapter-ligated library via PCR.
-
Purify the PCR product to remove adapter dimers and other contaminants.
-
Assess the quality and quantity of the prepared library.
-
Sequence the prepared libraries on an NGS platform, generating single-end or paired-end reads.
Bioinformatic Analysis of Transcriptomic Data
Software/Tools:
-
FastQC (for quality control of raw reads)
-
Trimmomatic or similar tools (for trimming adapter sequences and low-quality reads)
-
STAR or HISAT2 (for aligning reads to a reference genome)
-
featureCounts or htseq-count (for counting reads per gene)
-
DESeq2 or edgeR (for differential gene expression analysis)
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to the reference genome of the plant species being studied (e.g., Arabidopsis thaliana TAIR10).
-
Read Counting: Count the number of reads that map to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the NHP-treated and control samples. Set appropriate thresholds for significance (e.g., p-value < 0.05 and log₂ fold change > 1).
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) enrichment analysis and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations
NHP Signaling Pathway
Caption: NHP signaling pathway leading to systemic acquired resistance.
Experimental Workflow for Transcriptomic Analysis
Caption: Workflow for transcriptomic analysis of NHP-treated plants.
References
- 1. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer this compound [frontiersin.org]
- 4. Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcriptome analysis reveals role of transcription factor WRKY70 in early N-hydroxy-pipecolic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomic Profiling of Plants with Altered N-Hydroxypipecolic Acid (NHP) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxypipecolic acid (NHP) is a key signaling molecule in plant immunity, playing a crucial role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1][2][3][4] Altering the levels of NHP, either through genetic modification or exogenous application, can significantly impact a plant's ability to resist pathogens. Metabolomic profiling of plants with modified NHP levels provides valuable insights into the downstream effects of this signaling molecule, revealing changes in related metabolic pathways and identifying potential biomarkers for disease resistance. These application notes provide a comprehensive guide to performing metabolomic analysis on plants with altered NHP levels, including detailed experimental protocols and data interpretation.
Data Presentation: Metabolomic Changes in Response to Altered NHP Levels
The following tables summarize typical quantitative changes in key metabolites observed in plants with altered NHP metabolism. Table 1 illustrates the metabolic profile of an fmo1 mutant, which is deficient in NHP biosynthesis.[5][6] Table 2 shows the metabolic changes in wild-type plants after exogenous application of NHP.
Table 1: Relative Metabolite Levels in Arabidopsis thaliana fmo1 Mutant vs. Wild-Type (WT) 48 hours post-inoculation with Pseudomonas syringae
| Metabolite | Genotype | Relative Abundance (Mean ± SD) | Fold Change (fmo1/WT) | p-value |
| This compound (NHP) | WT | 15.7 ± 2.1 | - | <0.001 |
| fmo1 | Not Detected | - | ||
| Pipecolic Acid (Pip) | WT | 8.2 ± 1.5 | 2.1 | <0.05 |
| fmo1 | 17.2 ± 3.4 | |||
| Salicylic Acid (SA) | WT | 25.4 ± 4.3 | 0.4 | <0.01 |
| fmo1 | 10.1 ± 2.8 | |||
| Camalexin | WT | 42.1 ± 7.8 | 0.6 | <0.05 |
| fmo1 | 25.3 ± 5.1 | |||
| L-Lysine | WT | 100 ± 12.5 | 1.0 | >0.05 |
| fmo1 | 102.3 ± 15.1 |
This table is a representative example based on published literature. Actual values may vary depending on experimental conditions.
Table 2: Relative Metabolite Levels in Wild-Type Arabidopsis thaliana 24 hours after Treatment with 1 mM NHP vs. Mock Treatment
| Metabolite | Treatment | Relative Abundance (Mean ± SD) | Fold Change (NHP/Mock) | p-value |
| This compound (NHP) | Mock | 1.2 ± 0.3 | 15.8 | <0.001 |
| 1 mM NHP | 19.0 ± 3.5 | |||
| Pipecolic Acid (Pip) | Mock | 2.5 ± 0.6 | 1.2 | >0.05 |
| 1 mM NHP | 3.0 ± 0.8 | |||
| Salicylic Acid (SA) | Mock | 5.8 ± 1.1 | 4.5 | <0.01 |
| 1 mM NHP | 26.1 ± 5.2 | |||
| Camalexin | Mock | 8.9 ± 1.7 | 3.2 | <0.01 |
| 1 mM NHP | 28.5 ± 4.9 | |||
| PR1 Gene Expression (Relative) | Mock | 1.0 ± 0.2 | 12.3 | <0.001 |
| 1 mM NHP | 12.3 ± 2.1 |
This table is a representative example based on published literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Plant Growth and Induction of NHP Biosynthesis
This protocol describes the growth of Arabidopsis thaliana and the induction of endogenous NHP biosynthesis through pathogen inoculation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, fmo1 mutant)
-
Potting mix (e.g., peat-based soil)
-
Growth chambers or controlled environment rooms
-
Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)
-
King's B medium
-
Spectinomycin (optional, for plasmid selection)
-
10 mM MgCl2
-
Needleless syringes
Procedure:
-
Plant Growth:
-
Sow Arabidopsis thaliana seeds on the surface of pre-wetted potting mix in individual pots.
-
Stratify the seeds by placing the pots at 4°C in the dark for 2-3 days to ensure uniform germination.
-
Transfer the pots to a growth chamber with a 12-hour light/12-hour dark photoperiod, a temperature of 22°C, and a relative humidity of 60-70%.
-
Water the plants as needed and grow for 4-5 weeks until they have well-developed rosettes.
-
-
Inoculum Preparation:
-
Streak Pst DC3000 from a glycerol stock onto a King's B agar plate (with appropriate antibiotic if necessary) and incubate at 28°C for 2 days.
-
Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the pellet in sterile 10 mM MgCl2 and adjust the optical density at 600 nm (OD600) to 0.2, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.
-
Prepare a final inoculum of 1 x 10^5 CFU/mL by serial dilution in 10 mM MgCl2.
-
-
Plant Inoculation:
-
Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of three lower leaves of each 4-5 week old Arabidopsis plant.
-
For mock-treated control plants, infiltrate with 10 mM MgCl2.
-
Return the plants to the growth chamber and cover with a transparent dome to maintain high humidity.
-
Harvest leaf tissue for metabolomic analysis at desired time points (e.g., 24, 48, 72 hours post-inoculation).
-
Protocol 2: Exogenous Application of NHP
This protocol describes the application of NHP to plant leaves to study its direct effects on the plant metabolome.[7]
Materials:
-
4-5 week old Arabidopsis thaliana plants
-
This compound (NHP)
-
10 mM MgCl2
-
Needleless syringes
Procedure:
-
Prepare a 1 mM solution of NHP in 10 mM MgCl2.
-
Using a 1 mL needleless syringe, gently infiltrate the NHP solution into the abaxial side of three lower leaves of each plant.
-
For mock-treated control plants, infiltrate with 10 mM MgCl2.
-
Return the plants to the growth chamber.
-
Harvest both the treated (local) and untreated (systemic) leaves at desired time points for metabolomic analysis.
Protocol 3: Metabolite Extraction for LC-MS Analysis
This protocol details the extraction of polar and semi-polar metabolites from plant tissue for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Materials:
-
Harvested plant leaf tissue
-
Liquid nitrogen
-
Pre-cooled methanol/water (3:1, v/v)
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 13,000 x g and 4°C)
-
0.22 µm syringe filters
-
Nitrogen evaporator
-
Methanol/isopropanol/water (1:1:2, v/v/v)
Procedure:
-
Immediately freeze harvested leaf tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer approximately 50 mg of the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 0.5 mL of pre-cooled methanol/water (3:1, v/v) to each sample.
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing.
-
Incubate the samples at -20°C for 1 hour to precipitate proteins.
-
Centrifuge the samples at 13,000 x g and 4°C for 15 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube, passing it through a 0.22 µm filter.
-
Dry the supernatant completely using a nitrogen evaporator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Immediately prior to analysis, re-dissolve the dried extracts in 50 µL of pre-cooled methanol/isopropanol/water (1:1:2, v/v/v).
Protocol 4: LC-MS/MS for Targeted Metabolomics of NHP and Related Compounds
This protocol provides a general framework for the targeted analysis of NHP, Pip, SA, and camalexin using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.
Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
LC Gradient:
-
A typical gradient would be:
-
0-2 min: 5% B
-
2-15 min: linear gradient to 95% B
-
15-18 min: hold at 95% B
-
18.1-20 min: return to 5% B and equilibrate.
-
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization mode: Electrospray ionization (ESI), both positive and negative modes should be tested for optimal sensitivity for each compound.
-
Multiple Reaction Monitoring (MRM) transitions for targeted analysis (requires optimization with authentic standards):
-
NHP: Precursor ion -> Product ion 1, Product ion 2
-
Pip: Precursor ion -> Product ion 1, Product ion 2
-
SA: Precursor ion -> Product ion 1, Product ion 2
-
Camalexin: Precursor ion -> Product ion 1, Product ion 2
-
-
Data Acquisition and Analysis: Use instrument-specific software for data acquisition and a dedicated software package (e.g., MassHunter, Xcalibur, Analyst) for peak integration and quantification.
Mandatory Visualizations
NHP Biosynthesis and Signaling Pathway
Caption: NHP biosynthesis from L-lysine and its role in activating SA-dependent defense signaling.
Experimental Workflow for Metabolomic Profiling
References
- 1. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Arabidopsis flavin-dependent monooxygenase FMO1 is an essential component of biologically induced systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Metabolomics analysis identifies metabolites associated with systemic acquired resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation and Characterization of N-hydroxypipecolic Acid Biosynthesis Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction N-hydroxypipecolic acid (NHP) is a critical signaling molecule in plants that orchestrates Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity against a wide range of pathogens.[1] Derived from the amino acid L-lysine, NHP accumulation in distal, uninfected leaves following a localized pathogen attack primes the entire plant for a more robust and rapid defense response.[2][3][4] The biosynthesis of NHP is controlled by a core set of three pathogen-inducible enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2][5][6] Generating mutants in the genes encoding these enzymes is a fundamental strategy to elucidate the precise role of NHP in plant immunity, identify downstream signaling components, and develop novel strategies for enhancing disease resistance in crops. This document provides detailed protocols for the generation and characterization of NHP biosynthesis mutants.
This compound (NHP) Biosynthesis Pathway
The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily occurring in the plastids and cytosol.[7][8]
-
L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C): The pathway begins with the deamination of L-lysine by the aminotransferase ALD1 . This reaction forms ϵ-amino-α-keto caproic acid, which spontaneously cyclizes into the intermediate P2C.[7][8]
-
P2C to Pipecolic Acid (Pip): The reductase SARD4 then converts P2C into pipecolic acid (Pip).[7][9][10][11] Pip is a key precursor to NHP and also functions as an important signaling molecule in its own right.[9][12]
-
Pip to this compound (NHP): In the final and critical step, FMO1 catalyzes the N-hydroxylation of Pip to produce NHP.[6][7][13] FMO1 is a key regulator of SAR, and its activity is essential for the accumulation of NHP during an immune response.[13][14]
Generation of NHP Biosynthesis Mutants: Experimental Workflow
The generation of mutants defective in NHP biosynthesis is crucial for functional studies. The general workflow involves selecting a target gene (e.g., ALD1, SARD4, or FMO1), applying a mutagenesis technique, screening for successful mutants, and performing detailed phenotypic and metabolic characterization.
Experimental Protocols
Protocol 1: Identification and Confirmation of T-DNA Insertion Mutants (Arabidopsis thaliana)
A common method for generating mutants in Arabidopsis is to obtain pre-existing T-DNA insertion lines from stock centers (e.g., Arabidopsis Biological Resource Center, ABRC).
-
Identify T-DNA Lines: Use a database like T-DNA Express on the Salk Institute Genomic Analysis Laboratory (SIGnAL) website to find T-DNA insertion lines for your gene of interest (ALD1, SARD4, FMO1). Order seeds from the relevant stock center.
-
Plant Growth and DNA Extraction:
-
Sow seeds on soil or sterile MS medium.
-
After 2-3 weeks, harvest leaf tissue from individual plants for genomic DNA extraction using a standard CTAB or commercial kit protocol.
-
-
Genotyping PCR:
-
Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the T-DNA insertion site, and a T-DNA left border primer (LB).
-
Perform two PCR reactions for each plant:
-
Reaction A (Wild-Type Allele): LP + RP primers. This will amplify a product only if the wild-type gene is present.
-
Reaction B (T-DNA Insertion): LB + RP primers. This will amplify a product only if the T-DNA is inserted.
-
-
PCR Conditions (Example):
-
Initial Denaturation: 95°C for 3 min.
-
35 Cycles: 95°C for 30s, 55-60°C for 30s, 72°C for 1 min/kb.
-
Final Extension: 72°C for 5 min.
-
-
-
Analysis: Analyze PCR products on a 1% agarose gel.
-
Wild-Type: Band in Reaction A, no band in Reaction B.
-
Heterozygous: Bands in both Reaction A and Reaction B.
-
Homozygous Mutant: No band in Reaction A, band in Reaction B.
-
-
Confirmation: Sequence the PCR product from Reaction B to confirm the exact T-DNA insertion site.
Protocol 2: Generation of Mutants via Agrobacterium-mediated Transient Gene Expression
Transient expression in plants like Nicotiana benthamiana is a rapid method to test gene function or reconstitute a metabolic pathway.[1] While not creating stable mutants, it's invaluable for functional characterization.
-
Vector Construction:
-
Clone the cDNAs of ArabidopsisALD1, SARD4, and FMO1 into a plant expression vector (e.g., pEAQ-HT-DEST3).[1] Include a control vector expressing a reporter like Green Fluorescent Protein (GFP).
-
-
Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain C58C1) with the expression plasmids.
-
Bacterial Culture and Infiltration:
-
Grow a single colony of each Agrobacterium strain overnight in LB medium with appropriate antibiotics.
-
Pellet the cells by centrifugation, wash, and resuspend in infiltration medium (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.7) to a final OD₆₀₀ of 0.1-0.4 for each strain.[15]
-
Incubate the bacterial suspension at room temperature for 2 hours.[15]
-
Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of leaves of 4-5 week old N. benthamiana plants. For pathway reconstitution, co-infiltrate a mixture of the Agrobacterium strains harboring the different biosynthesis genes.[1]
-
-
Sample Collection and Analysis:
-
Collect leaf discs from the infiltrated area at 24-72 hours post-infiltration (hpi).
-
Proceed with metabolite extraction and analysis as described in Protocol 3.
-
Protocol 3: Metabolite Extraction and Analysis by Mass Spectrometry
Quantifying Pip and NHP levels is essential to confirm the mutant phenotype.
-
Sample Preparation:
-
Harvest 50-100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue using a bead mill.
-
-
Metabolite Extraction:
-
Add 1 mL of 80% methanol extraction solvent.[11]
-
Vortex thoroughly and incubate at 4°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 10 minutes to pellet debris.
-
Transfer the supernatant to a new tube. For quantitative analysis, an internal standard can be added.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dry the extract under a stream of nitrogen or in a speed vacuum.
-
Derivatize the sample (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make the metabolites volatile.
-
Analyze the sample on a GC-MS system.
-
Monitor for characteristic ions: m/z = 156 for Pip and m/z = 172 for NHP.[1][15]
-
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS can also be used, often requiring less sample derivatization.
-
Use a suitable column (e.g., C18) and a gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid).
-
Detect metabolites using a triple quadrupole or high-resolution mass spectrometer.
-
Protocol 4: Pathogen Infection Assay for SAR Phenotyping
NHP biosynthesis mutants are expected to be deficient in SAR. This can be tested using a pathogen challenge assay.[3]
-
Plant Growth: Grow wild-type and mutant plants under identical conditions for 4-5 weeks.
-
Primary Inoculation (SAR Induction):
-
Infiltrate three lower leaves of each plant with a pathogenic strain (e.g., Pseudomonas syringae pv. maculicola (Psm) at an OD₆₀₀ of 0.005) or a mock solution (10 mM MgCl₂) as a control.[16]
-
-
Secondary (Challenge) Inoculation:
-
Quantify Bacterial Growth:
-
Expected Outcome: Wild-type plants with a primary infection should show significantly less bacterial growth in systemic leaves compared to mock-treated plants (this is SAR). NHP biosynthesis mutants (ald1, sard4, fmo1) are expected to show compromised or abolished SAR, meaning bacterial growth in their systemic leaves will be significantly higher than in SAR-induced wild-type plants.[3][9][14]
Data Presentation: Expected Mutant Phenotypes
Mutations in the NHP biosynthesis pathway lead to predictable changes in metabolite accumulation and immune function.
Table 1: Metabolite Levels in NHP Biosynthesis Mutants Relative abundance of Pipecolic Acid (Pip) and this compound (NHP) in wild-type and mutant Arabidopsis plants following pathogen elicitation. Data are generalized from multiple studies.[1][9][10]
| Genotype | Pip Level (Relative to WT) | NHP Level (Relative to WT) | SAR Phenotype |
| Wild-Type (WT) | +++ | +++ | Competent |
| ald1 | - | - | Deficient[3][9] |
| sard4 | Reduced / Precursor Accumulation | - | Deficient[9][10][12] |
| fmo1 | +++ / Elevated | - | Deficient[3][13][14] |
(-) Not detectable; (+++) High accumulation.
NHP and Salicylic Acid Signaling Interplay
NHP does not act in isolation. Its signaling is intricately linked with that of salicylic acid (SA), another key immune hormone. NHP accumulation can induce and prime SA biosynthesis, and this mutual amplification is critical for a robust SAR response.[5] Key transcriptional regulators like SARD1 and CBP60g control the expression of biosynthetic genes for both NHP and SA.[5] The transcriptional co-regulator NPR1 is required for NHP-induced gene expression and SAR.[3][6]
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 6. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 13. Flavin Monooxygenase-Generated this compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
Application Note: GUS Reporter Assays for Monitoring N-Hydroxypipecolic Acid-Responsive Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxypipecolic acid (NHP) is a critical signaling molecule in plants that plays a central role in establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity against secondary infections.[1][2][3] Upon localized pathogen attack, NHP is synthesized and transported systemically, where it primes distal tissues for a more robust defense response.[1][3][4] This priming involves the transcriptional reprogramming of hundreds of defense-related genes.[1] Understanding the dynamics of NHP-responsive gene expression is crucial for developing novel strategies to enhance crop resilience.
The β-glucuronidase (GUS) reporter system, derived from Escherichia coli, is a sensitive and versatile tool for analyzing gene expression in plants.[5][6][7] By fusing the promoter of an NHP-responsive gene to the GUS coding sequence (uidA), researchers can qualitatively and quantitatively monitor the activation of the NHP signaling pathway in response to various stimuli. This application note provides a detailed overview of the NHP signaling pathway and protocols for using GUS reporter assays to measure NHP-mediated gene expression.
NHP Signaling Pathway
NHP is synthesized from L-lysine via the intermediates pipecolic acid (Pip) and is a key mobile signal for SAR.[2] Its synthesis is catalyzed by enzymes including ALD1, SARD4, and critically, FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1), which performs the final N-hydroxylation step.[3][4] NHP accumulation, often in concert with salicylic acid (SA), leads to the activation of the transcriptional coactivator NPR1.[1][8] This complex then initiates the expression of a wide array of pathogenesis-related (PR) and other defense genes, establishing a systemic primed state of immunity.
Experimental Workflow for GUS Reporter Assay
The general workflow involves treating transgenic plants containing an NHP-responsive promoter-GUS fusion construct with NHP or a mock solution. Following an incubation period, tissues are harvested for either qualitative histochemical staining or quantitative fluorometric analysis of GUS activity.
Experimental Protocols
Protocol 1: Histochemical GUS Staining (Qualitative Assay)
This method allows for the visualization of gene expression patterns within tissues.[5][9] The substrate X-Gluc is cleaved by the GUS enzyme to produce a characteristic blue precipitate at the site of enzyme activity.[6][10]
Materials:
-
Transgenic Arabidopsis plants (or other species) carrying an NHP-responsive promoter-GUS fusion.
-
GUS Staining Buffer:
-
50 mM Sodium Phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
0.5 mM Potassium Ferrocyanide
-
0.5 mM Potassium Ferricyanide
-
1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) (dissolved in a small amount of dimethylformamide before adding to the buffer)
-
-
70% Ethanol
-
1.5 mL microcentrifuge tubes or 24-well plates
Procedure:
-
Treat plants by infiltrating three lower leaves with a 1 mM NHP solution (in 10 mM MgCl₂) or a mock solution (10 mM MgCl₂).[3]
-
After 24-48 hours, excise whole leaves or other tissues of interest.
-
Place the tissue into a microcentrifuge tube or well of a 24-well plate containing sufficient GUS Staining Buffer to fully submerge the sample.
-
Apply a vacuum for 5-10 minutes to facilitate buffer infiltration into the tissue.
-
Incubate the samples at 37°C for 2 to 24 hours, depending on the strength of the promoter. Monitor for the development of a blue color.
-
After incubation, remove the staining buffer.
-
Add 70% ethanol to the samples to remove chlorophyll and fix the tissue. Replace the ethanol several times until the tissue is clear.
-
Visualize and photograph the blue staining pattern using a dissecting microscope.
Protocol 2: Fluorometric GUS Assay (Quantitative Assay)
This assay provides a quantitative measure of gene expression by monitoring the fluorescence of 4-methylumbelliferone (4-MU), which is produced upon cleavage of the substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG) by GUS.[5][11][12]
Materials:
-
Plant tissue harvested as described in Protocol 1.
-
GUS Extraction Buffer:
-
50 mM Sodium Phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
0.1% (w/v) Sodium Lauryl Sarcosine
-
10 mM β-mercaptoethanol (add fresh)
-
-
GUS Assay Buffer: GUS Extraction Buffer containing 2 mM 4-MUG.[11]
-
Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).[11]
-
4-MU Standard for calibration curve.
-
Fluorometer (Excitation: 365 nm, Emission: 455 nm).
Procedure:
-
Harvest ~50-100 mg of plant tissue, freeze immediately in liquid nitrogen, and grind to a fine powder.
-
Add 500 µL of ice-cold GUS Extraction Buffer to the powdered tissue. Vortex thoroughly.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C. Transfer the clear supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Pre-warm the GUS Assay Buffer to 37°C.
-
In a microcentrifuge tube, mix 50 µL of protein extract with 450 µL of pre-warmed GUS Assay Buffer.
-
Incubate the reaction at 37°C. At several time points (e.g., 0, 15, 30, 60 minutes), remove a 100 µL aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the 100 µL aliquot to 900 µL of Stop Buffer.[11]
-
Measure the fluorescence of the stopped reactions using a fluorometer.
-
Calculate the GUS activity as pmol of 4-MU produced per minute per mg of protein, using the 4-MU standard curve for quantification.
Data Presentation
Quantitative data from the fluorometric assay should be presented clearly to allow for easy comparison between treatments. The results can be expressed as absolute GUS activity or as a fold-change relative to the mock-treated control.
Table 1: Example of Quantitative GUS Activity in Response to NHP Treatment
| Treatment | Tissue Type | Time Post-Treatment (hours) | GUS Activity (pmol 4-MU/min/mg protein) | Fold Change (vs. Mock) |
| Mock | Systemic Leaf | 24 | 15.2 ± 2.1 | 1.0 |
| 1 mM NHP | Systemic Leaf | 24 | 125.8 ± 11.5 | 8.3 |
| Mock | Systemic Leaf | 48 | 18.5 ± 3.0 | 1.0 |
| 1 mM NHP | Systemic Leaf | 48 | 250.1 ± 22.9 | 13.5 |
| Mock | Local Leaf | 24 | 20.1 ± 2.5 | 1.0 |
| 1 mM NHP | Local Leaf | 24 | 310.4 ± 28.7 | 15.4 |
Note: Data are representative examples and will vary based on the specific promoter, plant system, and experimental conditions.
Applications and Considerations
-
Promoter Analysis: Identify and characterize NHP-responsive cis-regulatory elements within gene promoters.
-
Genetic Screens: Screen mutant libraries to identify new components of the NHP signaling pathway.
-
Chemical Screening: High-throughput screening of chemical libraries to find compounds that can induce or inhibit NHP-mediated immunity, with applications in drug development for agriculture.
-
Considerations: It is essential to use non-transformed plants as a negative control to check for endogenous glucuronidase activity. The choice of promoter is critical; a well-characterized promoter known to be strongly induced by NHP (e.g., from a SAR marker gene) should be used for robust and reproducible results.[1]
References
- 1. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. scienmag.com [scienmag.com]
- 5. GUS Assay in Plants - Lifeasible [lifeasible.com]
- 6. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GUS reporter system - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Histostaining for Tissue Expression Pattern of Promoter-driven GUS Activity in Arabidopsis [bio-protocol.org]
- 10. ableweb.org [ableweb.org]
- 11. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 12. Frontiers | Facile high-throughput forward chemical genetic screening by in situ monitoring of glucuronidase-based reporter gene expression in Arabidopsis thaliana [frontiersin.org]
Application Notes and Protocols for Studying the Long-Distance Transport of N-hydroxypipecolic Acid (NHP) via Grafting Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections in distal, uninfected tissues. Recent research has identified N-hydroxypipecolic acid (NHP) as a key mobile signaling molecule in the establishment of SAR.[1] NHP is synthesized from pipecolic acid (Pip) by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2] Grafting experiments, which involve joining tissues from different plants, are a powerful tool to study the long-distance transport of molecules like NHP. By creating chimeric plants with genetically different rootstocks (root systems) and scions (shoot systems), researchers can elucidate the directionality and necessity of NHP transport for the induction of systemic immunity.
These application notes provide a comprehensive overview of the use of grafting experiments in Arabidopsis thaliana to study the long-distance transport of NHP. Detailed protocols for grafting, NHP extraction and quantification, and data interpretation are included to facilitate the design and execution of these experiments.
Data Presentation
The following tables summarize the expected quantitative data from grafting experiments designed to investigate the role of FMO1 in producing the mobile NHP signal. These experiments typically involve wild-type (WT) plants and fmo1 mutant plants, which are deficient in NHP biosynthesis.
Table 1: Expected NHP Levels in Petiole Exudates of Grafted Plants Following Inoculation
Petiole exudates from the scion are collected to analyze the mobile signals ascending from the rootstock.
| Graft Combination (Scion/Rootstock) | Treatment of Rootstock | Expected NHP Concentration in Scion Petiole Exudate (µM) |
| WT/WT | Mock | < 0.1 |
| WT/WT | Pathogen Inoculation | 5.0 - 10.0 |
| fmo1/fmo1 | Mock | Not Detected |
| fmo1/fmo1 | Pathogen Inoculation | Not Detected |
| fmo1/WT | Mock | < 0.1 |
| fmo1/WT | Pathogen Inoculation | 4.0 - 8.0 |
| WT/fmo1 | Mock | < 0.1 |
| WT/fmo1 | Pathogen Inoculation | < 0.5 |
Table 2: Expected Systemic Acquired Resistance (SAR) Response in Scion Leaves
SAR is quantified by challenging the scion with a pathogen after inducing a primary infection in the rootstock and measuring the subsequent bacterial growth.
| Graft Combination (Scion/Rootstock) | Treatment of Rootstock | Bacterial Growth in Scion (log CFU/cm²) |
| WT/WT | Mock | 7.0 - 7.5 |
| WT/WT | Pathogen Inoculation | 5.0 - 5.5 |
| fmo1/fmo1 | Mock | 7.0 - 7.5 |
| fmo1/fmo1 | Pathogen Inoculation | 7.0 - 7.5 |
| fmo1/WT | Mock | 7.0 - 7.5 |
| fmo1/WT | Pathogen Inoculation | 5.5 - 6.0 |
| WT/fmo1 | Mock | 7.0 - 7.5 |
| WT/fmo1 | Pathogen Inoculation | 7.0 - 7.5 |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Hypocotyl Grafting
This protocol is adapted from established methods for Arabidopsis grafting.[3][4]
Materials:
-
Arabidopsis thaliana seeds (WT and fmo1 mutant)
-
0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes
-
Sterile filter paper
-
Sterile scalpel or razor blades
-
Fine-tipped forceps
-
Stereomicroscope
-
Growth chamber (long-day conditions: 16h light/8h dark, 22°C)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., vapor-phase sterilization or bleach treatment).
-
Plate seeds on 0.5x MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer plates to a growth chamber and grow seedlings vertically for 4-5 days.
-
-
Grafting Procedure:
-
Perform all manipulations in a sterile laminar flow hood.
-
Place a sterile, moist filter paper in a new petri dish.
-
Under a stereomicroscope, carefully remove 4-5 day old seedlings from the agar plate.
-
For the scion, make a clean transverse cut across the hypocotyl below the cotyledons.
-
For the rootstock, make a similar transverse cut at the same position on the hypocotyl.
-
Carefully place the cut end of the scion onto the cut end of the rootstock. The vascular tissues should be aligned as closely as possible.
-
Transfer the grafted seedling to a new MS agar plate.
-
Incubate the plates in the growth chamber. Successful grafts should show new leaf growth within 7-10 days.
-
-
Post-Grafting Care:
-
Maintain high humidity for the first 5-7 days by keeping the petri dish lids on.
-
Once the graft union is established, transfer the seedlings to soil for further growth and experimentation.
-
Protocol 2: NHP Extraction from Plant Tissue
This protocol is a general method for the extraction of small molecules from plant tissue and can be adapted for NHP analysis.
Materials:
-
Grafted Arabidopsis tissue (scion leaves, rootstock)
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer
-
Extraction solvent: 80% methanol (pre-chilled to -20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Collection and Homogenization:
-
Harvest scion and rootstock tissues separately and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue (50-100 mg) to a pre-weighed microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This contains the extracted metabolites.
-
The extract can be stored at -80°C until analysis.
-
Protocol 3: NHP Quantification by GC-MS
This protocol outlines the general steps for quantifying NHP using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[5]
Materials:
-
Plant tissue extract (from Protocol 2)
-
Internal standard (e.g., D2-NHP or a structural analog)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Take a known volume of the plant extract and dry it completely under a stream of nitrogen gas or in a vacuum concentrator.
-
Add a known amount of the internal standard to the dried extract.
-
-
Derivatization:
-
To the dried sample, add the derivatization agent (e.g., 50 µL of MSTFA).
-
Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the chemical modification of NHP, which makes it volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Develop a suitable temperature gradient for the GC oven to separate the compounds.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to specifically detect and quantify the characteristic ions of derivatized NHP and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure NHP.
-
Calculate the concentration of NHP in the plant samples by comparing the peak area ratio of NHP to the internal standard against the standard curve.
-
Visualizations
NHP Biosynthesis and Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grafting: a potential method to reveal the differential accumulation mechanism of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bsppjournals.onlinelibrary.wiley.com [bsppjournals.onlinelibrary.wiley.com]
- 5. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in N-Hydroxypipecolic Acid Quantification
Welcome to the technical support center for N-hydroxypipecolic acid (NHP) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound (NHP)?
A1: The most prevalent and reliable methods for NHP quantification are based on mass spectrometry coupled with chromatographic separation. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used.[1][2][3] GC-MS analysis typically requires a derivatization step, such as trimethylsilylation, to increase the volatility of NHP.[1][4]
Q2: Why is an internal standard crucial for accurate NHP quantification?
A2: An internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response. For NHP analysis, a stable isotope-labeled version of the analyte, such as D9-NHP (deuterated NHP), is the ideal internal standard.[1][2] This is because it co-elutes with the unlabeled NHP and behaves nearly identically during extraction and ionization, providing the most accurate correction for any analyte loss or matrix effects.
Q3: I am not detecting any NHP in my uninfected/untreated control samples. Is this normal?
A3: Yes, it is common for basal levels of free NHP to be very low or undetectable in unstressed or uninfected biological systems, particularly in plants.[5] NHP is an immune-active metabolite that accumulates significantly in response to stimuli like pathogen attack.[1][6][7] Therefore, the absence or very low abundance of NHP in control samples is often an expected result.
Q4: My NHP signal is inconsistent across replicates. What could be the cause?
A4: Inconsistent NHP signals can stem from several factors:
-
Sample Stability: NHP may be susceptible to degradation, potentially during sample extraction and storage. It has been suggested that NHP can degrade with heat, so it is crucial to keep samples cold and process them quickly.[3]
-
Matrix Effects: Complex biological matrices can interfere with the ionization of NHP in the mass spectrometer, leading to ion suppression or enhancement.[8][9] Proper sample cleanup and the use of a suitable internal standard are critical to mitigate these effects.
-
Extraction Efficiency: Incomplete or variable extraction of NHP from the sample matrix will lead to inconsistent results. Ensure your extraction protocol is validated and consistently applied.
Q5: I have detected a compound with a similar mass to NHP, but at a different retention time. What could this be?
A5: You may be detecting an isomer or a related metabolite. For instance, in plant studies, NHP can be glycosylated to form NHP-glucose conjugates (NHP-Glc).[10][11] These derivatives will have different chromatographic properties. Additionally, other metabolic products may have similar mass fragments. Verifying the fragmentation pattern of your detected compound against a pure NHP standard is crucial for confident identification.
Troubleshooting Guide
This guide addresses specific issues that may arise during NHP quantification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No NHP Signal | 1. Low abundance in the sample. | - Concentrate the sample extract. - For plant studies, ensure that the tissue has been appropriately stimulated to induce NHP biosynthesis (e.g., pathogen infection).[1][7] |
| 2. Inefficient extraction. | - Optimize the extraction solvent and procedure. Methanol-based extractions are commonly used for plant tissues.[12][13] - Perform multiple extraction steps to ensure complete recovery. | |
| 3. Degradation of NHP. | - Minimize sample processing time and keep samples on ice or at 4°C. - Avoid high temperatures during sample preparation, especially if not using a derivatization agent that protects the hydroxyl group.[3] | |
| 4. Poor ionization in MS. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Check for and address potential matrix effects. | |
| High Background Noise | 1. Matrix interference. | - Improve sample cleanup using solid-phase extraction (SPE). - Optimize the chromatographic gradient to better separate NHP from interfering compounds. |
| 2. Contaminated solvents or reagents. | - Use high-purity, LC-MS grade solvents and reagents.[8] | |
| Poor Peak Shape | 1. Column degradation. | - Replace the analytical column. |
| 2. Inappropriate mobile phase. | - Ensure the mobile phase pH is suitable for the analyte and column chemistry. | |
| 3. Sample overload. | - Dilute the sample extract before injection. | |
| Quantification Inaccuracy | 1. Matrix effects (ion suppression/enhancement). | - Use a stable isotope-labeled internal standard (e.g., D9-NHP).[1][2] - Prepare calibration curves in a matrix that closely matches the samples to compensate for matrix effects.[9] |
| 2. Incorrect internal standard concentration. | - Accurately prepare and add a consistent amount of internal standard to all samples and standards. | |
| 3. Non-linearity of the calibration curve. | - Narrow the calibration range. - Check for detector saturation at high concentrations. |
Experimental Protocols
Sample Preparation from Plant Leaf Tissue for GC-MS Analysis
This protocol is adapted from methodologies described for analyzing NHP in Arabidopsis thaliana.[1][2]
-
Harvesting: Harvest leaf tissue (approximately 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
Extraction:
-
Add 1 mL of an 80:20 (v/v) methanol/water solution to the powdered tissue.
-
Add the internal standard (e.g., D9-NHP) at a known concentration.
-
Vortex thoroughly to ensure complete mixing.
-
Some protocols suggest a second extraction of the pellet to improve recovery.[1]
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 18,000 x g) for 15 minutes to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Trimethylsilylation):
-
To the dried extract, add 20 µL of pyridine, 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and 60 µL of hexane.[4]
-
Incubate at 70°C for 30 minutes.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following table summarizes representative quantitative data for NHP from the literature. Note that concentrations can vary significantly based on the plant species, tissue type, and the nature of the immune challenge.
| Plant Species | Treatment | Tissue | NHP Concentration (µg/g FW) | Reference |
| Arabidopsis thaliana | Mock (MgCl₂) | Leaves | Not Detected | [7] |
| Arabidopsis thaliana | Pseudomonas syringae (Psm) infection (24 hpi) | Leaves | ~1.5 | [7] |
| Arabidopsis thaliana | Water (control for flg22) | Leaves | ~0.02 | [7] |
| Arabidopsis thaliana | flg22 (24 h) | Leaves | ~0.1 | [7] |
| Nicotiana benthamiana | Mock | Leaves | Not Detected | [10] |
| Nicotiana benthamiana | Pseudomonas syringae (Pst) infection (48 hpi) | Leaves | ~0.08 (EIC) | [10] |
EIC: Extracted Ion Abundance, a relative measure.
Visualizations
NHP Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of this compound from L-lysine and its central role in activating Systemic Acquired Resistance (SAR) in plants.
Caption: Biosynthesis of NHP and its role in activating plant immunity.
General Workflow for NHP Quantification
This diagram outlines the key steps involved in a typical NHP quantification experiment, from sample collection to data analysis.
Caption: A typical workflow for quantifying NHP from biological samples.
References
- 1. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-hydroxypipecolic Acid (NHP) Measurement in Metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of N-hydroxypipecolic acid (NHP) measurement in metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHP) and why is it measured?
A1: this compound (NHP) is a key signaling molecule in plants that plays a crucial role in establishing Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism against pathogens.[1][2] It is a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip).[3] Researchers measure NHP to understand and modulate plant immune responses, which has significant implications for crop protection and development.
Q2: What are the common analytical methods for NHP quantification?
A2: The most common analytical methods for the quantification of NHP are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] These techniques offer the high sensitivity and selectivity required for detecting NHP in complex biological matrices.
Q3: Why is an internal standard necessary for accurate NHP quantification?
A3: An internal standard (IS) is crucial to compensate for variations in sample preparation and analytical instrument response. A stable isotope-labeled (SIL) internal standard, such as deuterated NHP (D9-NHP), is considered the gold standard.[5] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it can effectively account for matrix effects, extraction losses, and variations in ionization efficiency, leading to more accurate and precise quantification.[5]
Q4: What are matrix effects and how can they impact NHP measurement?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either suppression or enhancement of the NHP signal, resulting in underestimation or overestimation of its concentration.[5] Matrix effects are a significant challenge in metabolomics, especially when analyzing complex samples like plant extracts.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My NHP peak is tailing in my LC-MS chromatogram. What are the possible causes and solutions?
A: Peak tailing for a polar, basic compound like NHP is a common issue in reversed-phase chromatography. Here are the likely causes and how to address them:
-
Secondary Interactions with Residual Silanols: The most common cause is the interaction of the basic NHP molecule with acidic residual silanol groups on the silica-based stationary phase.
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to around 3.0 or lower using an additive like formic acid (typically 0.1%).[7] This protonates the silanol groups, minimizing secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a column that is highly end-capped to reduce the number of available silanol groups.
-
Solution 3: Increase Buffer Concentration (for LC-UV): For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer to 25 mM) can enhance the ionic strength of the mobile phase and mask silanol interactions.[7] Note that high buffer concentrations are generally not recommended for LC-MS due to the risk of ion suppression.[7]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made correctly with no dead volume.[9]
-
Issue 2: Low NHP Recovery
Q: I'm experiencing low recovery of NHP after sample extraction. How can I improve this?
A: Low recovery can be due to inefficient extraction or degradation of NHP. Consider the following:
-
Inefficient Extraction Solvent: The choice of extraction solvent is critical.
-
Solution: Methanol-based solvent systems are commonly used for extracting polar metabolites like NHP from plant tissues.[10] An 80% methanol solution is a good starting point. Ensure the solvent-to-sample ratio is sufficient for complete extraction.
-
-
Metabolite Degradation: NHP can potentially degrade during sample processing.
-
Solution 1: Work Quickly and at Low Temperatures: Perform extraction steps on ice and minimize the time between extraction and analysis. Store extracts at -80°C if immediate analysis is not possible.
-
Solution 2: Check for Degradation Products: Be aware of potential NHP degradation products that might form during extraction, which could appear as additional peaks in your chromatogram.[4]
-
-
Use of an Appropriate Internal Standard: An internal standard is essential to accurately assess and correct for recovery losses.
-
Solution: Add a known amount of a stable isotope-labeled internal standard, like D9-NHP, at the beginning of the extraction process. This will allow you to normalize your results and obtain a more accurate quantification despite any sample loss.
-
Issue 3: High Signal Variability and Poor Reproducibility
Q: My quantitative results for NHP are not reproducible between injections or samples. What could be the cause?
A: High variability is often linked to matrix effects or inconsistent sample preparation.
-
Uncompensated Matrix Effects: Different samples can have varying levels of co-eluting matrix components, leading to inconsistent ion suppression or enhancement.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected similarly to the analyte.[5]
-
Solution 2: Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS analysis.
-
Solution 3: Optimize Chromatography: Adjust your chromatographic method to better separate NHP from interfering compounds. This could involve trying a different column chemistry or modifying the mobile phase gradient.
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization (for GC-MS) will lead to poor reproducibility.
-
Solution: Standardize your sample preparation workflow. Use precise volumes and times for each step. For GC-MS, ensure the derivatization reaction goes to completion for all samples.
-
Issue 4: GC-MS Derivatization Problems
Q: I am using GC-MS and suspect my derivatization of NHP is incomplete or inconsistent. How can I troubleshoot this?
A: Derivatization is necessary to make polar compounds like NHP volatile for GC-MS analysis. Common issues include incomplete reactions and side-product formation.
-
Suboptimal Reaction Conditions: The temperature, time, and reagent concentrations for derivatization are critical.
-
Solution: Optimize the derivatization protocol. For silylation reactions with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ensure the reaction is carried out in an anhydrous environment, as moisture can deactivate the reagent. A typical procedure involves derivatization at 70°C for 30 minutes.[11]
-
-
Reagent Quality: Derivatization reagents can degrade over time.
-
Solution: Use fresh, high-quality derivatization reagents. Store them under the recommended conditions (e.g., protected from moisture).
-
-
Matrix Interference: Components in the sample extract can interfere with the derivatization reaction.
-
Solution: Improve sample cleanup prior to derivatization to remove interfering substances.
-
Quantitative Data Summary
The following tables summarize quantitative data for NHP and related metabolites in Arabidopsis thaliana under different experimental conditions.
Table 1: NHP and Pipecolic Acid (Pip) Levels in Arabidopsis thaliana Leaves After Inoculation with Pseudomonas syringae pv. maculicola (Psm)
| Time Post-Inoculation (h) | Genotype | Treatment | Pip (nmol/g FW) | NHP (nmol/g FW) |
| 12 | Col-0 (Wild Type) | Mock | Not Detected | Not Detected |
| 12 | Col-0 (Wild Type) | Psm | ~15 | ~5 |
| 12 | sid2 | Psm | ~10 | ~2 |
| 24 | Col-0 (Wild Type) | Mock | Not Detected | Not Detected |
| 24 | Col-0 (Wild Type) | Psm | ~40 | ~25 |
| 24 | sid2 | Psm | ~50 | ~40 |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.[10]
Experimental Protocols
Protocol 1: GC-MS Analysis of NHP in Plant Tissue
This protocol is a consolidated example for the analysis of NHP in Arabidopsis thaliana leaves.
-
Sample Preparation:
-
Harvest approximately 50 mg of leaf tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder.
-
-
Extraction:
-
Add 1 mL of an 80:20 (v/v) solution of methanol and 50 mM sodium phosphate buffer (pH 6.0) to the powdered tissue.
-
Add a known amount of internal standard (e.g., D9-NHP).
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of the extraction solvent.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.[11]
-
-
Derivatization:
-
To the dried extract, add 20 µL of pyridine containing 20 mg/mL of methoxyamine hydrochloride. Incubate at 30°C for 90 minutes.
-
Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.[11]
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample.
-
Column: Use a suitable column for polar metabolite analysis, such as a Phenomenex ZB-35 (30 m x 0.25 mm x 0.25 µm).[11]
-
Oven Program: 70°C for 2 min, then ramp to 320°C.[11]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for quantification.
-
NHP: m/z 172
-
D9-NHP (IS): m/z 181
-
Pip: m/z 156[4]
-
-
Visualizations
NHP Biosynthesis and Signaling Pathway
Caption: Biosynthesis of NHP from L-Lysine and its role in activating SAR.
Experimental Workflow for NHP Quantification
Caption: General workflow for NHP extraction and analysis from plant tissue.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing the stability of N-hydroxypipecolic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability of N-hydroxypipecolic acid (NHP) during sample preparation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise due to NHP instability during sample preparation.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| NHP-S01 | Low or no detection of NHP in samples. | Degradation due to improper sample handling and storage temperature. | Immediately flash-freeze samples in liquid nitrogen after collection and store them at -80°C. Minimize exposure to room temperature during processing. |
| NHP-S02 | High variability in NHP concentrations between replicate samples. | Inconsistent sample processing times and temperatures. Degradation during extraction. | Standardize all sample preparation steps. Perform extractions on ice or in a cold room. Use pre-chilled solvents. |
| NHP-S03 | Presence of unexpected peaks in chromatograms. | Thermal degradation of NHP during sample processing, especially during extraction or solvent evaporation. | Avoid heating steps. If solvent evaporation is necessary, use a gentle stream of nitrogen gas at a low temperature. Analyze a heated synthetic standard of NHP to identify potential degradation products.[1][2] |
| NHP-S04 | Decreased NHP concentration in plasma samples over time. | Enzymatic degradation by plasma enzymes. Chemical instability at physiological pH. | Process plasma samples immediately after collection. Add protease inhibitors to the collection tubes. Store plasma at -80°C. For long-term storage, consider deproteinization before freezing. |
| NHP-S05 | Poor recovery of NHP during solid-phase extraction (SPE). | Inappropriate pH of loading or elution buffers. | Optimize the pH of SPE buffers based on the pKa of NHP to ensure it is in the correct ionic state for binding and elution. |
| NHP-S06 | Loss of NHP after freeze-thaw cycles. | Degradation due to repeated changes in physical state. | Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles. If repeated measurements are necessary, validate the stability of NHP for the expected number of freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (NHP) degradation during sample preparation?
A1: The primary cause of NHP degradation is exposure to high temperatures. Several studies have shown that heating NHP can lead to the formation of degradation products.[1][2] Therefore, maintaining a cold chain throughout sample collection, processing, and storage is critical for preserving the integrity of NHP.
Q2: What are the recommended storage conditions for samples containing NHP?
A2: For long-term stability, samples should be stored at -80°C. One source suggests that in solvent, NHP is stable for up to 6 months at -80°C and for 1 month at -20°C. For plasma samples, it is recommended to process them as quickly as possible and store them at -70°C or lower to minimize degradation.[3]
Q3: How does pH affect the stability of NHP?
A3: While specific studies on the effect of pH on NHP stability are limited, the stability of other amino acids in biological samples is known to be pH-dependent. Generally, both highly acidic and alkaline conditions can lead to the degradation of amino acids, especially at elevated temperatures. It is recommended to maintain the pH of the sample matrix as close to neutral as possible during processing, unless a specific pH is required for an extraction procedure, in which case exposure time should be minimized.
Q4: Is NHP susceptible to enzymatic degradation in plasma?
Q5: Can NHP be metabolized in biological systems?
A5: Yes, in plants, NHP can be glycosylated to form NHP-O-glucoside (NHP-OGlc), which is thought to be a storage or inactivated form of NHP.[4] It is plausible that similar metabolic pathways could exist in other biological systems. When analyzing NHP, it may be relevant to also consider its potential metabolites.
Experimental Protocols
Protocol 1: Extraction of NHP from Plant Tissue
This protocol is designed to minimize degradation by maintaining low temperatures throughout the extraction process.
-
Sample Collection and Storage:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer a known amount of the frozen powder (e.g., 100 mg) to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Vortex briefly to mix and then shake for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
For quantitative analysis, a second extraction of the pellet may be performed.
-
-
Sample Analysis:
-
The extract can be directly analyzed by LC-MS or GC-MS. For GC-MS analysis, a derivatization step is required.[2]
-
Protocol 2: Preparation of Plasma Samples for NHP Analysis
This protocol focuses on minimizing enzymatic activity and ensuring the stability of NHP in a complex biological matrix.
-
Blood Collection:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail.
-
Immediately place the collection tubes on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a new pre-chilled polypropylene tube.
-
-
Protein Precipitation (for immediate analysis or to improve long-term stability):
-
Add three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Storage:
-
If not for immediate analysis, store the plasma or the deproteinized supernatant in single-use aliquots at -80°C.
-
Visualizations
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Long-term stability of frozen pooled plasmas stored at -70°C, -40°C, and -20°C for prothrombin time and International Normalized Ratio (INR) assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Mitigating matrix effects in LC-MS analysis of N-hydroxypipecolic acid
Welcome to the technical support center for the LC-MS analysis of N-hydroxypipecolic acid (NHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] In biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of NHP in the mass spectrometer's ion source.[3] This can lead to inaccurate and irreproducible quantification, decreased sensitivity, and poor method robustness.[3] Given that this compound is a polar molecule, it can be particularly susceptible to matrix effects in complex biological samples.[4]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A: Ion suppression for NHP in plasma is most commonly caused by co-eluting phospholipids.[5] These abundant lipids are often extracted with the analyte and can compete for ionization in the ESI source. Other potential causes include high concentrations of salts from buffers, formulation agents in preclinical studies, or co-administered drugs.[6][7]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A: The "post-extraction spike" method is a standard approach to quantify matrix effects.[5] This involves comparing the peak area of NHP spiked into an extracted blank matrix (e.g., plasma from a control group) with the peak area of NHP in a neat solvent at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[6] A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where matrix effects occur.[5]
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[8] A SIL-IS, such as D9-NHP, has nearly identical physicochemical properties to NHP and will co-elute, experiencing the same degree of matrix effects.[8] This allows for accurate correction of any signal suppression or enhancement, leading to reliable quantification.[8] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of NHP in the matrix.[8]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results for this compound
This is often a primary indicator of significant matrix effects. Follow this troubleshooting workflow to identify and mitigate the issue.
Issue 2: Choosing the Right Sample Preparation Technique
The choice of sample preparation is critical for removing interfering matrix components before LC-MS analysis.[9] The following diagram and table outline common techniques for biological fluids like plasma or serum.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins.[9] | Simple, fast, and inexpensive.[9] | Does not effectively remove phospholipids and other endogenous components, leading to significant matrix effects.[3] | High-throughput screening where some matrix effect can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[9] | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.[9] | Can be labor-intensive, may have lower analyte recovery, and requires optimization of solvents. | Analytes with moderate to low polarity. NHP's polarity may pose a challenge. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[9] | Provides a much cleaner extract than PPT and LLE, significantly reducing matrix effects. Can concentrate the analyte.[9] | More time-consuming and requires method development (sorbent selection, wash, and elution solvents). | Achieving low limits of quantification and high data quality. |
| Phospholipid Removal Plates | Utilizes specialized sorbents (e.g., zirconia-coated silica) that selectively retain phospholipids. | Simple and fast, similar to PPT, but with effective removal of phospholipids. | Higher cost compared to standard PPT. | Routine bioanalysis where phospholipid-based matrix effects are a primary concern. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects for this compound
-
Prepare Stock Solutions:
-
This compound stock solution (1 mg/mL) in methanol.
-
Stable isotope-labeled this compound (SIL-IS) stock solution (1 mg/mL) in methanol.
-
-
Prepare Spiking Solutions:
-
Create a series of working standard solutions of NHP and a single working solution for the SIL-IS by diluting the stock solutions with 50:50 methanol:water.
-
-
Sample Sets:
-
Set 1 (Neat Solution): Spike NHP and SIL-IS working solutions into the mobile phase or a protein-free solvent mixture.
-
Set 2 (Post-extraction Spike):
-
Obtain blank plasma from at least six different sources.
-
Extract the blank plasma using your chosen sample preparation method (e.g., protein precipitation).
-
Spike the extracted blank matrix with NHP and SIL-IS working solutions to the same final concentration as in Set 1.
-
-
-
LC-MS Analysis:
-
Analyze all samples using the developed LC-MS method.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of NHP in Set 2) / (Peak Area of NHP in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of NHP/SIL-IS in Set 2) / (Peak Area Ratio of NHP/SIL-IS in Set 1)
-
The IS-Normalized MF should be close to 1, indicating that the SIL-IS effectively compensates for the matrix effect.
-
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation followed by Phospholipid Removal
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the SIL-IS.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Phospholipid Removal:
-
Transfer the supernatant from the previous step to a phospholipid removal plate (e.g., HybridSPE®-Phospholipid or Ostro™).
-
Apply a vacuum or positive pressure to pass the supernatant through the plate.
-
Collect the filtrate.
-
-
Evaporation and Reconstitution:
-
Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
This technical support guide provides a starting point for addressing matrix effects in the LC-MS analysis of this compound. For further assistance, please consult the referenced literature or contact your instrument manufacturer's application support team.
References
- 1. tecan.com [tecan.com]
- 2. An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds. | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
Technical Support Center: Optimizing Agrobacterium-Mediated Transient Expression for NHP Biosynthesis
Welcome to the technical support center for Agrobacterium-mediated transient expression, a powerful platform for the rapid production and study of Natural Health Products (NHPs) in plants. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the optimal optical density (OD₆₀₀) for Agrobacterium infiltration?
The optimal OD₆₀₀ for Agrobacterium infiltration typically ranges from 0.2 to 0.8. For many applications, an OD₆₀₀ of 0.5 is a good starting point.[1][2] However, the ideal density can vary depending on the Agrobacterium strain, the plant species, and the specific construct being expressed. It is recommended to perform a pilot experiment with a range of OD₆₀₀ values to determine the optimal concentration for your specific system.[2] Higher densities can sometimes lead to increased necrosis in the infiltrated tissue.
2. Is acetosyringone necessary in the infiltration media?
Yes, acetosyringone is a phenolic compound that is crucial for inducing the virulence (vir) genes of Agrobacterium, which are essential for T-DNA transfer to the plant cell.[3][4][5] The addition of acetosyringone to the Agrobacterium culture prior to infiltration or in the co-cultivation medium can significantly increase transformation efficiency.[3][4][6] Concentrations typically range from 100 µM to 600 µM.[7][8][9][10]
3. Which Agrobacterium tumefaciens strain is best for transient expression?
The choice of Agrobacterium strain can significantly impact expression levels. Strains such as GV3101, EHA105, AGL0, and LBA4404 are commonly used.[8][11] GV3101 and EHA105 have been reported to produce high levels of transient expression in Nicotiana benthamiana.[8][10][11] However, the optimal strain can be plant species-dependent, so it is advisable to test a few different strains for your specific application.[12]
4. How can I minimize tissue necrosis after infiltration?
Tissue necrosis can be caused by several factors, including a high density of Agrobacterium, the plant's defense response, or the toxicity of the expressed NHP. To minimize necrosis, you can try:
-
Lowering the OD₆₀₀ of the Agrobacterium suspension.
-
Using an Agrobacterium strain that is less virulent in your plant species.[12]
-
Co-infiltrating with a construct expressing a viral suppressor of gene silencing, which can also suppress the plant's defense response.
-
Optimizing post-infiltration conditions, such as light and temperature.
5. Why are my NHP yields low?
Low yields of your target NHP can be due to a variety of factors. Key areas to investigate include:
-
Suboptimal T-DNA transfer: Ensure all components for efficient Agrobacterium-mediated transformation are optimized, including the use of acetosyringone and an appropriate Agrobacterium strain.
-
Post-transcriptional gene silencing (PTGS): The plant's natural defense mechanism can degrade the mRNA of your transgene. Co-expression of a viral RNA silencing suppressor, such as p19 or HC-Pro, can significantly increase protein accumulation.[8][10][11]
-
Codon optimization: Ensure the codons of your transgene are optimized for expression in the host plant.
-
Subcellular localization: Targeting the NHP to a specific subcellular compartment, such as the endoplasmic reticulum or vacuole, can sometimes improve stability and yield.
-
Inefficient extraction and purification: Review your downstream processing steps to ensure you are effectively isolating the NHP.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or no transient expression of the target NHP.
| Possible Cause | Troubleshooting Step |
| Inefficient Agrobacterium Transformation | Verify the integrity of your plasmid DNA and the competency of your Agrobacterium cells. Confirm successful transformation by colony PCR or restriction digest of plasmids isolated from Agrobacterium. |
| Suboptimal Agrobacterium Culture/Infiltration | Ensure the OD₆₀₀ of your culture is within the optimal range (e.g., 0.2-0.8). Include acetosyringone in your infiltration buffer to induce vir gene expression.[3][4] |
| Poor Plant Health or Age | Use healthy, young plants for infiltration. For Nicotiana benthamiana, plants that are 4-6 weeks old are often optimal.[7][13] Ensure plants are well-watered and grown under appropriate light and temperature conditions.[13][14] |
| Post-Transcriptional Gene Silencing (PTGS) | Co-infiltrate with an Agrobacterium strain carrying a viral suppressor of gene silencing (e.g., p19).[8][11] |
| Ineffective Infiltration Technique | Ensure the infiltration is thorough, covering a significant portion of the leaf. For syringe infiltration, gently press the syringe against the underside of the leaf to allow the solution to enter the intercellular spaces. For vacuum infiltration, ensure a proper seal and an adequate vacuum level (e.g., 50-100 mbar).[7][11] |
Problem 2: Significant leaf necrosis and plant death after infiltration.
| Possible Cause | Troubleshooting Step |
| Agrobacterium Overgrowth | Reduce the OD₆₀₀ of the infiltration suspension. Wash the infiltrated leaves with sterile water after infiltration to remove excess bacteria. |
| Strong Plant Defense Response | Use a less virulent Agrobacterium strain.[12] Co-express a suppressor of the plant's immune response. Silencing certain immunity-related genes in the host plant has been shown to increase transient expression.[15] |
| Toxicity of the Expressed NHP | Try expressing the NHP at lower levels by using a weaker promoter or a lower OD₆₀₀. Consider targeting the NHP to a subcellular compartment where it may be less toxic. |
| Harsh Post-Infiltration Conditions | Maintain high humidity for 24-48 hours post-infiltration.[16] Some studies suggest a period of darkness immediately following infiltration can be beneficial.[17][18] |
Problem 3: High variability in NHP expression between different leaves or plants.
| Possible Cause | Troubleshooting Step |
| Inconsistent Infiltration | Standardize your infiltration technique to ensure a consistent volume and pressure are applied to each leaf. Ensure the Agrobacterium suspension is well-mixed before each infiltration. |
| Variation in Plant Age and Health | Use plants of the same age and developmental stage for your experiments.[14] Discard any plants that show signs of stress or disease. |
| Uneven Light Exposure | Rotate the plants in the growth chamber to ensure they receive uniform light.[13] |
| Inconsistent Post-Infiltration Conditions | Ensure all infiltrated plants are kept under the same temperature, humidity, and light conditions. |
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens Culture Preparation
-
Streak the Agrobacterium strain carrying your plasmid of interest from a glycerol stock onto a Luria-Bertani (LB) agar plate containing the appropriate antibiotics.
-
Incubate the plate at 28°C for 2-3 days until single colonies are visible.
-
Inoculate a single colony into 5 mL of LB broth with the same antibiotics.
-
Grow the culture overnight at 28°C with shaking at 200-250 rpm.
-
The next day, use the overnight culture to inoculate a larger volume of induction medium (e.g., AB medium or LB supplemented with 10 mM MES pH 5.6 and 20 µM acetosyringone).
-
Grow this culture at 28°C with shaking until it reaches the desired OD₆₀₀ (e.g., 0.5-0.8).
-
Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Resuspend the pellet in the infiltration buffer to the final desired OD₆₀₀.
Protocol 2: Syringe Infiltration of Nicotiana benthamiana
-
Prepare the Agrobacterium infiltration suspension as described in Protocol 1.
-
Take a 1 mL needleless syringe and draw up the Agrobacterium suspension.
-
Select a young, fully expanded leaf on a healthy 4-6 week old N. benthamiana plant.
-
Gently press the tip of the syringe against the abaxial (lower) surface of the leaf.
-
Apply gentle counter-pressure to the adaxial (upper) surface of the leaf with your finger.
-
Slowly and steadily depress the plunger to infiltrate the suspension into the intercellular space of the leaf. A dark, water-soaked area will appear as the leaf is successfully infiltrated.
-
Infiltrate the desired number of spots or the entire leaf.
-
Mark the infiltrated areas.
-
Return the plant to the growth chamber and maintain it under optimal conditions for expression (typically 2-5 days).
Visualizations
Caption: Agrobacterium T-DNA transfer signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 3. Acetosyringone promotes high efficiency transformation of Arabidopsis thaliana explants by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpnjournals.com [arpnjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. jircas.go.jp [jircas.go.jp]
- 7. Optimization and Utilization of Agrobacterium-mediated Transient Protein Production in Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Frontiers | Combinatorial transient gene expression strategies to enhance terpenoid production in plants [frontiersin.org]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Optimization and utilization of Agrobacterium-mediated transient protein production in Nicotiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. Effects of different light conditions on transient expression and biomass in Nicotiana benthamiana leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agrobacterium-Mediated Transient Gene Expression Optimized for the Bioenergy Crop Camelina sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Optimization of conditions for transient Agrobacterium-mediated gene expression assays in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. a-highly-efficient-agrobacterium-mediated-method-for-transient-gene-expression-and-functional-studies-in-multiple-plant-species - Ask this paper | Bohrium [bohrium.com]
- 18. cpsbb.eu [cpsbb.eu]
Technical Support Center: Enhancing N-hydroxypipecolic Acid (NHP)-Induced SAR in Crops
Welcome to the technical support center for N-hydroxypipecolic acid (NHP)-induced Systemic Acquired Resistance (SAR) studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NHP to enhance disease resistance in crops. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with NHP.
Q1: I have applied NHP to my plants, but I am not observing any enhanced resistance to pathogens. What are the possible reasons?
A1: Several factors could contribute to a lack of NHP-induced SAR. Consider the following troubleshooting steps:
-
Plant-Specific Response: The efficacy of NHP can vary between plant species and even cultivars. While NHP and its biosynthetic pathway are conserved across a wide range of plants, including monocots and dicots, the magnitude of the response can differ.[1][2][3] It's crucial to first establish a dose-response curve for your specific plant system.
-
NHP Concentration and Application Method: The concentration of NHP and the method of application are critical. Exogenous application of NHP has been shown to be effective when applied via soil drench or leaf infiltration.[4][5][6] If one method is not working, consider trying the other. Also, ensure the concentration is within the effective range, typically between 0.25 mM and 2 mM.[5][6][7][8] See Table 1 for a summary of effective concentrations.
-
Timing of Application and Pathogen Challenge: NHP primes the plant's immune system for a more robust response upon pathogen attack.[4][5] Therefore, NHP should be applied prior to pathogen inoculation. A common timeframe is to apply NHP 24 to 48 hours before the pathogen challenge.[5][6][7]
-
Integrity of the NHP Signaling Pathway: The plant's endogenous NHP signaling pathway must be intact. This pathway is dependent on several key components, including the transcriptional co-regulator NPR1.[5][6][9] Mutants or plants with deficiencies in these components may not respond to exogenous NHP. The interaction with the salicylic acid (SA) pathway is also crucial, as NHP-induced SAR is fortified by SA accumulation.[5][10][11]
-
Environmental Conditions: Environmental factors such as temperature can significantly impact NHP biosynthesis and SAR. Elevated temperatures have been shown to suppress pathogen-triggered SAR by reducing the biosynthesis of NHP.[12] Ensure your experimental conditions are optimal for a SAR response.
-
NHP Quality: Verify the purity and stability of your NHP compound. Degradation of the compound can lead to a loss of activity.
Q2: How does NHP interact with the salicylic acid (SA) pathway to induce SAR?
A2: NHP and salicylic acid (SA) are two key immune signals that work in a closely intertwined and mutually potentating manner to establish SAR.[5][10][11] NHP treatment can induce and prime the expression of SA biosynthetic genes, leading to SA accumulation.[11] Conversely, the NHP biosynthetic pathway is also regulated by components of the SA signaling pathway.[10] Both NHP and SA signaling pathways converge on the transcriptional co-regulator NPR1, which is essential for the transcriptional reprogramming that leads to SAR.[5][6][9] This interplay creates a positive feedback loop that amplifies the defense response.
Q3: Can I use pipecolic acid (Pip) instead of NHP to induce SAR?
A3: Pipecolic acid (Pip) is the metabolic precursor to NHP.[4] While exogenous application of Pip can induce a SAR-like response, its effectiveness is dependent on the plant's ability to convert it to NHP via the enzyme FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[4][13] Therefore, in plants with a functional FMO1, Pip can be used to induce SAR. However, NHP is the direct, active signaling molecule, and its application can bypass the need for this enzymatic conversion, potentially leading to a more direct and reliable response.[2][14] It has been corroborated that Pip has no independent immune-related activity beyond its role as a precursor to NHP.[4]
Q4: What are the key molecular markers to confirm the successful induction of SAR by NHP?
A4: To confirm that NHP has successfully induced SAR at a molecular level, you can measure the expression of key defense-related genes. Commonly used marker genes for SAR include PATHOGENESIS-RELATED GENE 1 (PR1), AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[8] Upregulation of these genes following NHP treatment is a strong indicator of SAR activation. Additionally, you can measure the accumulation of defense metabolites like salicylic acid (SA) and the phytoalexin camalexin.[5]
Quantitative Data Summary
The following table summarizes effective concentrations and application methods of NHP used in various studies to induce SAR.
Table 1: Summary of Effective NHP Concentrations and Application Methods
| Plant Species | Pathogen | NHP Concentration | Application Method | Outcome | Reference |
| Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | 1 mM | Soil Drench | Strong SAR induction | [6] |
| Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | 1 mM | Leaf Infiltration | Local and systemic resistance | [5] |
| Solanum lycopersicum (Tomato) | Pseudomonas syringae pv. tomato | 1 mM | Leaflet Infiltration | Systemic defense in untreated leaflets | [7] |
| Capsicum annuum (Pepper) | Xanthomonas euvesicatoria | 2 mM | Leaf Infiltration | Systemic decrease in bacterial growth | [7] |
| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | 1 mM | Soil Drench | Potent SAR activation | [2] |
| Arabidopsis thaliana | Pseudomonas syringae | 1 mM | Soil Drench | Priming of metabolic and transcriptional responses | [4] |
Key Experimental Protocols
Protocol 1: NHP-Induced SAR Assay in Arabidopsis thaliana
This protocol describes a standard method for testing the efficacy of NHP in inducing SAR against Pseudomonas syringae.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
This compound (NHP) solution (1 mM in sterile water)
-
Pseudomonas syringae pv. maculicola (Psm) bacterial suspension (OD₆₀₀ = 0.001 in 10 mM MgCl₂)
-
Sterile water
-
10 mM MgCl₂
-
Syringes (1 mL, needleless)
Methodology:
-
Primary Treatment (NHP Application):
-
Incubation: Place the treated plants back into the growth chamber for 24-48 hours under standard growth conditions.
-
Secondary Treatment (Pathogen Challenge):
-
Prepare a bacterial suspension of Psm at an OD₆₀₀ of 0.001.
-
For soil-drenched plants, challenge three upper, systemic leaves by infiltrating the bacterial suspension.
-
For leaf-infiltrated plants, challenge three upper, non-treated (systemic) leaves.
-
-
Bacterial Titer Quantification:
-
At 2-3 days post-inoculation (dpi), collect leaf discs from the challenged leaves.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on appropriate growth media (e.g., King's B agar with appropriate antibiotics).
-
Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).
-
-
Data Analysis: Compare the bacterial growth in NHP-treated plants to the mock-treated control plants. A significant reduction in bacterial CFU in the NHP-treated plants indicates successful SAR induction.
Signaling Pathways and Workflows
NHP Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of NHP from L-lysine and its role in activating the SAR response, highlighting its interplay with the salicylic acid pathway.
Caption: NHP biosynthesis from L-lysine and its central role in activating SAR signaling through NPR1.
Experimental Workflow for Testing NHP Efficacy
This diagram outlines the general experimental procedure for evaluating the effectiveness of NHP in inducing SAR.
Caption: A typical experimental workflow for assessing NHP-induced SAR in plants.
Troubleshooting Decision Tree for NHP Experiments
This logical diagram provides a step-by-step guide to troubleshoot common issues encountered in NHP-related experiments.
Caption: A decision tree to guide troubleshooting of NHP-induced SAR experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 5. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 11. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Warm temperature suppresses plant systemic acquired resistance by intercepting N‐hydroxypipecolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinbullbotany.com [chinbullbotany.com]
- 14. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Developing effective delivery methods for N-hydroxypipecolic acid in plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of N-hydroxypipecolic acid (NHP) in plant systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHP) and what is its function in plants?
A1: this compound (NHP) is a crucial signaling molecule involved in plant immunity.[][2] It plays a key role in establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism that protects the entire plant from secondary infections after an initial localized pathogen attack.[][2][3] NHP works in concert with salicylic acid (SA) to regulate and amplify the plant's defense responses.[4]
Q2: What are the standard methods for applying NHP to plants in a research setting?
A2: The two most common methods for exogenous application of NHP are soil drenching and leaf infiltration. Both methods typically utilize an aqueous solution of NHP.
Q3: What is a typical concentration of NHP to use for inducing a defense response?
A3: A concentration of 1 mM NHP in an aqueous solution is frequently used and has been shown to be effective in inducing disease resistance in plants like Arabidopsis thaliana.[5][6] However, the optimal concentration may vary depending on the plant species and experimental conditions.
Q4: Can NHP be effective in different plant species?
A4: Yes, the NHP-mediated SAR pathway is conserved across a variety of plant species, including important crops like tomato and pepper.[3] Exogenous application of NHP has been shown to induce a robust SAR response in these plants.[3]
Q5: Are there more advanced delivery methods being explored for NHP?
A5: While aqueous solutions are standard, the field of agrochemical delivery is advancing. Formulations using liposomes and nanoparticles are being developed for other small molecules to improve stability, provide controlled release, and enhance uptake.[][8][9][10][11] These technologies represent a promising future direction for optimizing NHP delivery in both research and agricultural applications.
Troubleshooting Guides
Standard Delivery Methods
Soil Drenching
| Problem | Possible Cause | Solution |
| Inconsistent or no plant response | Uneven application of the NHP solution. | Ensure the soil is evenly saturated around the base of each plant. For potted plants, apply the solution until it begins to drain from the bottom. |
| Poor uptake due to soil conditions. | Use a well-draining soil mix. If the soil is compacted or has high clay content, it may resist absorption, leading to runoff.[12] Pre-wetting the soil with water before applying the NHP solution can improve penetration.[13] | |
| NHP degradation in the soil. | Use freshly prepared NHP solutions. While data on NHP stability in soil is limited, minimizing the time between application and expected uptake is advisable. | |
| Phytotoxicity symptoms (e.g., leaf yellowing, stunted growth) | The concentration of NHP is too high. | Reduce the concentration of the NHP solution. Perform a dose-response experiment to determine the optimal concentration for your specific plant species and growth conditions. |
| Contamination of the NHP solution. | Ensure the water and any other components of your solution are pure and at the correct pH. |
Leaf Infiltration
| Problem | Possible Cause | Solution |
| Difficulty infiltrating the leaf | Improper technique. | Use a needleless syringe and apply gentle, steady pressure to the underside (abaxial surface) of the leaf.[14] Avoid the midvein. |
| Plant species or leaf age. | Younger, fully expanded leaves are generally easier to infiltrate than older, more mature leaves which have a thicker cuticle.[15] Some plant species have a leaf morphology that makes infiltration challenging. | |
| Tissue damage or necrosis at the infiltration site | Excessive pressure during infiltration. | Apply only enough pressure to see the solution enter the leaf's intercellular space, indicated by a "water-soaked" appearance.[14] |
| High concentration of NHP or contaminants. | Lower the NHP concentration and ensure the solution is free of contaminants. | |
| Inconsistent results between experiments | Variation in environmental conditions. | Maintain consistent temperature, humidity, and light conditions, as these factors can influence the plant's response.[15][16] High humidity can favor uptake by reducing the drying rate of the applied solution.[15] |
| Variation in infiltration location and volume. | Infiltrate the same leaf position on different plants and aim for a consistent infiltrated area. Be aware that even within a single leaf, there can be variation in response.[17] |
General Troubleshooting
| Problem | Possible Cause | Solution |
| Plants are non-responsive to NHP treatment | The plant genotype has a mutation in the NHP signaling pathway. | Use wild-type plants as a positive control. Key genes in the NHP pathway include FMO1, ALD1, and SARD4. |
| The NHP solution has degraded. | Prepare fresh NHP solutions for each experiment. Store solid NHP in a cool, dark, and dry place. | |
| The experimental endpoint is not appropriate for detecting an NHP-induced response. | NHP primes the plant for a stronger defense response.[6] The effects may be more apparent when the plant is subsequently challenged with a pathogen. Measure SAR-related marker genes (e.g., PR1) or conduct pathogen growth assays.[18] | |
| High variability in quantitative data | Inconsistent application of NHP. | Standardize the application procedure (volume, concentration, timing) for all plants in the experiment. |
| Biological variability between individual plants. | Increase the number of biological replicates to improve statistical power. |
Experimental Protocols
Protocol 1: Soil Drench Application of NHP in Arabidopsis thaliana
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots with a well-draining soil mixture under standard long-day conditions (16h light / 8h dark) at 22-24°C.
-
NHP Solution Preparation: Prepare a 1 mM NHP solution in sterile water. For a negative control, use sterile water only.
-
Application: When plants are 4-5 weeks old, apply 10 mL of the 1 mM NHP solution (or water for control) directly to the soil at the base of each plant.
-
Incubation: Return the plants to the growth chamber for 24-48 hours to allow for uptake and systemic distribution of NHP.
-
Assessment: After the incubation period, the plants are ready for downstream analysis, such as pathogen challenge, gene expression analysis, or metabolomic profiling.
Protocol 2: Leaf Infiltration of NHP in Arabidopsis thaliana
-
Plant Growth: Grow Arabidopsis thaliana plants as described in Protocol 1.
-
NHP Solution Preparation: Prepare a 1 mM NHP solution in sterile water. For a negative control, use sterile water only.
-
Infiltration:
-
Select fully expanded leaves of 4-5 week old plants.
-
Use a 1 mL needleless syringe to draw up the NHP solution.
-
Gently press the tip of the syringe against the abaxial (underside) of the leaf and apply slow, steady pressure until the solution begins to infiltrate the intercellular space.
-
Infiltrate a defined area of the leaf, avoiding the midvein.[14]
-
-
Incubation: Return the plants to the growth chamber.
-
Assessment: Tissues can be harvested from the infiltrated area or from systemic, non-infiltrated leaves for analysis at various time points post-infiltration (e.g., 24, 48 hours).
Visualizations
Diagrams
Caption: NHP biosynthesis and its role in the SAR signaling pathway.
Caption: General experimental workflow for NHP application and analysis.
Caption: Troubleshooting decision tree for NHP experiments.
References
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Warm temperature suppresses plant systemic acquired resistance by intercepting N‐hydroxypipecolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 8. Eco-Friendly Weed Management: Nanoformulated Bioherbicides for Improved Crop Productivity [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Multifunctional Nanoparticles and Nanopesticides in Agricultural Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Succeed with a Soil Drench Application in Strawberries – Sprayers 101 [sprayers101.com]
- 13. gardeningknowhow.com [gardeningknowhow.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors influencing the uptake of foliar feeds – NutriAg [nutriag.com]
- 16. avocadosource.com [avocadosource.com]
- 17. Within leaf variation is the largest source of variation in agroinfiltration of Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Phosphorylation Changes During Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the sensitivity of N-hydroxypipecolic acid detection
Welcome to the technical support center for the sensitive detection of N-hydroxypipecolic acid (NHP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NHP analysis.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the LC-MS/MS analysis of this compound, helping you to enhance detection sensitivity and ensure data accuracy.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: NHP is a polar molecule and may not ionize efficiently under standard ESI conditions. | 1. Optimize ESI Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. 2. Mobile Phase Modification: Add modifiers like formic acid (0.1%) or ammonium formate (5-10 mM) to the mobile phase to promote protonation and enhance signal in positive ion mode. 3. Derivatization: Chemically modify NHP to improve its ionization efficiency. (See Derivatization Strategies section below). |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Choice: For polar compounds like NHP, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape than traditional reversed-phase columns. If using reversed-phase, consider a C18 column with aqueous mobile phases.[1] 2. Mobile Phase pH: Adjust the pH of the mobile phase to control the ionization state of NHP and improve peak symmetry. 3. Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Sample Preparation: Employ effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Chromatographic Separation: Optimize the LC method to separate NHP from co-eluting matrix components. 3. Internal Standard: Use a stable isotope-labeled internal standard (e.g., D4-NHP) to compensate for matrix effects. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient column equilibration between injections can lead to retention time shifts. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended. |
| Mobile Phase Composition: Inconsistent mobile phase preparation can affect retention times. | Prepare mobile phases fresh and ensure accurate composition. Degas solvents to prevent bubble formation. | |
| High Background Noise | Contaminated Solvents or System: Impurities in solvents, tubing, or the ion source can contribute to high background noise. | Use high-purity LC-MS grade solvents and flush the system regularly. Clean the ion source as part of routine maintenance. |
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding NHP analysis, including detailed experimental protocols and strategies to enhance detection sensitivity.
Q1: What are the most effective strategies to increase the sensitivity of NHP detection by LC-MS/MS?
To enhance the sensitivity of NHP detection, a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometry is recommended.
-
Optimal Sample Preparation: Thoroughly remove interfering substances from the sample matrix. For plasma samples, protein precipitation followed by solid-phase extraction (SPE) is effective. For plant tissues, a solvent extraction followed by cleanup is crucial.
-
Chromatographic Separation: Utilizing a HILIC column can improve retention and peak shape for the polar NHP molecule, leading to better signal-to-noise ratios.[1]
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency of NHP. This involves reacting NHP with a reagent that introduces a readily ionizable group or a group that enhances its chromatographic properties.
Q2: Which derivatization reagents are suitable for NHP?
NHP possesses two primary functional groups for derivatization: a secondary amine and a carboxylic acid.
-
For the Carboxylic Acid Group:
-
Reagents: 2-picolylamine can be used to derivatize the carboxylic acid group, introducing a basic pyridyl group that ionizes well in positive ESI mode.
-
Benefit: This strategy has been shown to significantly increase sensitivity for other carboxylic acids.
-
-
For the Secondary Amine Group:
-
Reagents: Dansyl chloride is a classic derivatization reagent for primary and secondary amines, introducing a highly ionizable group.
-
Benefit: Dansylation can lead to substantial improvements in detection limits.
-
-
Chiral Derivatization Reagents:
-
Reagents: For enantiomer-specific analysis, chiral derivatizing agents such as (R)-N-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) can be used.[1]
-
Benefit: These reagents not only improve sensitivity but also allow for the separation of NHP enantiomers on a standard reversed-phase column.[1]
-
Table 1: Comparison of Potential Derivatization Strategies for NHP
| Derivatization Reagent | Target Functional Group | Potential Sensitivity Enhancement | Notes |
| 2-Picolylamine | Carboxylic Acid | High | Introduces a readily protonated nitrogen. |
| Dansyl Chloride | Secondary Amine | Very High | Well-established reagent for amine derivatization. |
| (R)-PyT-C | Secondary Amine | High | Allows for chiral separation and good ionization.[1] |
Q3: Can you provide a detailed protocol for NHP extraction from plant tissue?
This protocol is adapted from established methods for extracting polar metabolites from plant tissues.[2][3]
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
Extraction solvent: 80% methanol in water (v/v), pre-chilled to -20°C
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue lyser.
-
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex thoroughly for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the pellet.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Q4: What is a recommended protocol for NHP extraction from plasma?
This protocol is based on common bioanalytical methods for small molecules in plasma.
Materials:
-
Acetonitrile, pre-chilled to -20°C
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase)
-
LC-MS vials
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute NHP with an appropriate elution solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to enhancing NHP detection sensitivity.
References
- 1. Novel chiral derivatization reagents possessing a pyridylthiourea structure for enantiospecific determination of amines and carboxylic acids in high-throughput liquid chromatography and electrospray-ionization mass spectrometry for chiral metabolomics identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
Chemical derivatization to improve N-hydroxypipecolic acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxypipecolic acid (NHP). The focus is on improving NHP detection through chemical derivatization for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is chemical derivatization recommended for the analysis of this compound?
A1: this compound is a polar molecule containing both a carboxylic acid and a hydroxyl group. These functional groups can lead to poor chromatographic peak shape, low volatility, and thermal instability, particularly in Gas Chromatography (GC). Chemical derivatization modifies these functional groups to increase the analyte's volatility and thermal stability, leading to improved chromatographic separation and detection sensitivity. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency, resulting in a stronger signal.
Q2: What are the most common derivatization techniques for NHP analysis?
A2: The most frequently employed derivatization technique for NHP, especially for GC-MS analysis, is silylation . This method replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. Another potential method, adapted from the analysis of its precursor pipecolic acid, is acylation/esterification using reagents like propyl chloroformate. For LC-MS, derivatization is less common as NHP can be analyzed directly. However, reagents that target carboxylic and hydroxyl groups can be used to improve ionization efficiency.
Q3: Can I analyze NHP without derivatization?
A3: Yes, direct analysis of NHP is possible, particularly using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase LC with an appropriate column and mobile phase, coupled to a mass spectrometer.[1] However, without derivatization, you may encounter challenges such as lower sensitivity, broader peaks, and potential for ion suppression from the sample matrix. Derivatization is often recommended to enhance the robustness and sensitivity of the analytical method.
Q4: How does derivatization improve mass spectrometric detection of NHP?
A4: In GC-MS, derivatization is essential for making NHP volatile enough to pass through the GC column. The resulting TMS-derivatives of NHP are thermally stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification. In LC-MS, derivatization can improve the ionization efficiency of NHP in the electrospray ion source. By adding a readily ionizable or permanently charged group, the number of NHP ions entering the mass spectrometer increases, leading to a more intense signal and lower detection limits.[2]
Troubleshooting Guides
Issue 1: Incomplete Silylation Derivatization
Symptoms:
-
Multiple peaks for NHP in the chromatogram.
-
Poor reproducibility of peak areas.
-
Lower than expected signal intensity.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Silylation reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Dry the sample completely under a stream of nitrogen before adding the derivatization reagent.[3][4] |
| Insufficient Reagent | Ensure a sufficient excess of the silylation reagent is used to drive the reaction to completion. A typical ratio is a 10-fold excess of reagent to analyte. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Silylation reactions are often heated (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[5] |
| Steric Hindrance | For sterically hindered hydroxyl or carboxyl groups, a stronger silylating agent or the addition of a catalyst like Trimethylchlorosilane (TMCS) may be necessary.[6] |
| Sample Matrix Effects | The sample matrix may contain components that compete for the derivatizing reagent. A sample cleanup step, such as solid-phase extraction (SPE), may be required before derivatization. |
Issue 2: Degradation of NHP Derivatives
Symptoms:
-
Decreasing peak area over time in a sequence of injections.
-
Appearance of unknown degradation peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of Derivatives | Silyl derivatives are susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep the derivatized samples in a tightly sealed vial at low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to ambient air. |
| Thermal Degradation in GC Inlet | The GC inlet temperature may be too high, causing the derivatives to break down. Optimize the inlet temperature to ensure efficient volatilization without degradation. |
| Instability in Solvent | The choice of solvent can affect the stability of the derivatives. Pyridine and acetonitrile are commonly used for silylation reactions. Ensure the solvent is anhydrous. |
Quantitative Data Summary
The following table summarizes the expected improvements in analytical performance when using different derivatization strategies for NHP analysis. The values are indicative and will vary depending on the specific experimental conditions, instrumentation, and sample matrix.
| Derivatization Method | Analyte | Derivatizing Reagent | Analytical Platform | Expected Limit of Detection (LOD) | Expected Limit of Quantitation (LOQ) | Key Advantages |
| Silylation | NHP | MSTFA, BSTFA (+/- TMCS) | GC-MS | Low pg range | Mid pg range | Increased volatility and thermal stability, good chromatographic resolution. |
| Acylation/Esterification | NHP | Propyl chloroformate | GC-MS | Low to mid pg range | High pg range | Simple and rapid reaction, stable derivatives. |
| No Derivatization | NHP | - | LC-MS/MS | High pg to low ng range | Low to mid ng range | Simpler sample preparation, less potential for side reactions. |
| Ionization Enhancement | NHP | AQC (for amino group, if present) or other charge-carrying reagents | LC-MS/MS | Low pg range | Mid pg range | Significant improvement in ionization efficiency and sensitivity.[7] |
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) of NHP for GC-MS Analysis
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dried NHP standard or sample extract
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the NHP sample is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 50 µL of MSTFA with 1% TMCS to the sample solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 60 minutes in a heating block.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS for analysis.
Protocol 2: Propyl Chloroformate Derivatization of NHP for GC-MS Analysis (Adapted from Pipecolic Acid Protocol)
Materials:
-
Propyl chloroformate
-
Pyridine
-
Propanol
-
Sodium hydroxide (1 M)
-
Hexane
-
Dried NHP standard or sample extract
-
GC-MS system
Procedure:
-
Dissolve the dried NHP sample in 200 µL of a 1:4 (v/v) mixture of 1 M NaOH and propanol.
-
Add 20 µL of pyridine.
-
Add 20 µL of propyl chloroformate and vortex vigorously for 1 minute. A biphasic system will form.
-
Centrifuge at high speed for 5 minutes to separate the layers.
-
Transfer the upper hexane layer containing the derivatized NHP to a new vial.
-
Inject 1 µL of the hexane layer into the GC-MS for analysis.[8]
Visualizations
Caption: Signaling pathway of this compound (NHP) in plant immunity.
Caption: General experimental workflow for NHP analysis with chemical derivatization.
Caption: Troubleshooting decision tree for poor NHP detection after derivatization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing N-hydroxypipecolic acid from its isomers in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxypipecolic acid and its isomers. The information provided here will aid in the differentiation of these compounds using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in distinguishing this compound from its isomers?
A1: The primary challenge is that this compound and its positional isomers (e.g., 3-hydroxy-, 4-hydroxy-, and 5-hydroxypipecolic acid) are isobaric, meaning they have the same molecular weight and elemental composition (C₆H₁₁NO₃)[1][2][3][4]. Consequently, they cannot be differentiated by low-resolution mass spectrometry alone. Distinguishing them requires either chromatographic separation or the identification of unique fragment ions in tandem mass spectrometry (MS/MS).
Q2: What are the key structural differences between this compound and its common isomers?
A2: The key difference lies in the position of the hydroxyl (-OH) group.
-
This compound: The hydroxyl group is attached to the nitrogen atom of the piperidine ring.
-
3-hydroxypipecolic acid: The hydroxyl group is attached to the carbon at the 3rd position of the piperidine ring.
-
4-hydroxypipecolic acid: The hydroxyl group is attached to the carbon at the 4th position of the piperidine ring.[2]
-
5-hydroxypipecolic acid: The hydroxyl group is attached to the carbon at the 5th position of the piperidine ring.[1]
These structural differences influence the fragmentation patterns observed in tandem mass spectrometry.
Q3: Are there any known diagnostic fragment ions that can be used to differentiate these isomers?
A3: Yes, based on available data and fragmentation principles, specific diagnostic ions can be used for differentiation.
-
This compound: In positive ion mode, it is likely to show a characteristic loss of the N-hydroxy group. Some reported fragment ions include m/z 127.063, 110.060, 100.076, and 82.065.
-
5-hydroxypipecolic acid: MS/MS data for this isomer shows prominent fragment ions at m/z 100.0758 and 82.0651.[1] The ion at m/z 100.0758 is likely a key diagnostic fragment.
Comprehensive, directly comparative fragmentation data for all isomers under identical conditions is limited in the public domain. However, the principle of using diagnostic ions generated from the unique structural features of each isomer is the foundation of their differentiation by mass spectrometry.[3][5][6][7][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound and its isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor Chromatographic Resolution of Isomers | Inadequate stationary phase chemistry. | Use a column with a different selectivity, such as a mixed-mode or HILIC column, which can provide better separation for polar, isomeric compounds.[9] |
| Suboptimal mobile phase composition. | Optimize the mobile phase gradient, pH, and organic modifier. For polar compounds, consider using a buffer like ammonium formate or ammonium acetate to improve peak shape. | |
| Inconsistent column temperature. | Ensure the column oven is set to a stable and appropriate temperature. | |
| Co-elution of Isomers | Insufficient chromatographic separation. | If baseline separation is not achievable, rely on diagnostic fragment ions in the MS/MS analysis for differentiation. Ensure the MS method is set up to monitor for these unique ions. |
| Matrix effects suppressing or enhancing ionization of one isomer. | Develop a robust sample preparation method to remove interfering matrix components. Use of an internal standard, preferably a stable isotope-labeled version of the analyte, can help to compensate for matrix effects. | |
| Low Signal Intensity | Poor ionization efficiency. | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows, and temperature. Test both positive and negative ionization modes to determine which provides a better response. |
| Sample degradation. | Ensure proper sample handling and storage. N-hydroxy compounds can be susceptible to degradation. | |
| Contamination of the ion source or mass spectrometer. | Clean the ion source components as recommended by the instrument manufacturer. | |
| Inconsistent Fragmentation Patterns | Fluctuation in collision energy. | Optimize and stabilize the collision energy for each isomer to produce consistent and diagnostic fragment ions. |
| Matrix interference. | Interferences from the sample matrix can alter fragmentation. Improve sample cleanup procedures. | |
| Incorrect precursor ion selection. | Verify the m/z of the precursor ion in the MS method to ensure the correct ion is being isolated for fragmentation. | |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength to minimize secondary interactions. | |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing and connections between the injector, column, and mass spectrometer. |
Quantitative Data Summary
The following table summarizes the key mass spectrometric information for this compound and its isomers. Please note that the fragmentation patterns can vary depending on the specific instrumentation and experimental conditions.
| Compound | Molecular Formula | Precursor Ion ([M+H]⁺) | Key Diagnostic Fragment Ions (m/z) | Proposed Neutral Loss |
| This compound | C₆H₁₁NO₃ | 146.0817 | 128.0711, 110.0605, 100.0760, 82.0655 | H₂O, H₂O + CO, H₂O + CO₂, H₂O + CO + H₂O |
| 3-Hydroxypipecolic Acid | C₆H₁₁NO₃ | 146.0817 | Data not available in comparative studies | Data not available |
| 4-Hydroxypipecolic Acid | C₆H₁₁NO₃ | 146.0817 | Data not available in comparative studies | Data not available |
| 5-Hydroxypipecolic Acid | C₆H₁₁NO₃ | 146.0817 | 128.0711, 100.0758, 82.0651 | H₂O, C₂H₄O, C₂H₄O + H₂O |
Note: The fragmentation data presented is based on a compilation of information from various sources and theoretical fragmentation pathways. For definitive identification, it is crucial to analyze authentic standards of each isomer under identical experimental conditions.
Experimental Protocols
Sample Preparation
A generic protein precipitation protocol is provided below. This should be optimized based on the specific sample matrix.
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₆, ¹⁵N-N-hydroxypipecolic acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
This is a starting point for method development and should be optimized for your specific instrument and column.
-
Liquid Chromatography (LC):
-
Column: A mixed-mode or HILIC column is recommended for good retention and separation of these polar isomers. For example, a SeQuant ZIC-pHILIC column (150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-18 min: 50% B
-
18-18.1 min: 50% to 95% B
-
18.1-25 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Monitor the precursor ion (m/z 146.1) for all isomers.
-
Set up transitions for the expected diagnostic fragment ions for each isomer (refer to the Quantitative Data Summary table). The collision energy for each transition should be optimized individually using authentic standards.
-
-
Visualizations
Caption: Experimental workflow for the analysis of hydroxypipecolic acid isomers.
Caption: Proposed fragmentation pathways for N-hydroxy- and 5-hydroxypipecolic acid.
References
- 1. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. mdpi.com [mdpi.com]
- 5. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Plant Tissue Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for various plant tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during plant extraction experiments.
Issue: Low Yield of Target Compounds
-
Question: We are experiencing a significantly lower yield of our target compound than expected. What are the potential causes and how can we improve the yield?
-
Answer: Low yields can stem from several factors, from the initial sample collection to the final extraction steps. Here are some common causes and solutions:
-
Improper Sample Selection and Handling: The concentration of secondary metabolites can vary significantly between different plant tissues and developmental stages.[1][2] Using young, actively growing tissues like leaves or buds often results in higher yields of DNA and certain phytochemicals.[1] Conversely, old or senescent tissues may contain degraded target compounds.[1] Ensure that the plant material is fresh or was properly stored (e.g., flash-frozen in liquid nitrogen and stored at -80°C) to prevent degradation by endogenous enzymes.[1]
-
Inefficient Cell Lysis: The rigid plant cell wall can be a significant barrier to efficient extraction.[3] Inadequate grinding or homogenization will result in incomplete cell lysis and poor release of intracellular contents. For tough tissues, cryogenic grinding using liquid nitrogen is highly effective.[1] Bead beating is another efficient method for disrupting cell walls.[3]
-
Suboptimal Extraction Solvent: The choice of solvent is critical and depends on the polarity of the target compound.[4] A solvent with a polarity similar to the target analyte will provide the best solubility.[5] It is often necessary to use a sequence of solvents of increasing polarity to extract a wide range of phytochemicals.[6]
-
Non-Optimized Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio play a crucial role in extraction efficiency.[7][8] Increasing the temperature can enhance solubility and diffusion but may lead to the degradation of thermolabile compounds.[7] The optimal extraction time and solid-to-solvent ratio need to be determined empirically for each plant material and target compound.[9]
-
Issue: Contamination of the Extract
-
Question: Our extract is contaminated with interfering substances, such as polysaccharides, polyphenols, or chlorophyll. How can we remove these contaminants?
-
Answer: Contamination is a common problem in plant extraction. Here are strategies to address specific contaminants:
-
Polysaccharides and Phenolic Compounds: These compounds are particularly problematic in DNA extraction, leading to viscous lysates and inhibition of downstream enzymatic reactions.[3] The use of a CTAB (cetyltrimethylammonium bromide) buffer is a common and effective method to remove polysaccharides and polyphenols.[1] High salt concentrations in the extraction buffer can also help to remove polysaccharides.[3] The addition of polyvinylpyrrolidone (PVP) to the extraction buffer can aid in inactivating polyphenols.
-
Chlorophyll: This pigment is a frequent contaminant in extracts from green plant parts and can interfere with spectroscopic analysis and other downstream applications. Several methods can be employed for its removal:
-
Solvent Partitioning: Chlorophyll is nonpolar and can be removed by partitioning the extract with a nonpolar solvent like hexane.[10][11] The target compounds, if more polar, will remain in the aqueous/alcoholic phase.
-
Activated Charcoal: Treating the extract with activated charcoal can effectively adsorb chlorophyll.[11][12] However, it's important to note that activated charcoal can also adsorb other compounds, so this method should be used with caution and may require optimization.[12]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively remove chlorophyll.[12]
-
-
Lipids: For the removal of fats and oils, a preliminary extraction with a non-polar solvent like hexane or petroleum ether (defatting) is recommended before extracting the target compounds with a more polar solvent.[13]
-
Issue: Viscous Extract
-
Question: Our final extract is highly viscous and difficult to handle. What causes this, and how can we resolve it?
-
Answer: A viscous extract is often due to the co-extraction of high molecular weight compounds like polysaccharides or gums.[14] This is a common issue when working with certain plant species or tissues. Here are some troubleshooting steps:
-
Enzymatic Treatment: If polysaccharides are the cause, you can treat the extract with enzymes like cellulase or pectinase to break them down.[3]
-
Filtration and Centrifugation: Filtering the initial lysate through cheesecloth or Miracloth can help remove some of the viscous material.[14] High-speed centrifugation can also help to pellet insoluble polysaccharides.
-
Solvent Precipitation: In some cases, adding a solvent in which the polysaccharides are insoluble (e.g., ethanol) can cause them to precipitate out of the solution, allowing for their removal by centrifugation or filtration.
-
Modified Extraction Buffer: As mentioned for polysaccharide contamination, using a CTAB buffer with a high salt concentration is a primary method to prevent this issue from the start.[3][14]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to optimizing plant extraction protocols.
-
Q1: Which plant tissue is best for extracting secondary metabolites?
-
A1: The optimal plant tissue for extraction depends on the specific secondary metabolite of interest. The distribution of these compounds varies throughout the plant.[2] For example, flavonoids and phenolic acids are often abundant in leaves and flowers, while alkaloids may be concentrated in roots or bark.[15][16] It is recommended to consult literature specific to the plant species and target compound to determine the most suitable tissue for extraction. In general, younger plant material tends to have higher concentrations of certain bioactive compounds.[1]
-
-
Q2: How do I choose the right solvent for my extraction?
-
A2: The choice of solvent is critical and is primarily dictated by the polarity of the target compounds.[4] A general principle is "like dissolves like." Nonpolar solvents like hexane are suitable for extracting lipids and essential oils, while polar solvents like ethanol, methanol, and water are used for extracting polar compounds such as flavonoids, alkaloids, and glycosides.[4] Often, a mixture of solvents (e.g., aqueous ethanol or methanol) provides a good balance for extracting a range of compounds.[5] For a comprehensive extraction of unknown compounds, sequential extraction with solvents of increasing polarity is often employed.[6]
-
-
Q3: What is the optimal temperature and time for extraction?
-
A3: The optimal temperature and duration of extraction are a trade-off between extraction efficiency and the stability of the target compounds.[7] Higher temperatures can increase the solubility and diffusion rate of compounds, leading to a higher yield in a shorter time.[7] However, elevated temperatures can also cause the degradation of heat-sensitive (thermolabile) compounds.[7] The ideal conditions must be optimized for each specific application. For many phenolic compounds, extraction is often carried out at room temperature to avoid degradation.
-
-
Q4: What are the advantages of modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) over conventional methods?
-
A4: UAE and MAE offer several advantages over traditional methods like maceration or Soxhlet extraction. These include:
-
Reduced Extraction Time: Both methods significantly shorten the extraction time, often from hours to minutes.
-
Lower Solvent Consumption: They are generally more efficient, requiring smaller volumes of solvents.
-
Higher Yields: The use of ultrasonic waves or microwaves can enhance the disruption of plant cell walls, leading to a more efficient release of intracellular compounds and thus higher yields.
-
Improved Extraction of Thermolabile Compounds: The shorter extraction times and, in some cases, lower operating temperatures can help to minimize the degradation of heat-sensitive compounds.
-
-
-
Q5: How can I optimize the solid-to-solvent ratio?
-
A5: The solid-to-solvent ratio is a critical parameter that affects extraction efficiency. A lower ratio (i.e., more solvent) can lead to a more complete extraction but may result in a dilute extract that requires more energy for solvent removal. A higher ratio may not be sufficient to fully extract the target compounds. The optimal ratio depends on the plant material, the solvent used, and the extraction method. It is typically determined experimentally by performing extractions at different ratios and measuring the yield of the target compound.[9][17]
-
Data Presentation
Table 1: Effect of Solvent Polarity on the Extraction of Phytochemicals. This table summarizes the general relationship between solvent polarity and the types of phytochemicals that are effectively extracted.
| Solvent Polarity | Solvent Examples | Predominantly Extracted Phytochemicals |
| Nonpolar | Hexane, Petroleum Ether, Chloroform | Lipids, Waxes, Essential Oils, Terpenoids |
| Medium Polarity | Ethyl Acetate, Acetone, Dichloromethane | Flavonoid aglycones, Diterpenes, some Alkaloids |
| Polar | Ethanol, Methanol, Water | Flavonoid glycosides, Phenolic acids, Alkaloids, Saponins, Tannins |
Table 2: Comparative Yield of Secondary Metabolites from Different Plant Tissues. This table provides a general overview of the typical distribution and relative yield of major classes of secondary metabolites in different plant organs. The actual yields can vary significantly depending on the plant species, environmental conditions, and extraction method used.
| Plant Tissue | Major Secondary Metabolites | General Yield Potential |
| Leaves | Flavonoids, Phenolic Acids, Terpenoids, Alkaloids | High for photosynthetic and protective compounds[18][19] |
| Roots | Alkaloids, Terpenoids, Saponins | High for storage and defense compounds[18][19] |
| Seeds | Lipids (Oils), Alkaloids, Phenolic Compounds | High for energy storage and protective compounds[20] |
| Flowers | Volatile Terpenoids (Essential Oils), Flavonoids, Anthocyanins | High for attractants and reproductive-related compounds[15] |
| Bark | Tannins, Alkaloids, Phenolic Compounds | High for protective compounds |
| Fruits | Organic Acids, Sugars, Phenolic Compounds, Anthocyanins | Variable, high in compounds related to dispersal and protection |
Experimental Protocols
This section provides detailed methodologies for key extraction techniques.
1. Maceration Protocol
Maceration is a simple extraction technique that involves soaking the plant material in a solvent at room temperature for a period of time.[21][22][23]
-
Materials:
-
Dried and powdered plant material
-
Solvent of choice (e.g., ethanol, methanol, water)
-
Airtight container (e.g., glass jar with a lid)
-
Shaker or stirrer (optional)
-
Filter paper or cheesecloth
-
-
Procedure:
-
Weigh the desired amount of powdered plant material and place it in the airtight container.[21]
-
Add the solvent to the container, ensuring that the plant material is completely submerged. The solid-to-solvent ratio should be optimized, but a common starting point is 1:10 (w/v).[21]
-
Seal the container and keep it at room temperature.[21]
-
Allow the mixture to stand for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction.[22][23]
-
After the maceration period, separate the extract from the solid plant residue by filtration through filter paper or cheesecloth.[21]
-
The solid residue (marc) can be pressed to recover the remaining extract.
-
The collected filtrate is the crude extract, which can then be concentrated or used for further analysis.
-
2. Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a fresh solvent.[24][25] It is particularly useful for extracting lipids from seeds.[26][27]
-
Materials:
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Dried and ground plant material
-
Solvent (e.g., hexane for lipids)
-
-
Procedure:
-
Place the accurately weighed, ground plant material into the cellulose thimble.[24]
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.[24]
-
Fill the round-bottom flask to about two-thirds full with the extraction solvent and add a few boiling chips.[24]
-
Assemble the Soxhlet apparatus and place the flask on the heating mantle.[24]
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material in the thimble.[24]
-
The solvent will fill the extraction chamber and extract the soluble compounds. Once the solvent reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted compounds with it.[25]
-
This cycle of vaporization, condensation, and siphoning is repeated continuously, typically for several hours, until the extraction is complete.[24]
-
After extraction, the solvent in the round-bottom flask, which now contains the extracted compounds, is evaporated to obtain the crude extract.[25]
-
3. Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. It is an environmentally friendly method that is highly tunable for selective extractions.[28][29]
-
Materials:
-
Supercritical fluid extractor system
-
High-purity CO2
-
Co-solvent (e.g., ethanol, optional)
-
Ground plant material
-
-
Procedure:
-
The ground plant material is packed into the extraction vessel.[30]
-
CO2 is pumped into the system and brought to its supercritical state by controlling the temperature and pressure (for CO2, above 31.1 °C and 73.8 bar).[29]
-
The supercritical CO2 is then passed through the extraction vessel, where it acts as a solvent and dissolves the target compounds from the plant matrix.[31]
-
The selectivity of the extraction can be adjusted by modifying the temperature and pressure, which alters the density and solvating power of the supercritical fluid.[28] A co-solvent like ethanol can be added to the CO2 to increase its polarity and enhance the extraction of more polar compounds.[28]
-
The resulting solution of supercritical fluid and extracted compounds is then passed into a separator vessel where the pressure is reduced.[31]
-
This pressure drop causes the CO2 to return to a gaseous state, and it loses its solvating power, causing the extracted compounds to precipitate and be collected.[31]
-
The CO2 gas can be recycled back into the system for reuse.[31]
-
Visualizations
Caption: General workflow for plant extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. The Solvent Spectrum: Optimizing Plant Extraction Techniques for Maximum Yield [greenskybio.com]
- 5. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mediabros.store [mediabros.store]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Comparative Analysis of a Secondary Metabolite Profile from Roots and Leaves of Iostephane heterophylla by UPLC-MS and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 22. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. scribd.com [scribd.com]
- 28. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 29. tsijournals.com [tsijournals.com]
- 30. m.youtube.com [m.youtube.com]
- 31. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
Selecting appropriate internal standards for N-hydroxypipecolic acid quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing internal standards for the accurate quantification of N-hydroxypipecolic acid (NHP).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is an isotopically labeled version of the analyte, such as Deuterated this compound (D9-NHP). This is because it shares identical physicochemical properties with the unlabeled analyte, leading to the same behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response.
Q2: Is Deuterated this compound (D9-NHP) commercially available?
A2: The commercial availability of D9-NHP can be limited and may require sourcing from specialty chemical synthesis companies. It is advisable to inquire with vendors who specialize in stable isotope-labeled compounds.
Q3: What are suitable alternative internal standards if D9-NHP is unavailable?
A3: If D9-NHP is not accessible, two viable alternatives are:
-
Deuterated pipecolic acid (D9-Pip): As the direct precursor to NHP, D9-Pip is structurally very similar and exhibits comparable chromatographic and mass spectrometric behavior. It is commercially available from several suppliers.[1][2][3][4][5]
-
Structural Analogs: A non-labeled compound with a structure and functional groups similar to NHP, but not endogenously present in the sample, can be used. An example could be a hydroxylated analog of a different cyclic amino acid. However, this approach is less ideal as the ionization efficiency and chromatographic retention may differ significantly from NHP.
Q4: Can I use an external calibration curve without an internal standard?
A4: While possible, it is not recommended for complex biological matrices. Quantification based on external standards is highly susceptible to matrix effects, which can lead to inaccurate and unreliable results. An internal standard is crucial for correcting variations in sample extraction, injection volume, and instrument response.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Suboptimal chromatographic conditions for a polar compound like NHP.
-
Troubleshooting Steps:
-
Mobile Phase: Ensure the aqueous mobile phase has an appropriate pH to maintain a consistent ionization state of NHP. The use of a small percentage of an organic modifier in the initial mobile phase of a reversed-phase method can sometimes improve peak shape.
-
Column Choice: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is often better suited for retaining and separating highly polar compounds like NHP. For reversed-phase LC, a column with a polar endcapping may provide better results.
-
Injection Solvent: The solvent used to dissolve the final extract should be as close in composition as possible to the initial mobile phase to avoid peak distortion.
-
Issue 2: Low Sensitivity or Signal Intensity
-
Possible Cause: Inefficient ionization, matrix suppression, or suboptimal MS/MS parameters.
-
Troubleshooting Steps:
-
Ionization Source: Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for NHP and its internal standard.
-
Matrix Effects: Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
-
MS/MS Parameters: Optimize the collision energy for the specific parent-to-product ion transitions of NHP and the internal standard to ensure maximum fragmentation and signal intensity.
-
Issue 3: High Variability in Results
-
Possible Cause: Inconsistent sample preparation, instrument instability, or inappropriate internal standard.
-
Troubleshooting Steps:
-
Internal Standard Addition: Ensure the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction and handling.
-
Sample Homogeneity: Thoroughly vortex and centrifuge samples to ensure a homogenous mixture before extraction.
-
Instrument Equilibration: Allow the LC-MS system to equilibrate sufficiently before injecting the first sample to ensure stable retention times and detector response.
-
Internal Standard Choice: If using a structural analog, high variability may indicate that it is not adequately mimicking the behavior of NHP. Consider switching to an isotopically labeled standard if possible.
-
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the expected performance characteristics of different types of internal standards for NHP quantification. The values are representative and may vary depending on the specific matrix and analytical method.
| Internal Standard Type | Analyte | Expected Recovery (%) | Expected Relative Standard Deviation (RSD) (%) | Notes |
| Isotopically Labeled Analyte | D9-N-hydroxypipecolic acid (D9-NHP) | 95 - 105 | < 5 | The ideal choice, perfectly mimics the analyte's behavior. |
| Isotopically Labeled Precursor | Deuterated Pipecolic Acid (D9-Pip) | 90 - 110 | < 10 | A very good alternative due to high structural similarity.[6][7] |
| Structural Analog | e.g., Hydroxylated proline analog | 70 - 130 | < 15 | Less ideal, may not fully compensate for matrix effects. |
Experimental Protocols
Sample Preparation (for Plant Tissue)
-
Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.[8]
-
Add 1 mL of a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water) containing the internal standard (e.g., D9-Pip at a final concentration of 1 µg/mL).[9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For GC-MS analysis, evaporate the solvent to dryness under a stream of nitrogen. For LC-MS analysis, the extract can often be directly injected after filtration, or evaporated and reconstituted in the initial mobile phase.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Amide or Silica-based) or a polar-endcapped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with ESI source (positive ion mode)
-
MRM Transitions (example):
-
This compound: m/z 146 -> 100 (quantifier), 146 -> 82 (qualifier)
-
D9-Pipecolic acid: m/z 139 -> 93 (quantifier)
-
GC-MS Method
-
Derivatization:
-
To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes.[6]
-
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Injection Mode: Splitless
-
MS System: Single or triple quadrupole mass spectrometer with electron ionization (EI) source.
-
Selected Ion Monitoring (SIM) ions (example):
-
Derivatized this compound: m/z 290, 172[9]
-
Derivatized D9-Pipecolic acid: m/z 280, 156
-
Visualizations
Caption: Workflow for selecting an appropriate internal standard for this compound quantification.
Caption: Simplified biosynthetic pathway of this compound and its role in plant immunity.
References
- 1. Pipecolic acid-d9 - MedChem Express [bioscience.co.uk]
- 2. DL-Pipecolic Acid-d9 | TRC-P479762-1MG | LGC Standards [lgcstandards.com]
- 3. biosynth.com [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. This compound primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Accurate N-hydroxypipecolic Acid (NHP) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxypipecolic acid (NHP). Our goal is to help you achieve accurate and reproducible quantification of NHP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for accurate NHP quantification?
A1: The gold standard for quantifying NHP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for precise measurement of NHP even in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step prior to analysis.
Q2: Why is an internal standard crucial for accurate NHP measurement?
A2: An internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response. For NHP analysis, a stable isotope-labeled version, such as D9-N-hydroxypipecolic acid (D9-NHP), is the ideal internal standard. Since the IS has nearly identical chemical and physical properties to NHP, it experiences similar effects from the analytical process, allowing for reliable normalization of the signal.
Q3: What are matrix effects and how can they impact my NHP measurements?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, plant extracts). This can lead to either suppression or enhancement of the NHP signal, resulting in inaccurate quantification. To minimize matrix effects, it is recommended to use matrix-matched calibration standards or employ robust sample preparation techniques to remove interfering substances. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also effectively compensate for matrix effects.[1][2][3][4][5]
Q4: How do I prepare a calibration curve for NHP quantification?
A4: A calibration curve is generated by preparing a series of standards with known concentrations of NHP. Each standard should also contain a constant concentration of the internal standard (e.g., D9-NHP). The ratio of the NHP peak area to the internal standard peak area is then plotted against the corresponding NHP concentration. A linear regression analysis of this curve will allow you to determine the concentration of NHP in your unknown samples. It is recommended to use a minimum of six non-zero concentration points to construct the calibration curve.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the calibration and measurement of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity of Calibration Curve (r² < 0.99) | 1. Inaccurate standard dilutions.2. Adsorption of NHP to vials/tubing.3. Detector saturation at high concentrations.4. Inappropriate regression model. | 1. Carefully reprepare serial dilutions from a fresh stock solution.2. Use low-adsorption vials and pipette tips. Consider adding a small percentage of organic solvent to your standards.3. Extend the calibration range to lower concentrations or dilute high-concentration samples.4. Evaluate different weighting factors (e.g., 1/x, 1/x²) in your regression analysis. |
| High Variability in Replicate Injections | 1. Inconsistent injection volume.2. Sample instability.3. Carryover from previous injections. | 1. Check the autosampler for air bubbles and ensure proper syringe washing.2. Keep samples at a consistent, cool temperature. Analyze samples promptly after preparation.3. Implement a robust needle wash protocol between injections, potentially using a strong organic solvent. |
| No or Low Signal for NHP and/or Internal Standard | 1. Instrument not properly tuned or calibrated.2. Incorrect MS/MS transition parameters.3. Clogged LC system or mass spectrometer inlet.4. Sample degradation. | 1. Perform a full system tune and mass calibration according to the manufacturer's recommendations.[8]2. Verify the precursor and product ion m/z values for NHP and the internal standard. Optimize collision energy.3. Troubleshoot the LC for pressure issues and clean the MS inlet capillary.4. Prepare fresh samples and standards. |
| Inconsistent Peak Shapes (Tailing or Fronting) | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column.2. Adjust the mobile phase pH to ensure NHP is in a consistent ionization state.3. Dissolve samples in a solvent similar in composition to the initial mobile phase. |
| Significant Matrix Effects Observed | 1. Insufficient sample cleanup.2. Co-elution of interfering compounds. | 1. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step in your sample preparation.2. Modify the LC gradient to better separate NHP from matrix components.3. Ensure the use of a suitable stable isotope-labeled internal standard. |
Quantitative Data Summary
The following tables provide representative quantitative parameters for a typical LC-MS/MS method for NHP analysis. These values should be determined for each specific assay and instrument.
Table 1: NHP Calibration Curve Parameters
| Parameter | Typical Value | Acceptance Criteria |
| Linear Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Regression Model | Linear | - |
| Weighting | 1/x | - |
| Bias at each level | < 15% | ± 15% (± 20% at LLOQ) |
Table 2: NHP Method Performance Characteristics
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of NHP that can be reliably detected.[9][10][11] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of NHP that can be accurately and precisely quantified.[9][10][11] |
| Intra-day Precision (%CV) | < 10% | Precision of measurements within the same day. |
| Inter-day Precision (%CV) | < 15% | Precision of measurements across different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Experimental Protocols
Protocol 1: Preparation of NHP Calibration Standards
-
Prepare a 1 mg/mL Primary Stock Solution of NHP: Accurately weigh 1 mg of NHP standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water).
-
Prepare a 100 µg/mL Working Stock Solution: Dilute 100 µL of the primary stock solution to 1 mL with the same solvent.
-
Prepare a 10 µg/mL Internal Standard (D9-NHP) Stock Solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the 100 µg/mL NHP working stock solution to prepare calibration standards at concentrations such as 1000, 500, 250, 100, 50, 10, 5, and 1 ng/mL.
-
Spike with Internal Standard: To each calibration standard, add a constant amount of the D9-NHP internal standard to achieve a final concentration of 100 ng/mL.
-
Matrix Matching: If analyzing biological samples, prepare the calibration standards in the same matrix (e.g., blank plasma, blank plant extract) as the unknown samples to account for matrix effects.
Visualizations
Caption: Experimental workflow for NHP quantification.
Caption: Troubleshooting logic for inaccurate NHP results.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analy" by Jane Kilcoyne and Elie Fux [arrow.tudublin.ie]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. d-nb.info [d-nb.info]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Validating N-Hydroxypipecolic Acid as a Superior Biomarker for Systemic Acquired Resistance
A Comparative Guide for Researchers in Plant Immunity and Drug Development
Introduction to Systemic Acquired Resistance (SAR) and the Quest for Reliable Biomarkers
Systemic Acquired Resistance (SAR) is a crucial induced defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. The activation of SAR is characterized by the systemic accumulation of signaling molecules that prime the plant for a more rapid and robust defense response upon subsequent pathogen attack. Identifying reliable biomarkers for SAR is paramount for understanding its regulation, for breeding disease-resistant crops, and for the development of novel plant protection agents. For decades, salicylic acid (SA) has been the benchmark biomarker for SAR. However, recent discoveries have highlighted N-hydroxypipecolic acid (NHP) as a key signaling molecule in plant immunity, suggesting it may serve as a more specific and sensitive biomarker for SAR activation.[1][2][3] This guide provides a comprehensive comparison of NHP with other established and proposed SAR biomarkers, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Comparative Analysis of SAR Biomarkers
The induction of SAR involves a complex interplay of various signaling molecules. While salicylic acid has been the most studied, other molecules like azelaic acid (AzA) and pipecolic acid (Pip) have also been implicated. Here, we compare the performance of NHP against these alternatives.
Table 1: Quantitative Comparison of SAR Biomarker Performance
| Biomarker | Basal Levels (Healthy Tissue) | Induction Fold-Change (Local) | Induction Fold-Change (Systemic) | Speed of Systemic Accumulation | Specificity to SAR |
| This compound (NHP) | Very low to undetectable | High | High | Rapid | High |
| Salicylic Acid (SA) | Low to moderate | High | Moderate to High | Moderate | Moderate |
| Pipecolic Acid (Pip) | Low | Moderate to High | Moderate | Moderate | Moderate |
| Azelaic Acid (AzA) | Low | Moderate | Low to Moderate | Slow | Low |
Note: The values in this table are synthesized from multiple studies and represent a qualitative summary. Direct, side-by-side quantitative comparisons under identical experimental conditions are limited in the current literature.
This compound (NHP): The New Gold Standard?
NHP has emerged as a central player in SAR, acting as a potent mobile signal that accumulates systemically following pathogen infection.[4][5] Its biosynthesis from L-lysine via pipecolic acid is a critical component of the plant immune response.[6] Studies have shown that NHP levels rise significantly in both local and distal tissues upon pathogen challenge, often preceding the accumulation of SA in systemic leaves.[1] This rapid systemic accumulation and its high induction ratio make NHP a highly sensitive marker for the early onset of SAR. Furthermore, mutants impaired in NHP biosynthesis are compromised in SAR, highlighting its essential role and specificity.[1]
Salicylic Acid (SA): The Established Benchmark
Salicylic acid is a phenolic phytohormone with a well-established role in plant defense. It accumulates at the site of infection and systemically, leading to the expression of pathogenesis-related (PR) genes. While SA is a reliable indicator of a defense response, its role is not exclusively tied to SAR. SA is involved in various other stress responses, which can reduce its specificity as a SAR biomarker. Moreover, the mutual potentiation between NHP and SA signaling pathways indicates that while SA is crucial, NHP may be a more upstream and specific indicator of the mobile SAR signal.[1][7]
Pipecolic Acid (Pip): The Precursor with a Signaling Role
Pipecolic acid is the direct precursor to NHP and also accumulates during the immune response.[6] While Pip itself can prime plant defenses, its conversion to NHP is essential for the full induction of SAR.[7] Therefore, while monitoring Pip levels can be informative, NHP represents the more active and downstream signaling molecule, making it a more direct biomarker for SAR activation.
Azelaic Acid (AzA): A Priming Agent with Slower Kinetics
Azelaic acid is a dicarboxylic acid that has been shown to prime plants for enhanced defense. However, its systemic accumulation is generally slower and less pronounced compared to NHP and SA, making it a less suitable marker for the early detection of SAR.
Signaling Pathways and Experimental Workflow
To validate and compare these biomarkers, a standardized experimental workflow is crucial. The following diagrams illustrate the key signaling pathways and a typical experimental setup.
Caption: Simplified signaling pathway for NHP and SA in SAR activation.
Caption: A typical experimental workflow for validating SAR biomarkers.
Experimental Protocols
1. Plant Growth and Pathogen Inoculation
-
Plant Material: Arabidopsis thaliana (e.g., Col-0) is a commonly used model organism. Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Pathogen: Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) is a widely used pathogen to induce SAR.
-
Inoculation:
-
Culture Pst DC3000 on King's B agar plates with appropriate antibiotics.
-
Prepare a bacterial suspension in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001.
-
Infiltrate the bacterial suspension into three lower leaves of 4-5 week old Arabidopsis plants using a needleless syringe.
-
For mock treatment, infiltrate with 10 mM MgCl₂.
-
2. Tissue Harvesting
-
Harvest local (infiltrated) leaves at various time points (e.g., 0, 12, 24, 48 hours post-inoculation).
-
Harvest systemic (non-infiltrated upper) leaves at later time points (e.g., 24, 48, 72 hours post-inoculation) to assess the mobile signals.
-
Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.
3. Metabolite Extraction
-
Homogenize ~100 mg of frozen leaf tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of extraction solvent (e.g., 80% methanol) containing internal standards (e.g., D4-SA, D9-Pip).
-
Vortex vigorously and incubate at 4°C for 1 hour with shaking.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm filter.
4. LC-MS/MS Analysis for Simultaneous Quantification
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is required for sensitive and specific quantification.
-
Chromatography: Use a C18 reverse-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
Table 2: Example MRM Transitions for SAR Biomarkers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NHP | 146.08 | 84.08 |
| SA | 137.02 | 93.03 |
| D4-SA (IS) | 141.05 | 97.04 |
| Pip | 130.09 | 84.08 |
| D9-Pip (IS) | 139.14 | 88.13 |
| AzA | 187.09 | 98.00 |
Note: These transitions are examples and should be optimized for the specific instrument used.
Conclusion
The evidence strongly suggests that this compound is a highly sensitive and specific biomarker for Systemic Acquired Resistance. Its rapid systemic accumulation and integral role in the SAR signaling network position it as a superior alternative to the traditional biomarker, salicylic acid. While SA remains an important indicator of plant defense, its broader involvement in other stress responses can limit its specificity for SAR. Pipecolic acid and azelaic acid, while involved in plant immunity, appear to be less direct or rapid indicators of SAR activation compared to NHP.
For researchers in plant science and for professionals in the agrochemical industry, adopting NHP as a key biomarker will enable more precise and early detection of SAR. This will facilitate a deeper understanding of plant immunity and accelerate the development of innovative solutions for crop protection. The provided experimental protocols offer a robust framework for the validation and comparative analysis of NHP and other SAR biomarkers in various plant species. Further research focusing on direct, quantitative comparisons of these biomarkers across a range of plant-pathogen interactions will be invaluable in solidifying the role of NHP as the new gold standard in SAR research.
References
- 1. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinbullbotany.com [chinbullbotany.com]
- 7. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
Differentiating the Functions of N-Hydroxypipecolic Acid and Pipecolic Acid: A Comparative Guide for Researchers
In the intricate world of plant immunology, the roles of signaling molecules are paramount to understanding and engineering disease resistance. Among these, L-pipecolic acid (Pip) and its hydroxylated derivative, N-hydroxypipecolic acid (NHP), have emerged as central players in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense mechanism. This guide provides a comprehensive comparison of the functions of NHP and Pip, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in this field.
Core Functional Distinction: The Precursor and the Active Signal
The primary functional difference between pipecolic acid and this compound lies in their roles within the plant immune signaling cascade. Pipecolic acid is the crucial biosynthetic precursor to this compound.[1][2][3] In contrast, this compound is the bioactive, mobile immune signal that directly activates and primes plant defenses.[1][4][5][6] While the accumulation of Pip is essential for a robust immune response, its activity is contingent upon its conversion to NHP.[7][8] Studies have shown that Pip itself has no independent immune-related activity beyond its role as the substrate for NHP synthesis.[1]
Biosynthesis and Signaling Pathways
The biosynthesis of both Pip and NHP originates from the amino acid L-lysine. In response to pathogen attack, a multi-step enzymatic pathway is activated, primarily within the chloroplasts and cytosol of plant cells.
Caption: Biosynthesis of this compound from L-lysine.
The signaling cascade initiated by NHP involves a complex interplay with another critical plant defense hormone, salicylic acid (SA). NHP and SA mutually potentiate each other's synthesis and signaling pathways, leading to a robust and amplified immune response.[1] This synergistic relationship is crucial for the establishment of SAR. The NHP signaling pathway converges with the SA pathway, requiring key components like NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors for the induction of defense genes.[1][9][10][11]
Caption: Interplay between NHP and SA signaling pathways.
Quantitative Comparison of Immune-Inducing Activity
Experimental data consistently demonstrates the superior activity of NHP in inducing plant defense responses compared to its precursor, Pip. The following tables summarize quantitative findings from various studies.
Table 1: Induction of Defense Gene Expression in Arabidopsis thaliana
| Compound (Treatment) | Target Gene | Fold Change in Expression (vs. Mock) | Reference |
| 1 mM NHP (soil drench) | PR1 | ~150-fold | [12] |
| 1 mM NHP (leaf infiltration) | FMO1 | ~6-fold (local), ~4-fold (systemic) | [3] |
| 1 mM NHP (leaf infiltration) | ALD1 | ~5-fold | [13] |
| 1 mM Pip (soil drench) | PR1 | Dependent on FMO1 for activity | [12] |
Table 2: Accumulation of Defense-Related Metabolites in Arabidopsis thaliana
| Treatment | Metabolite | Relative Abundance Increase | Reference |
| 1 mM NHP (leaf infiltration) | Camalexin (phytoalexin) | Significant accumulation | [7] |
| 1 mM NHP (leaf infiltration) | Salicylic Acid (SA) | Significant accumulation | [7] |
| Pathogen infection (P. syringae) | NHP | >100-fold increase | [1] |
| Pathogen infection (P. syringae) | Pip | Significant accumulation | [8] |
Table 3: Pathogen Growth Inhibition in Arabidopsis thaliana
| Pre-treatment | Pathogen | Reduction in Bacterial Titer (vs. Mock) | Reference |
| 1 mM NHP (soil drench) | Pseudomonas syringae | ~10-fold | [12] |
| 1 mM NHP (leaf infiltration) | Pseudomonas syringae | Significant reduction in systemic leaves | [12] |
| 1 mM Pip (root treatment) | Pseudomonas syringae | Rescues SAR-deficiency in fmo1 mutants | [7] |
Experimental Protocols
Reproducible and rigorous experimental protocols are essential for studying the roles of NHP and Pip. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Quantification of Pipecolic Acid and this compound by LC-MS/MS
This protocol is adapted from methodologies used for the analysis of plant metabolites.[4][14]
1. Plant Tissue Extraction: a. Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen. b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of extraction solvent (80:20 Methanol:Water) to the powdered tissue. d. Vortex vigorously for 1 minute and incubate at 4°C for 20 minutes with shaking. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new microfuge tube. For enhanced purity, pass the supernatant through a 0.22 µm syringe filter.
2. LC-MS/MS Analysis: a. Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer. b. Chromatographic Separation: i. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A typical gradient would be a linear increase from 5% to 95% B over 10-15 minutes. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. c. Mass Spectrometry Detection: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. iii. MRM Transitions:
- Pipecolic Acid: Precursor ion (m/z) 130.1 -> Product ions (e.g., m/z 70.1, 84.1).
- This compound: Precursor ion (m/z) 146.1 -> Product ions (e.g., m/z 86.1, 100.1).
- Note: These transitions should be optimized for the specific instrument used. d. Quantification: Generate a standard curve using authentic standards of Pip and NHP of known concentrations. Spike an internal standard (e.g., D4-Pipecolic acid) into the samples prior to extraction for accurate quantification.
Protocol 2: Pseudomonas syringae Infection Assay in Arabidopsis thaliana
This protocol is based on standard methods for assessing plant disease resistance.[6][15][16]
Caption: Workflow for a pathogen infection assay in Arabidopsis.
1. Preparation of Bacterial Inoculum: a. Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto a King's B agar plate containing the appropriate antibiotic (e.g., rifampicin). Incubate at 28°C for 2 days. b. Inoculate a single colony into 5 mL of liquid King's B medium with antibiotic and grow overnight at 28°C with shaking. c. Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes). d. Resuspend the pellet in 10 mM MgCl₂ and wash twice. e. Resuspend the final pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.001 for disease assays.
2. Plant Treatment and Inoculation: a. For pre-treatment, apply 1 mM NHP, 1 mM Pip, or a mock solution (e.g., water) to the soil of 4-5 week old Arabidopsis thaliana plants.[12] b. After 24-48 hours, perform pathogen inoculation. c. Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves. Infiltrate at least three leaves per plant.
3. Quantification of Bacterial Growth: a. At 3 days post-inoculation, collect leaf discs of a known area (e.g., using a 0.5 cm diameter cork borer) from the infiltrated leaves. b. Homogenize the leaf discs in 200 µL of 10 mM MgCl₂. c. Perform serial dilutions of the homogenate in 10 mM MgCl₂. d. Plate 100 µL of each dilution onto King's B agar plates with the appropriate antibiotic. e. Incubate at 28°C for 2 days and count the number of colony-forming units (CFU). f. Calculate the bacterial titer as CFU per cm² of leaf area.
Conclusion
The distinction between pipecolic acid and this compound is fundamental to understanding the regulation of Systemic Acquired Resistance in plants. While Pip is an indispensable precursor, NHP is the functionally active and mobile signal that orchestrates a broad-spectrum defense response. The synergistic interaction between the NHP and salicylic acid signaling pathways highlights a sophisticated network of immune regulation. For researchers in plant science and drug development, targeting the biosynthesis or perception of NHP holds significant promise for the development of novel strategies to enhance crop resilience and disease resistance. The experimental protocols provided herein offer a robust framework for the further investigation of these critical signaling molecules.
References
- 1. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 6. Pseudomonas syringae infection assays in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer this compound [frontiersin.org]
- 12. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.unitedresearchforum.com [assets.unitedresearchforum.com]
- 15. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Hydroxypipecolic Acid and Its Precursor in Systemic Acquired Resistance Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-hydroxypipecolic acid (NHP), a key signaling molecule in plant immunity, and its metabolic precursor, pipecolic acid (Pip), in the activation of Systemic Acquired Resistance (SAR). While the exploration of synthetic NHP analogs is an emerging field, this document focuses on the well-characterized activities of NHP and Pip, supported by experimental data, to offer a clear understanding of their roles in plant defense.
Introduction to NHP and SAR
Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism induced in tissues distal to the initial site of infection. A crucial regulator of SAR is this compound (NHP), a lysine-derived metabolite.[1][2][3] Following pathogen attack, NHP accumulates in both local and systemic leaves, where it acts as a mobile signal to prime the plant for a more robust and rapid defense response upon subsequent infections.[1][2] The biosynthesis of NHP from pipecolic acid is a critical step in the activation of SAR.[1][2]
Comparative Efficacy of NHP and Pipecolic Acid (Pip)
Experimental evidence consistently demonstrates that NHP is the primary active molecule in the pipecolic acid pathway for SAR activation. While exogenous application of Pip can induce SAR, its activity is contingent on its enzymatic conversion to NHP by the flavin-dependent monooxygenase FMO1.[1][2] In contrast, NHP directly activates SAR-related responses.
Table 1: Comparison of NHP and Pip in SAR Activation
| Feature | This compound (NHP) | Pipecolic Acid (Pip) |
| Direct SAR Induction | Yes | No (requires conversion to NHP) |
| Defense Gene Upregulation | Strong and direct induction of SAR-related genes (e.g., PR1, ALD1, FMO1).[1] | Indirect induction, dependent on FMO1 activity. |
| Pathogen Resistance | Confers enhanced resistance to a broad spectrum of pathogens. | Confers resistance, but is ineffective in fmo1 mutants. |
| Immune Priming | Potent priming agent for enhanced defense responses.[1] | Primes defenses, but the effect is mediated through NHP. |
| Interplay with Salicylic Acid (SA) | Primes for enhanced SA biosynthesis and signaling.[4] | Its effect on SA is a consequence of NHP production. |
SAR Signaling Pathway
The activation of SAR by NHP involves a complex signaling cascade that integrates with the salicylic acid (SA) pathway. NHP acts as a mobile signal, traveling from the site of infection to distal tissues to initiate a systemic immune response.
Experimental Protocols
The functional characterization of NHP and its analogs relies on a set of established experimental protocols. Below are methodologies for key assays.
Pathogen Infection and SAR Induction Assay
This protocol is used to assess the ability of a compound to induce systemic resistance to a pathogen, such as Pseudomonas syringae pv. maculicola (Psm) in Arabidopsis thaliana.
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots under controlled environmental conditions (e.g., 10-hour light/14-hour dark cycle at 22°C).
-
Primary Treatment: At 4-5 weeks of age, treat three lower leaves of each plant with the test compound (e.g., 1 mM NHP solution or a water control). The compound can be applied via soil drench or leaf infiltration.
-
Pathogen Challenge: After 24-48 hours, challenge three upper, systemic leaves with a bacterial suspension of Psm (e.g., at an optical density at 600 nm of 0.001) by syringe infiltration.
-
Quantification of Pathogen Growth: Two to three days post-infection, collect leaf discs from the challenged leaves, homogenize the tissue, and determine bacterial titers by plating serial dilutions on appropriate growth media.
-
Data Analysis: Compare the bacterial growth in plants treated with the test compound to the control plants. A significant reduction in bacterial growth indicates the induction of SAR.
References
- 1. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 3. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
A Comparative Guide to the Synergistic Effects of N-hydroxypipecolic Acid and Salicylic Acid in Plant Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of N-hydroxypipecolic acid (NHP) and salicylic acid (SA) in the induction of plant defense mechanisms, particularly Systemic Acquired Resistance (SAR). It includes a detailed analysis of their combined performance, a review of alternative SAR inducers, and the experimental protocols necessary to evaluate these responses.
Performance Comparison: NHP and SA Synergy
The interplay between NHP and SA is a cornerstone of modern plant immunology research. These two molecules work in concert to create a robust and primed defense state in plants, offering enhanced protection against a broad spectrum of pathogens. Their synergistic relationship is characterized by a mutual potentiation of their biosynthetic pathways and signaling networks, leading to a more effective and sustained immune response than either molecule could achieve alone.
Pathogen Inhibition
The primary measure of success for any immune-inducing compound is its ability to inhibit pathogen growth. The synergistic action of NHP and SA leads to a significant reduction in pathogen proliferation.
Table 1: Effect of NHP and SA on Pseudomonas syringae Growth in Arabidopsis thaliana
| Treatment | Pathogen Titer (cfu/cm²) | Fold Reduction vs. Mock |
| Mock (Water) | 1 x 10⁶ | 1 |
| NHP (1mM) | 5 x 10⁴ | 20 |
| SA (1mM) | 1 x 10⁵ | 10 |
| NHP (1mM) + SA (1mM) | 8 x 10³ | 125 |
This table presents illustrative data synthesized from typical SAR experimental outcomes. Actual results may vary based on experimental conditions.
Defense Gene Expression
A key indicator of an activated immune response is the upregulation of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1). NHP primes the plant for a more rapid and robust induction of these genes in the presence of SA upon pathogen challenge.[1]
Table 2: Relative PR1 Gene Expression in Arabidopsis thaliana in Response to NHP and SA
| Treatment | Relative PR1 Expression (Fold Change vs. Control) |
| Control | 1 |
| NHP (1mM) | 15 |
| SA (1mM) | 50 |
| NHP (1mM) + Pathogen | 150 |
| SA (1mM) + Pathogen | 400 |
| NHP (1mM) + SA (1mM) + Pathogen | 1200 |
This table presents illustrative data synthesized from typical SAR experimental outcomes. Actual results may vary based on experimental conditions.
Comparison with Alternative SAR Inducers
Several other chemical inducers of SAR are available and provide a basis for comparison with the NHP and SA system. These include Benzothiadiazole (BTH), 2,6-dichloroisonicotinic acid (INA), and β-aminobutyric acid (BABA).[2][3][4][5]
Table 3: Comparative Efficacy of Various SAR Inducers against Pathogen Infection
| Inducer | Typical Concentration | Pathogen Resistance Level | Growth Trade-off |
| NHP + SA | 1mM each | Very High | Moderate to High |
| BTH | 300 µM | High | Moderate |
| INA | 100 µM | High | High |
| BABA | 400 µM | Moderate to High | Low to Moderate |
This table provides a qualitative comparison based on published literature. Efficacy and trade-offs can vary depending on the plant species, pathogen, and environmental conditions.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to investigate the synergistic effects of NHP and SA.
Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
This protocol is adapted from established methods for quantifying SAR.[6][7]
-
Plant Growth: Grow Arabidopsis thaliana plants (e.g., Col-0 ecotype) in individual pots under controlled environmental conditions (e.g., 12-hour light/12-hour dark cycle at 22°C).
-
Primary Inoculation/Treatment: At 4-5 weeks of age, select two lower leaves for the primary treatment. Infiltrate these leaves with a needleless syringe containing one of the following solutions:
-
Mock: 10 mM MgCl₂
-
NHP: 1 mM NHP in 10 mM MgCl₂
-
SA: 1 mM SA in 10 mM MgCl₂
-
NHP + SA: 1 mM NHP and 1 mM SA in 10 mM MgCl₂
-
-
Secondary Inoculation: After 48 hours, select two upper, systemic leaves that were not part of the primary treatment. Infiltrate these leaves with a suspension of a virulent pathogen, such as Pseudomonas syringae pv. tomato DC3000, at a concentration of 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.
-
Quantification of Pathogen Growth: After 3 days of the secondary inoculation, collect leaf discs of a known area from the challenged leaves. Homogenize the tissue in 10 mM MgCl₂, serially dilute the homogenate, and plate on appropriate growth media (e.g., King's B medium with rifampicin for P. syringae). Incubate the plates at 28°C for 2 days and count the bacterial colonies to determine the cfu per unit of leaf area.[8]
Quantification of Phytohormones by LC-MS/MS
This protocol provides a general workflow for the analysis of NHP and SA levels.[9][10]
-
Sample Collection and Extraction: Harvest and flash-freeze approximately 100 mg of leaf tissue in liquid nitrogen. Grind the tissue to a fine powder and extract the phytohormones using an extraction buffer (e.g., 80% methanol) containing deuterated internal standards for SA and NHP.
-
Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is typically achieved on a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify SA, NHP, and their internal standards based on their unique parent and daughter ion transitions.
-
Data Analysis: Quantify the endogenous levels of SA and NHP by comparing their peak areas to the peak areas of the known concentrations of the internal standards.
Analysis of Defense Gene Expression by qRT-PCR
This protocol outlines the steps for measuring the expression of defense-related genes like PR1.[11][12]
-
RNA Extraction: Harvest leaf tissue at specified time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA as a template, gene-specific primers for PR1 and a reference gene (e.g., ACTIN or UBIQUITIN), and a fluorescent dye such as SYBR Green.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the gene of interest and the reference gene. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene and relative to the control treatment.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are crucial for understanding. The following diagrams were generated using Graphviz (DOT language).
NHP and SA Synergistic Signaling Pathway
Caption: Synergistic signaling of NHP and SA in plant immunity.
Experimental Workflow for SAR Assay
Caption: Workflow for a Systemic Acquired Resistance (SAR) bioassay.
Logical Relationship of NHP and SA Synergy
Caption: Logical model of NHP and SA synergistic action.
References
- 1. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance [frontiersin.org]
- 5. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 6. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial growth assay [bio-protocol.org]
- 9. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]
- 12. Frontiers | Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) [frontiersin.org]
Navigating the Network: A Comparative Guide to the Cross-talk between N-hydroxypipecolic Acid and Other Plant Hormone Pathways
For Researchers, Scientists, and Drug Development Professionals
The discovery of N-hydroxypipecolic acid (NHP) as a key mobile signal in plant immunity has opened new avenues for understanding and enhancing plant defense mechanisms. Its role in systemic acquired resistance (SAR) is well-established, but its intricate interplay with other plant hormone pathways is a rapidly evolving field of study. This guide provides a comparative analysis of the current understanding of the cross-talk between NHP and the salicylic acid (SA), jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA) signaling pathways, supported by experimental data and detailed protocols.
NHP and Salicylic Acid: A Mutually Amplifying Loop
The most well-characterized interaction of NHP is with the salicylic acid (SA) pathway, forming a positive feedback loop that is central to the establishment of SAR.[1][2] NHP acts as a potent inducer of SA biosynthesis and signaling. Exogenous application of NHP leads to the accumulation of SA and the upregulation of SA-responsive genes, including PATHOGENESIS-RELATED GENE 1 (PR1).[3] Conversely, SA is required for the full induction of NHP biosynthesis genes, such as ALD1 and FMO1.[1] This mutual potentiation ensures a robust and sustained defense response against biotrophic and hemibiotrophic pathogens.[4]
The transcription factors TGA2, TGA5, and TGA6, which are key regulators of the SA response, have been shown to be essential for NHP-induced SAR and the expression of defense-related genes.[5] This highlights the convergence of the NHP and SA signaling pathways at the transcriptional level.
Quantitative Data Summary: NHP and SA Pathway Gene Expression
The following table summarizes representative data on the fold change in gene expression in response to NHP treatment or in genetic backgrounds with altered NHP/SA signaling.
| Gene | Treatment/Genotype | Fold Change | Plant Species | Reference |
| FMO1 | NHP Treatment (sid2-2 mutant) | ~25-fold induction | Arabidopsis thaliana | [6] |
| ALD1 | NHP Treatment (sid2-2 mutant) | ~10-fold induction | Arabidopsis thaliana | [6] |
| PBS3 | NHP Treatment (sid2-2 mutant) | ~5-fold induction | Arabidopsis thaliana | [6] |
| PR1 | NHP Treatment (wild-type) | Significant induction | Arabidopsis thaliana | [3] |
Antagonistic Interplay: NHP/SA and Jasmonic Acid/Ethylene Pathways
While NHP and SA act synergistically, their relationship with the jasmonic acid (JA) and ethylene (ET) pathways is largely antagonistic.[7][8] The SA pathway is a well-known suppressor of JA-responsive genes, a phenomenon critical for prioritizing defense against biotrophs over necrotrophs.[7] For instance, the expression of the JA-marker gene PLANT DEFENSIN 1.2 (PDF1.2) is suppressed by SA.[7] Given the tight link between NHP and SA, it is inferred that NHP contributes to this suppression.
This antagonism is crucial for fine-tuning the plant's immune response to specific types of pathogens. However, direct molecular mechanisms of how NHP itself modulates the JA/ET pathway are still under investigation.
Quantitative Data Summary: SA-JA Antagonism
| Gene | Treatment | Fold Change | Plant Species | Reference |
| PDF1.2a | MeJA + SA | Suppressed compared to MeJA alone | Arabidopsis thaliana | [7] |
| PDF1.2b | MeJA + SA | Suppressed compared to MeJA alone | Arabidopsis thaliana | [7] |
The Emerging Role of Abscisic Acid in the NHP Network
The cross-talk between NHP and the abscisic acid (ABA) pathway is an emerging area of research. ABA is a key regulator of abiotic stress responses and also plays a role in plant immunity, often by modulating stomatal closure to prevent pathogen entry.[4][9] Some studies have shown that ABA can interact with the SA pathway, suggesting a potential for indirect interaction with NHP.[4] For example, mutants with altered ABA levels or signaling can exhibit changes in susceptibility to pathogens.[10] However, direct evidence and quantitative data on how NHP signaling impacts ABA levels and responsiveness, and vice versa, are currently limited.
Data Summary: ABA Levels in Representative Mutants
| Mutant | ABA Level Compared to Wild-Type | Plant Species | Reference | | :--- | :--- | :--- | :--- | :--- | | abi1 | Increased | Arabidopsis thaliana |[10] | | abi5 | Increased | Arabidopsis thaliana |[10] | | pyl5 | Increased | Arabidopsis thaliana |[10] | | pyl6 | Increased | Arabidopsis thaliana |[10] | | cyp707a1 | Increased | Arabidopsis thaliana |[10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NHP signaling pathway and its cross-talk with other plant hormones.
Caption: General experimental workflow for studying hormone cross-talk.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key experiments cited in the study of NHP and other hormone pathways.
Protocol 1: Pseudomonas syringae Infection Assay in Arabidopsis thaliana
This protocol is adapted from established methods for assessing plant disease resistance.[11][12]
1. Bacterial Culture Preparation: a. Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto a King's B agar plate containing the appropriate antibiotic (e.g., 50 µg/mL rifampicin). b. Incubate at 28°C for 2 days. c. Inoculate a single colony into 5 mL of liquid King's B medium with the corresponding antibiotic. d. Grow overnight at 28°C with shaking (200 rpm) until the culture reaches an OD₆₀₀ of 0.8-1.0. e. Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at room temperature. f. Resuspend the pellet in 10 mM MgCl₂ to the desired inoculum density (e.g., OD₆₀₀ = 0.001 for disease assays).
2. Plant Inoculation: a. Use 4-5 week old Arabidopsis thaliana plants. b. Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a 1 mL needleless syringe. c. Infiltrate at least three leaves per plant and use a minimum of five plants per treatment group.
3. Disease Scoring and Bacterial Quantification: a. At 3-4 days post-inoculation, photograph the leaves to document disease symptoms (e.g., chlorosis, necrosis). b. To quantify bacterial growth, collect leaf discs from the infiltrated areas using a 1 cm diameter cork borer. c. Homogenize the leaf discs in 10 mM MgCl₂. d. Plate serial dilutions of the homogenate on King's B agar plates with the appropriate antibiotic. e. Incubate at 28°C for 2 days and count the colony-forming units (CFU). f. Express bacterial growth as CFU per cm² of leaf area.
Protocol 2: Quantification of Plant Hormones by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of NHP, SA, JA, and ABA. Specific parameters may need optimization based on the instrument and target compounds.
1. Sample Preparation: a. Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
2. Hormone Extraction: a. Add 1 mL of extraction solvent (e.g., 80% methanol/water with internal standards) to each sample. b. Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Re-extract the pellet with 1 mL of extraction solvent and combine the supernatants. f. Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
3. Sample Clean-up (Optional but Recommended): a. Resuspend the dried extract in a small volume of an appropriate solvent (e.g., 1% formic acid). b. Use solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds. c. Elute the hormones from the SPE cartridge with an appropriate solvent (e.g., methanol). d. Dry the eluate as described in step 2f.
4. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable mobile phase. b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). c. Separate the hormones using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Detect and quantify the hormones using multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each hormone and its internal standard.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying the expression of genes involved in hormone signaling pathways.[7]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from ~100 mg of frozen plant tissue using a commercial RNA extraction kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Quantitative PCR (qPCR): a. Design gene-specific primers for the target genes and a stable reference gene (e.g., ACTIN2, UBIQUITIN5). b. Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. c. Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension). d. Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.
3. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference). c. Calculate the relative gene expression using the 2-ΔΔCt method by comparing the ΔCt values of the treated samples to a control sample.
Conclusion and Future Perspectives
The cross-talk between NHP and other plant hormone pathways is a complex and dynamic network that is crucial for orchestrating appropriate defense responses. While the synergistic relationship between NHP and SA is well-documented, the antagonistic interactions with JA/ET and the emerging connections with ABA highlight the intricate regulatory mechanisms that govern plant immunity. The provided protocols offer a foundation for researchers to further investigate these interactions. Future research should focus on elucidating the direct molecular mechanisms of NHP cross-talk with JA, ET, and ABA pathways and on generating more quantitative data to build comprehensive models of the plant immune signaling network. This knowledge will be invaluable for the development of novel strategies to enhance crop resilience and for the discovery of new targets for agrochemical and pharmaceutical development.
References
- 1. Salicylic Acid-Dependent Expression of Host Genes in Compatible Arabidopsis-Virus Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide analysis of the WRKY genes and their important roles during cold stress in white clover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. WRKY transcription factors and OBERON histone‐binding proteins form complexes to balance plant growth and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Comparing N-hydroxypipecolic acid-induced gene expression in different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses to N-hydroxypipecolic acid (NHP) across different plant species, with a focus on the model organism Arabidopsis thaliana and the economically important crop, wheat (Triticum aestivum). While the role of NHP in inducing systemic acquired resistance (SAR) is conserved across various plant species, including tomato (Solanum lycopersicum), comprehensive quantitative data on its impact on the tomato transcriptome is not as readily available as for Arabidopsis and wheat. This guide summarizes the existing quantitative data, details the experimental protocols for such studies, and visualizes the key signaling pathways and workflows.
Data Presentation: Quantitative Comparison of NHP-Induced Gene Expression
The application of NHP triggers a significant reprogramming of the transcriptome in both Arabidopsis and wheat, with a strong emphasis on the upregulation of defense-related genes.
| Plant Species | Experimental Approach | Total Genes Analyzed | Upregulated Genes | Downregulated Genes | Key Upregulated Gene Families/Pathways | Reference |
| Arabidopsis thaliana | RNA-seq of whole plants treated with 1mM NHP via soil drench for 24 hours. | 27,654 | 1,883 | 663 | Salicylic acid (SA) biosynthesis, Pipecolic acid (Pip) biosynthesis, Phytoalexin (camalexin) biosynthesis, Pathogenesis-related (PR) genes, WRKY transcription factors. | [1] |
| Triticum aestivum (Wheat) | RNA-seq of seedlings treated with NHP. | 50,696 | 1,638 | 1,254 | Nucleotide-binding leucine-rich repeat (NLR) immune receptors, Callose synthases, Genes associated with DNA replication and repair. | [2] |
| Solanum lycopersicum (Tomato) | Data from comprehensive RNA-seq studies are limited. However, studies have shown that tomato produces NHP in response to pathogens and that exogenous NHP application induces SAR. It is expected that defense-related genes, such as pathogenesis-related (PR) genes, are upregulated. | Not Available | Not Available | Not Available | Defense-related genes (qualitatively confirmed). | [3] |
Experimental Protocols
This section details the methodologies for conducting experiments to analyze NHP-induced gene expression.
This compound (NHP) Treatment of Plants
a) Soil Drench Application (for potted plants like Arabidopsis thaliana and tomato):
-
Grow plants in individual pots under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Prepare a 1 mM aqueous solution of this compound.
-
For each plant, apply 10 mL of the 1 mM NHP solution directly to the soil.[1]
-
For control plants, apply 10 mL of water.
-
Harvest leaf tissue for RNA extraction at desired time points (e.g., 24 or 48 hours after treatment).[1][4]
b) Leaf Infiltration (for direct application to leaves):
-
Prepare a 1 mM solution of NHP in 10 mM MgCl₂. The MgCl₂ solution serves as the mock control.[4]
-
Using a needleless syringe, gently infiltrate the underside of three to four leaves per plant with either the NHP solution or the mock control.
-
Harvest the infiltrated leaves and/or systemic (non-infiltrated) leaves at specified time points (e.g., 48 hours post-infiltration) for RNA analysis.[4]
RNA Extraction, Library Preparation, and Sequencing
a) RNA Extraction from Plant Tissues (General Protocol using TRIzol):
This protocol can be adapted for Arabidopsis, wheat, and tomato leaves. For tissues with high fiber content like tomato stems, modifications may be necessary.[5][6][7][8]
-
Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[9]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.[6][9]
b) RNA-seq Library Preparation and Sequencing:
-
Start with high-quality total RNA (e.g., 1 µg).
-
Isolate mRNA using oligo(dT) magnetic beads.[9]
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[9]
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on an Illumina platform (e.g., HiSeq or NovaSeq).[9]
Bioinformatics Analysis of RNA-seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the respective reference genome (Arabidopsis thaliana, Triticum aestivum, or Solanum lycopersicum) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between NHP-treated and control samples using packages like DESeq2 or edgeR in R. A common threshold for significance is a false discovery rate (FDR) adjusted p-value < 0.05.[1]
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.
Mandatory Visualizations
NHP Signaling Pathway in Arabidopsis thaliana
References
- 1. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer this compound [frontiersin.org]
- 3. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titration of Tomato Leaf Material Used as Starting Material for SV Total RNA [promega.jp]
- 6. RNA extraction for RNA-seq and library preparation. [bio-protocol.org]
- 7. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. RNA Extraction, Library Preparation, and Sequencing [bio-protocol.org]
Validating N-hydroxypipecolic Acid Signaling Mutants: A Comparative Phenotyping Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key mutants in the N-hydroxypipecolic acid (NHP) signaling pathway, a critical component of systemic acquired resistance (SAR) in plants. This guide summarizes quantitative phenotyping data, details experimental protocols, and visualizes the underlying biological processes to aid in the validation and study of these important signaling components.
This compound (NHP) has emerged as a central signaling molecule in plant immunity, orchestrating the induction of SAR, a long-lasting, broad-spectrum resistance to secondary pathogen infections.[1] The validation of mutants within the NHP signaling pathway is crucial for dissecting its mechanism and identifying potential targets for enhancing crop resilience. This guide focuses on the phenotypic characterization of key mutants in Arabidopsis thaliana, the model organism for plant biology.
Comparative Analysis of NHP Signaling Mutants
The establishment of SAR is dependent on a complex interplay of genetic components. Mutants in the NHP and related salicylic acid (SA) signaling pathways exhibit distinct phenotypes when challenged with pathogens. The following tables summarize quantitative data from studies using the virulent bacterial pathogen Pseudomonas syringae pv. maculicola (Psm).
Table 1: Pathogen Growth in NHP and SA Signaling Mutants
| Mutant | Gene Function | Pathogen Growth (cfu/cm²) vs. Wild-Type (Col-0) | Citation(s) |
| ald1 | Aminotransferase in NHP biosynthesis | Increased | [2] |
| fmo1 | Flavin-dependent monooxygenase, catalyzes the final step of NHP biosynthesis | Increased | [2][3] |
| sid2 | Isochorismate synthase, key for SA biosynthesis | Increased | [2] |
| npr1 | Master regulator of SA-dependent defenses, required for NHP-induced immunity | Increased | [1][4] |
| sid2 ald1 | Double mutant deficient in both SA and NHP biosynthesis | Highly increased, more susceptible than single mutants | [2] |
| sid2 fmo1 | Double mutant deficient in both SA and NHP biosynthesis | Highly increased, more susceptible than single mutants | [2] |
Table 2: Defense Gene Expression and Metabolite Accumulation in NHP and SA Signaling Mutants (Systemic Leaves)
| Mutant | PR1 Gene Expression vs. Wild-Type (Col-0) | NHP Levels vs. Wild-Type (Col-0) | SA Levels vs. Wild-Type (Col-0) | Citation(s) |
| ald1 | Reduced | Abolished | Similar to Wild-Type | [1][5] |
| fmo1 | Reduced | Abolished | Similar to Wild-Type | [1][5] |
| sid2 | Reduced | Over-accumulation | Abolished | [1][5] |
| npr1 | Abolished | Over-accumulation | Over-accumulation | [1][5] |
Experimental Protocols
Accurate phenotyping relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in this guide.
Pathogen Growth Assay (Pseudomonas syringae pv. maculicola)
This protocol is adapted from established methods for quantifying bacterial growth in Arabidopsis leaves.[6][7][8]
-
Bacterial Culture Preparation:
-
Streak Pseudomonas syringae pv. maculicola (Psm) on King's B agar medium containing the appropriate antibiotic (e.g., rifampicin) and incubate at 28°C for 2 days.
-
Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (OD₆₀₀), typically 0.001 for challenge inoculation.
-
-
Plant Inoculation:
-
Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.
-
For SAR experiments, inoculate three lower leaves (primary infection) and, after 2 days, challenge-inoculate three upper, systemic leaves.
-
-
Quantification of Bacterial Titer:
-
At 3 days post-inoculation (dpi), collect leaf discs of a defined area (e.g., 0.5 cm²) from the infiltrated leaves.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on King's B agar with the appropriate antibiotic.
-
Incubate at 28°C for 2 days and count the colony-forming units (CFU).
-
Calculate the bacterial titer as CFU per cm² of leaf area.
-
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol outlines the steps for measuring the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1).[9][10][11]
-
RNA Extraction and cDNA Synthesis:
-
Harvest leaf tissue at specified time points after pathogen treatment or mock treatment.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers (for PR1 and a reference gene like ACTIN or UBIQUITIN), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR in a real-time thermal cycler using a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Visualizing NHP Signaling and Experimental Validation
To provide a clearer understanding of the biological processes, the following diagrams, generated using the DOT language, illustrate the NHP signaling pathway and a typical experimental workflow for mutant validation.
Conclusion
The validation of this compound signaling mutants through meticulous phenotyping is fundamental to advancing our understanding of plant immunity. The data presented here highlights the critical and distinct roles of key genes such as ALD1, FMO1, SID2, and NPR1 in orchestrating a robust defense response. By employing the standardized protocols and referencing the comparative data in this guide, researchers can effectively characterize novel components of the NHP signaling pathway and explore new avenues for developing disease-resistant crops. The interplay between the NHP and SA pathways, as evidenced by the phenotypes of single and double mutants, underscores the complexity and robustness of the plant immune network.[2] Future research will likely uncover further layers of regulation and cross-talk within this essential defense mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas syringae infection assays in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas syringae Infection Assays in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of Wild-Type and NHP-Deficient Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic profiles of wild-type plants and those deficient in N-hydroxy-pipecolic acid (NHP), a key signaling molecule in plant immunity. This analysis is supported by experimental data and detailed methodologies to facilitate further research and application.
N-hydroxy-pipecolic acid (NHP) has emerged as a critical regulator of systemic acquired resistance (SAR), a long-lasting and broad-spectrum plant defense mechanism. Understanding the metabolic consequences of NHP deficiency is paramount for elucidating its precise role in plant immunity and for the development of novel crop protection strategies. This guide focuses on the metabolic alterations observed in NHP-deficient mutants, primarily the ald1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) and fmo1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) mutants, which are impaired in the NHP biosynthetic pathway.
Quantitative Metabolomic Data Summary
The following table summarizes the key quantitative changes in primary and secondary metabolites observed in NHP-deficient mutants compared to wild-type plants, particularly in the context of pathogen challenge. These changes highlight the central role of the NHP pathway in regulating plant defense responses.
| Metabolite | Plant Genotype | Fold Change vs. Wild-Type (or qualitative change) | Experimental Context |
| Pipecolic Acid (Pip) | fmo1 | High accumulation[1] | Late stage of infection |
| ald1 | Reduced basal levels and no increase after infection[2] | Pathogen infection | |
| sid2 ald1 | Deficient[3] | Not specified | |
| N-hydroxy-pipecolic acid (NHP) | fmo1 | Absent[1] | Pathogen-elicited seedlings |
| ald1 | Deficient | Pathogen infection | |
| N-O-glucoside-pipecolic acid (N-OGlc-Pip) | fmo1 | Absent[1] | Pathogen-elicited seedlings |
| Salicylic Acid (SA) | fmo1 | No significant difference in local accumulation[4] | Local pathogen challenge |
| sid2 ald1 | Deficient[3] | Not specified | |
| Jasmonic Acid (JA) | fmo1 | No significant difference in local accumulation[4] | Local pathogen challenge |
| Camalexin | fmo1 | No significant difference in local accumulation[4] | Local pathogen challenge |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of wild-type and NHP-deficient plants.
Plant Growth and Treatment for Metabolomic Analysis
-
Plant Material: Arabidopsis thaliana ecotype Col-0 (wild-type) and mutant lines ald1 and fmo1.
-
Growth Conditions: Plants are typically grown under controlled short-day conditions (e.g., 8 hours light / 16 hours dark) at approximately 22°C.[5]
-
Pathogen Inoculation (for induction of defense metabolites): Leaves are infiltrated with a suspension of Pseudomonas syringae (e.g., strain ES4326) at a specific optical density (e.g., OD600 = 0.05) in 10 mM MgCl2. Mock-infiltrated leaves (10 mM MgCl2 only) serve as controls.[5]
-
Sample Collection: Leaf tissue is harvested at specific time points post-infiltration (e.g., 24 hours), immediately frozen in liquid nitrogen, and stored at -80°C until extraction.[5]
Quantification of Pipecolic Acid (Pip) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from Návarová et al. (2012).[3]
-
Extraction:
-
Homogenize frozen leaf tissue (approximately 100 mg).
-
Extract metabolites with a suitable solvent (e.g., 80% methanol).
-
Add an internal standard (e.g., norvaline) for quantification.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Derivatization:
-
Dry the supernatant under a stream of nitrogen.
-
Derivatize the dried extract with propyl chloroformate.
-
-
GC-MS Analysis:
-
Column: HP-5MS capillary column (30 m).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient is used to separate the derivatized amino acids.
-
Detection: Mass spectrometer operated in selective ion monitoring (SIM) mode for targeted quantification of Pip.
-
Quantification of Salicylic Acid (SA) by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is a general representation based on common practices for phytohormone analysis.
-
Extraction:
-
Homogenize frozen leaf tissue in an extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., d4-SA).
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Visualizations
NHP and SA Biosynthetic and Signaling Pathway
The following diagram illustrates the interconnected biosynthetic pathways of N-hydroxy-pipecolic acid (NHP) and salicylic acid (SA), highlighting the key enzymes and points of interaction.
Caption: Interplay of NHP and SA biosynthetic pathways.
General Experimental Workflow for Comparative Metabolomics
This diagram outlines the typical workflow for a comparative metabolomics study of wild-type and NHP-deficient plants.
Caption: A typical comparative metabolomics workflow.
References
- 1. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry [bio-protocol.org]
- 3. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 7. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of N-hydroxypipecolic Acid versus Commercial Plant Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of systemic acquired resistance (SAR) is a critical defense mechanism in plants, offering broad-spectrum and long-lasting protection against a variety of pathogens. This guide provides an objective comparison of the naturally derived signaling molecule, N-hydroxypipecolic acid (NHP), with commercially available plant activators. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and development in plant protection.
Introduction to Plant Activators
Plant activators are compounds that stimulate the plant's innate immune system, leading to a state of enhanced defense readiness, rather than acting directly on pathogens. This approach offers a sustainable alternative to traditional pesticides, with a lower risk of pathogens developing resistance.
This compound (NHP) is a recently identified key signaling molecule in SAR.[1][2][3][4] It is a lysine-derived metabolite that accumulates systemically after a localized pathogen infection and primes the plant for a more robust and rapid defense response upon subsequent pathogen challenge.[4][5]
Commercial Plant Activators are synthetic compounds developed to mimic the action of natural defense signals. Notable examples include:
-
Benzothiadiazole (BTH) and its functional analog acibenzolar-S-methyl (ASM) are widely used commercial plant activators that are structural and functional analogs of the key defense hormone, salicylic acid (SA).[6][7][8]
-
Probenazole (PBZ) is another commercial activator known to induce SAR, particularly in rice.
Mechanism of Action and Signaling Pathways
Both NHP and commercial plant activators like BTH and ASM largely converge on the salicylic acid (SA) signaling pathway to induce SAR. A central regulator in this pathway is the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) protein.
This compound (NHP) Signaling:
Upon pathogen recognition, NHP is synthesized and transported systemically. NHP primes the plant for enhanced defense responses, including the increased production of SA and defense-related proteins.[4][5] The signaling cascade initiated by NHP is dependent on NPR1 and TGA transcription factors.[9][10]
Commercial Plant Activator Signaling (BTH/ASM):
BTH and ASM act as functional analogs of SA, activating the SA signaling pathway downstream of SA synthesis.[6][7] Their action is also dependent on the key regulator NPR1.
Comparative Efficacy: Experimental Data
Direct comparative studies providing quantitative data on the efficacy of NHP versus commercial plant activators under identical experimental conditions are limited in the publicly available literature. The following tables summarize available data from separate studies to provide an estimation of their relative performance. It is crucial to note that variations in experimental protocols, including plant age, pathogen strain, and application methods, can significantly influence the results.
Table 1: Disease Resistance
| Activator | Plant Species | Pathogen | Application Method & Concentration | Disease Severity Reduction (%) | Reference |
| NHP | Arabidopsis thaliana | Pseudomonas syringae pv. maculicola | Soil Drench (1 mM) | Significant reduction in bacterial growth | [4] |
| NHP | Pepper | Xanthomonas euvesicatoria | Leaf Infiltration (2 mM) | Significant decrease in bacterial growth and symptoms | [1] |
| ASM | Arabidopsis thaliana | Plantago asiatica mosaic virus | Local Leaf Application | Suppression of viral infection in distal leaves | [6][7] |
| ASM | Japanese Radish | Pseudomonas cannabina pv. alisalensis | Not Specified | Effective suppression of disease symptoms | [8] |
| BTH | Arabidopsis thaliana | Pseudomonas syringae pv. tomato | Spray (100 µM) | Significant reduction in bacterial growth | [11] |
Table 2: Induction of Defense-Related Genes (e.g., PR1)
| Activator | Plant Species | Gene | Application Method & Concentration | Fold Induction (approx.) | Reference |
| NHP | Arabidopsis thaliana | PR1 | Soil Drench (1 mM) | Significant upregulation | [4] |
| ASM | Arabidopsis thaliana | PR1 | Local Leaf Application | Significant increase in expression | [6] |
| BTH | Arabidopsis thaliana | PR1 | Spray (100 µM) | Enhanced protein accumulation | [11] |
Table 3: Phytoalexin Accumulation (Camalexin)
| Activator | Plant Species | Phytoalexin | Application Method & Concentration | Accumulation Level | Reference |
| NHP | Arabidopsis thaliana | Camalexin | Priming followed by elicitor treatment | Powerfully activated accumulation | [5] |
| BTH | Arabidopsis thaliana | Camalexin | Not specified | Induction of biosynthesis genes | Data inferred from signaling pathway activation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Plant Growth and Treatment Application
Protocol 1: Disease Resistance Assay - Bacterial Growth Quantification
-
Plant Material and Growth: Arabidopsis thaliana plants are grown in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle) for 4-5 weeks.
-
Treatment: Plants are treated with the respective activator (e.g., 1 mM NHP via soil drench, or 100 µM BTH via foliar spray). Control plants are treated with a mock solution (e.g., water).
-
Pathogen Inoculation: After 24-48 hours, leaves are infiltrated with a suspension of Pseudomonas syringae (e.g., at a concentration of 1 x 10^5 colony-forming units (CFU)/mL).
-
Quantification of Bacterial Growth: Two to three days post-inoculation, leaf discs of a defined area are collected, homogenized in a buffer, and serial dilutions are plated on appropriate growth media. The number of CFUs is counted after incubation to determine the bacterial population size per unit of leaf area.
Protocol 2: Gene Expression Analysis - RT-qPCR for PR1 Gene
-
Sample Collection and RNA Extraction: Leaf samples are collected at various time points after treatment with the plant activator. Total RNA is extracted using a commercial kit or a standard protocol.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The qPCR is performed using primers specific for the PR1 gene and a reference gene (e.g., ACTIN or UBIQUITIN) for normalization. The relative expression of the PR1 gene is calculated using the ΔΔCt method.
Protocol 3: Phytoalexin Quantification - Camalexin Measurement by HPLC
-
Sample Collection and Extraction: Leaf tissue is collected, frozen in liquid nitrogen, and ground to a fine powder. The phytoalexin, camalexin, is extracted using a solvent such as 80% methanol.
-
Sample Preparation: The extract is centrifuged to remove cell debris, and the supernatant is collected and filtered.
-
High-Performance Liquid Chromatography (HPLC) Analysis: The filtered extract is injected into an HPLC system equipped with a C18 reverse-phase column. Camalexin is separated from other compounds and detected using a fluorescence or UV detector.
-
Quantification: The concentration of camalexin in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of purified camalexin.
Conclusion
Both this compound and commercial plant activators like BTH and ASM are effective inducers of systemic acquired resistance in plants. They operate through interconnected signaling pathways that are crucial for plant immunity. While direct quantitative comparisons are scarce, the available evidence suggests that NHP is a potent, naturally occurring signaling molecule with a significant role in priming plant defenses. Commercial activators, on the other hand, offer readily available and well-characterized tools for inducing SAR in various plant species.
The choice between NHP and commercial activators for research and development will depend on the specific objectives of the study. NHP offers a valuable tool for dissecting the natural mechanisms of SAR, while commercial activators provide a practical means of inducing disease resistance in agricultural and research settings. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacies.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 6. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Application of Acibenzolar- S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 9. Salicylic Acid and this compound at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diverse mechanisms of resistance to Pseudomonas syringae in a thousand natural accessions of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Rescuing NHP Biosynthesis: A Comparative Guide to Genetic and Chemical Complementation of N-hydroxypipecolic Acid Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and chemical complementation strategies for rescuing mutants defective in the biosynthesis of N-hydroxypipecolic acid (NHP), a critical signaling molecule in plant immunity. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a deeper understanding of these methodologies.
Introduction to this compound (NHP) Biosynthesis
This compound (NHP) is a lysine-derived metabolite that plays a pivotal role in systemic acquired resistance (SAR), a broad-spectrum and long-lasting plant immune response.[1][2][3] The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily characterized in the model plant Arabidopsis thaliana.[2][4][5] Understanding this pathway is crucial for developing strategies to enhance plant disease resistance.
The key enzymes involved in NHP biosynthesis are:
-
AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine into an intermediate that spontaneously cyclizes.[2][6]
-
SAR-DEFICIENT 4 (SARD4): A reductase that converts the cyclized intermediate into pipecolic acid (Pip).[2][5]
-
FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final step, the N-hydroxylation of Pip to form NHP.[2][3]
Mutations in the genes encoding these enzymes, particularly ALD1 and FMO1, lead to a deficiency in NHP production and a compromised immune response, making the plants more susceptible to pathogens.[7] Restoring NHP biosynthesis in these mutants is a key strategy for studying the function of NHP and for engineering disease-resistant crops.
Comparison of Complementation Strategies: Genetic vs. Chemical
Two primary strategies are employed to rescue the phenotype of NHP biosynthesis mutants: genetic complementation and chemical complementation. The choice between these methods depends on the specific research question and experimental goals.
| Feature | Genetic Complementation | Chemical Complementation |
| Principle | Introduction of a functional copy of the mutated gene to restore endogenous biosynthesis. | Exogenous application of the missing metabolic product (NHP) or its precursors. |
| Method | Stable or transient transformation, typically using Agrobacterium tumefaciens. | Application of synthesized NHP or Pip to plant tissues or growth media. |
| Outcome | Restoration of the entire biosynthetic pathway, allowing for regulated, cell-autonomous production of NHP. | Bypassing the metabolic block to directly provide the signaling molecule. |
| Advantages | - Long-term, stable rescue of the mutant phenotype.- Allows for studying gene function in its native context.- Can be used to investigate tissue-specific or inducible gene expression. | - Rapid and technically simpler than generating transgenic lines.- Allows for precise control over the timing and concentration of the applied molecule.- Useful for confirming that the downstream phenotype is due to the absence of the metabolite. |
| Limitations | - Time-consuming process to generate and select transgenic lines.- Potential for positional effects or transgene silencing.- May not be feasible for all plant species. | - Effects are transient and require continuous application.- May not fully mimic the spatial and temporal dynamics of endogenous production.- Potential for off-target effects of the applied chemical. |
Supporting Experimental Data
The following table summarizes representative quantitative data from studies demonstrating the successful rescue of NHP biosynthesis mutants using genetic and chemical complementation approaches.
| Mutant Background | Complementation Method | Key Gene/Compound | Measured Parameter | Result | Reference |
| fmo1 | Genetic Complementation | Wild-type FMO1 gene | Pathogen resistance | Complements the fmo1 defects in pathogen resistance. | [3] |
| ald1 | Genetic Complementation (DEX-inducible) | ALD1 gene | Pipecolic acid (Pip) levels | Restored Pip levels upon DEX induction. | [6] |
| fmo1 | Chemical Complementation | 1 mM N-OH-Pip | Pathogen growth (P. syringae) | Rescued the SAR-deficient phenotype of the fmo1 mutant. | [1] |
| ald1 and fmo1 | Chemical Complementation | NHP | Systemic Acquired Resistance (SAR) | Application of NHP conferred SAR competency to both ald1 and fmo1 mutants. | [7] |
| fmo1-1 | Chemical Complementation | MeNHP (methylated NHP) | Pathogen resistance (H. arabidopsidis) | Rescued the susceptible phenotype of the fmo1-1 mutant. | [5] |
Visualizing the Pathways and Workflows
NHP Biosynthesis Pathway
Caption: The enzymatic pathway for this compound (NHP) biosynthesis from L-lysine.
Genetic Complementation Workflow
Caption: Workflow for genetic complementation of an NHP biosynthesis mutant using Agrobacterium.
Chemical Complementation Workflow
Caption: Workflow for chemical complementation of an NHP biosynthesis mutant.
Experimental Protocols
Genetic Complementation via Agrobacterium-mediated Floral Dip Transformation of Arabidopsis
This protocol is adapted from established floral dip methods.
Materials:
-
Arabidopsis mutant plants (e.g., fmo1 or ald1) grown to flowering stage.
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the wild-type gene of interest and a selectable marker.
-
LB medium with appropriate antibiotics.
-
5% (w/v) sucrose solution.
-
Silwet L-77 surfactant.
-
Pots with soil.
-
Selection plates (e.g., MS agar with appropriate antibiotic or herbicide).
Procedure:
-
Prepare Agrobacterium Culture:
-
Inoculate a single colony of Agrobacterium carrying the desired construct into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.
-
Use the starter culture to inoculate a larger volume (200-500 mL) of LB with antibiotics and grow overnight to an OD600 of 1.5-2.0.
-
Pellet the bacterial cells by centrifugation (5000 x g, 10 min, room temperature).
-
Resuspend the pellet in a freshly prepared 5% sucrose solution to a final OD600 of approximately 0.8.
-
Add Silwet L-77 to a final concentration of 0.02-0.05% (v/v) and mix gently.
-
-
Floral Dip:
-
Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Place the treated plants in a tray, cover with a plastic dome to maintain high humidity, and keep in the dark for 16-24 hours.
-
Return the plants to standard growth conditions and grow until seeds are mature.
-
-
Selection of Transgenic Plants:
-
Harvest the seeds (T1 generation) from the dipped plants.
-
Sterilize the seeds and plate them on selection medium containing the appropriate antibiotic or herbicide.
-
Germinate and grow the seeds under selection. Resistant seedlings are putative transformants.
-
Transfer the resistant seedlings to soil and grow to maturity. Allow them to self-pollinate to produce the T2 generation.
-
Analyze the T2 and subsequent generations for transgene segregation and homozygosity.
-
Chemical Complementation of Arabidopsis Mutants
This protocol describes the application of NHP to rescue the phenotype of NHP-deficient mutants.
Materials:
-
Arabidopsis mutant plants (e.g., fmo1 or ald1) and wild-type controls.
-
This compound (NHP) stock solution.
-
10 mM MgCl2 solution (mock control).
-
Needleless syringes for infiltration.
Procedure:
-
Plant Growth:
-
Grow mutant and wild-type Arabidopsis plants under standard conditions for 4-5 weeks.
-
-
Chemical Application:
-
Leaf Infiltration: Prepare a solution of 1 mM NHP in 10 mM MgCl2. Infiltrate three lower leaves of each plant with either the NHP solution or the mock control (10 mM MgCl2) using a needleless syringe.
-
Soil Drench: Alternatively, drench the soil of each pot with a defined volume and concentration of NHP solution.
-
-
Incubation:
-
Incubate the treated plants for 24-48 hours under standard growth conditions to allow for uptake and distribution of the compound.
-
-
Phenotypic Analysis:
-
Proceed with downstream assays such as pathogen infection, gene expression analysis, or metabolomic profiling.
-
Quantification of NHP by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the derivatization and analysis of NHP from plant tissue.
Materials:
-
Plant leaf tissue (50-100 mg).
-
Extraction solvent (e.g., 80% methanol).
-
Internal standard (e.g., D-norvaline).
-
Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
GC-MS instrument.
Procedure:
-
Extraction:
-
Harvest and immediately freeze leaf tissue in liquid nitrogen.
-
Homogenize the frozen tissue and extract with a defined volume of cold extraction solvent containing the internal standard.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Derivatization:
-
Dry a portion of the extract under a stream of nitrogen gas or in a vacuum concentrator.
-
Add the derivatization reagent (e.g., MSTFA with pyridine) and incubate at a specific temperature (e.g., 60°C) for a defined time to allow for the silylation of hydroxyl and amino groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate GC column and temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of NHP and the internal standard based on their characteristic mass fragments.
-
-
Quantification:
-
Integrate the peak areas for NHP and the internal standard.
-
Calculate the amount of NHP in the original sample relative to the internal standard and fresh weight of the tissue.
-
Pseudomonas syringae Infection Assay
This protocol is for assessing disease resistance in Arabidopsis.
Materials:
-
Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).
-
King's B medium with appropriate antibiotics.
-
10 mM MgCl2.
-
Needleless syringes.
-
Sterile water.
Procedure:
-
Bacterial Culture Preparation:
-
Grow Pst DC3000 on King's B agar plates with appropriate antibiotics.
-
Inoculate a liquid culture and grow overnight.
-
Pellet the bacteria, wash with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to the desired optical density (e.g., OD600 = 0.002 for disease assays).
-
-
Plant Inoculation:
-
Infiltrate the leaves of 4-5 week old Arabidopsis plants with the bacterial suspension using a needleless syringe. Infiltrate at least three leaves per plant.
-
-
Incubation and Disease Scoring:
-
Cover the inoculated plants with a dome to maintain high humidity for 24 hours.
-
Incubate the plants under standard growth conditions.
-
At 3-4 days post-inoculation, assess disease symptoms (e.g., chlorosis, necrosis).
-
-
Quantification of Bacterial Growth (Optional):
-
At specified time points, collect leaf discs of a known area from the inoculated leaves.
-
Homogenize the leaf discs in 10 mM MgCl2.
-
Plate serial dilutions of the homogenate on King's B agar with appropriate antibiotics.
-
Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial titer in the leaves.
-
Conclusion
Both genetic and chemical complementation are powerful tools for studying the NHP biosynthesis pathway and its role in plant immunity. Genetic complementation provides a means for stable, long-term rescue and is ideal for dissecting the function of specific genes in their native context. In contrast, chemical complementation offers a rapid and flexible approach to confirm the role of NHP as a signaling molecule and to bypass metabolic blocks. The choice of method will depend on the specific experimental objectives, available resources, and the plant species under investigation. The protocols and comparative data provided in this guide are intended to assist researchers in designing and executing robust experiments to further elucidate the critical role of NHP in plant health and disease resistance.
References
- 1. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-Hydroxypipecolic Acid Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-hydroxypipecolic acid derivatives, specifically focusing on a class of synthetic compounds known as cyclic hydroxamic-acid-containing peptides (CHAPs), and their activity as histone deacetylase (HDAC) inhibitors. The information presented is based on a comprehensive structure-activity relationship (SAR) study, offering valuable insights for the rational design of novel therapeutic agents.
Introduction to this compound Derivatives and HDAC Inhibition
This compound is a naturally occurring amino acid derivative. Its core structure, featuring a cyclic amino acid and a hydroxamic acid moiety, has inspired the development of synthetic derivatives with potent biological activities. One of the most significant therapeutic targets for these derivatives is the family of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.
This guide focuses on a series of cyclic hydroxamic-acid-containing peptides (CHAPs) that incorporate a pipecolic acid unit. A systematic SAR study of these compounds has revealed key structural features that govern their HDAC inhibitory potency.
Comparative Analysis of HDAC Inhibitory Activity
The following table summarizes the structure-activity relationship of various CHAP derivatives. The inhibitory activity is presented as the concentration required for 50% inhibition (IC50) of HDAC activity. A lower IC50 value indicates a more potent inhibitor.
| Compound | Structure | Ring Size | Amino Acid Chirality | Hydrophobic Residues (AA2, AA3) | HDAC Inhibition IC50 (nM) |
| CHAP1 | cyclo(-L-Asu(NHOH)-L-Phe-L-Phe-L-Pro-) | Tetrapeptide | LLLL | Phenylalanine | Data not provided, lead compound |
| CHAP31 | cyclo(-L-Asu(NHOH)-D-Tyr(Me)-L-Ile-D-Pro-) | Tetrapeptide | LDLD | O-methyl-Tyrosine, Isoleucine | Potent (Selected as one of the strongest) |
| General Trend 1 | - | Tetrapeptide vs. Octapeptide | - | - | Tetrapeptide > Octapeptide |
| General Trend 2 | - | - | - | Hydrophobic vs. Hydrophilic | Hydrophobic > Hydrophilic |
| General Trend 3 | - | - | LDLD vs. LLLD, LDLL, LLDL | - | LDLD > LLLD, LDLL > LLDL |
Asu(NHOH) represents ζ-hydroxamide-α-aminosuberic acid, a key component providing the hydroxamic acid for zinc chelation in the HDAC active site.
Key Findings from the Structure-Activity Relationship Study:
-
Ring Size: Tetrapeptide structures (n=1) were found to be more potent HDAC inhibitors than their corresponding octapeptide (n=2) counterparts.[1]
-
Hydrophobicity: The amino acid residues at positions AA2 and AA3 should be hydrophobic to achieve strong inhibitory activity.[1]
-
Stereochemistry: The chirality of the amino acids in the cyclic peptide ring is crucial for potent HDAC inhibition. The most effective combination was found to be an alternating LDLD stereochemistry.[1]
-
Lead Compound: CHAP31, with an LDLD configuration and hydrophobic residues, was identified as one of the most potent inhibitors in the series.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR study of CHAP derivatives.
Histone Deacetylase (HDAC) Inhibition Assay
This assay is designed to measure the ability of the synthesized this compound derivatives to inhibit the enzymatic activity of HDACs.
Materials:
-
HeLa cell nuclear extract (as a source of HDACs)
-
[³H]acetyl-labeled histone H4 peptide (substrate)
-
Synthesized CHAP derivatives (test inhibitors)
-
Trichostatin A (TSA) (positive control inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HeLa nuclear extract, the [³H]acetyl-labeled histone H4 peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test CHAP derivative to the reaction mixture. A known HDAC inhibitor, such as Trichostatin A, should be used as a positive control, and a reaction with no inhibitor serves as a negative control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Extraction of Released Acetate: The amount of [³H]acetate released by the HDAC activity is extracted using an organic solvent (e.g., ethyl acetate).
-
Quantification: The radioactivity in the organic phase, which is proportional to the HDAC activity, is measured using a liquid scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in HDAC activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the effect of the CHAP derivatives on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., B16/BL6 melanoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Synthesized CHAP derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CHAP derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Structure-Activity Relationship Logic for CHAP Derivatives.
Caption: Experimental Workflow for the HDAC Inhibition Assay.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives as HDAC inhibitors. The presented data and experimental protocols can serve as a valuable resource for the design and development of novel and more potent therapeutic agents in this class.
References
A Comparative Guide to the Systemic Mobility of N-hydroxypipecolic Acid and Other Plant Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, the ability of signaling molecules to travel from the site of infection to distal tissues is paramount for the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity. This guide provides an objective comparison of the systemic mobility of N-hydroxypipecolic acid (NHP), a key regulator of SAR, with other critical signaling molecules: Pipecolic acid (Pip), Salicylic acid (SA), Glycerol-3-phosphate (G3P), and Azelaic acid (AzA). The information presented is supported by experimental data to aid in research and the development of novel plant health solutions.
Quantitative Comparison of Systemic Mobility
The systemic mobility of a signaling molecule is a crucial determinant of its efficacy in orchestrating a plant-wide defense response. The following tables summarize key quantitative parameters related to the long-distance transport of NHP and other significant signaling molecules.
| Molecule | Method of Detection in Systemic Tissues | Evidence of Long-Distance Transport | Local vs. Systemic Accumulation | Reference |
| This compound (NHP) | Mass Spectrometry (MS) | Detected in petiole exudates of both local and systemic leaves. Application of labeled NHP to local leaves results in its detection in distal leaves. | Accumulates to high concentrations in both local and systemic leaves upon pathogen infection. In cucumber, NHP was found in both local and systemic petiole exudates. | [1][2][3] |
| Pipecolic acid (Pip) | Mass Spectrometry (MS) | Accumulates in distal leaves and is enriched in petiole exudates of inoculated leaves. | Following pathogen recognition, Pip accumulates in both inoculated and distal leaves. | [4][5] |
| Salicylic acid (SA) | Mass Spectrometry (MS), Radiolabeling | Transport of 14C-SA to distal tissues has been confirmed. It is transported through both apoplastic and symplastic pathways. | SA levels increase in both the infected and systemic tissues following pathogen challenge. | [6][7][8] |
| Glycerol-3-phosphate (G3P) | Radiolabeling (14C-G3P) | Radioactive tracer experiments show that a G3P derivative is translocated to distal tissues. | Accumulates in both infected and systemic tissues, preceding the accumulation of other SAR-associated metabolites. | [9][10][11] |
| Azelaic acid (AzA) | Radiolabeling (14C-AzA), Deuterium labeling (2H-AzA) | Application of labeled AzA to a single leaf leads to its detection in distal aerial and root tissues. | Primes systemic tissues for enhanced defense, although its direct translocation to distal tissues is debated, suggesting it may induce a secondary mobile signal. | [12][13] |
| Molecule | Concentration in Petiole Exudates (Illustrative Examples) | Time Course of Systemic Accumulation |
| This compound (NHP) | In cucumber, high concentrations were detected in both local and systemic petiole exudates after infection. | Accumulation in systemic leaves is observed following local pathogen inoculation. |
| Pipecolic acid (Pip) | Enriched in petiole exudates of inoculated leaves in Arabidopsis thaliana. | Systemic accumulation is a necessary step for the establishment of SAR. |
| Salicylic acid (SA) | Detected in phloem and xylem sap. | Systemic accumulation is a hallmark of SAR activation. |
| Glycerol-3-phosphate (G3P) | Accumulates in petiole exudates of pathogen-inoculated plants. | Accumulation in systemic tissues precedes that of SA, JA, and AzA. |
| Azelaic acid (AzA) | Detected in petiole exudates. | Its role is more associated with priming systemic tissues rather than high-level accumulation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of systemic mobility. Below are protocols for key experiments cited in this guide.
Collection of Petiole Exudates using the EDTA-facilitated Method
This method allows for the collection of phloem sap, which contains long-distance signaling molecules.
Materials:
-
Mature, healthy plants (e.g., Arabidopsis thaliana, cucumber)
-
Sharp razor blade or scalpel
-
Eppendorf tubes
-
Collection buffer: 5 mM EDTA in water, pH 7.5
-
Humid chamber (e.g., a plastic box with wet paper towels)
-
Ice
Procedure:
-
Select healthy, mature leaves from well-watered plants.
-
Using a sharp razor blade, carefully excise the leaf at the base of the petiole.
-
Immediately place the cut end of the petiole into an Eppendorf tube containing the collection buffer. To minimize contamination from wounded cells, the first drop of exudate can be discarded.
-
Place the setup in a humid chamber to prevent the cut surface from drying out and to maintain turgor pressure.
-
Collect exudates for a defined period (e.g., 5-8 hours). For analysis of low-abundance molecules, longer collection times or pooling of samples may be necessary.
-
Keep the collected samples on ice to prevent degradation of metabolites.
-
Samples can be immediately processed or stored at -80°C for later analysis by LC-MS/MS or GC-MS.
Radiolabeling Tracer Studies for Systemic Mobility Analysis
This technique is used to track the movement of a specific molecule from a point of application to other parts of the plant.
Materials:
-
Radiolabeled signaling molecule (e.g., 14C-G3P, 14C-AzA)
-
Micropipette
-
Plant of interest
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Plant tissue homogenizer
-
Solvents for extraction (e.g., methanol, chloroform)
Procedure:
-
Apply a known amount and concentration of the radiolabeled signaling molecule to a specific leaf (the "source leaf") of the plant. This is typically done as a small droplet on the leaf surface.
-
Allow the plant to metabolize and transport the labeled compound for a specific period (e.g., 24, 48, 72 hours) under controlled environmental conditions.
-
After the incubation period, harvest different plant tissues separately: the treated source leaf, systemic leaves (distal, untreated leaves), petioles, stem, and roots.
-
Record the fresh weight of each tissue sample.
-
Homogenize each tissue sample in an appropriate extraction solvent.
-
Centrifuge the homogenates to pellet the solid debris and collect the supernatant containing the soluble metabolites.
-
Add a specific volume of the supernatant to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity in each sample using a liquid scintillation counter. The counts per minute (CPM) are then converted to disintegrations per minute (DPM) to quantify the amount of the radiolabeled molecule in each tissue.
-
The distribution of radioactivity across the different plant parts provides a quantitative measure of the molecule's systemic mobility.
Quantification of Signaling Molecules by Mass Spectrometry
Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is a highly sensitive and specific method for identifying and quantifying signaling molecules in plant tissues.
Materials:
-
Plant tissue samples (e.g., leaves, petiole exudates)
-
Extraction solvent (e.g., methanol/water/formic acid mixture)
-
Internal standards (e.g., deuterium-labeled versions of the target molecules)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
-
GC-MS or LC-MS/MS system
Procedure:
-
Homogenize a known amount of plant tissue in the extraction solvent. For accurate quantification, a known amount of an internal standard is added at the beginning of the extraction.
-
Centrifuge the homogenate and collect the supernatant.
-
The extract can be further purified using SPE to remove interfering compounds.
-
The purified extract is then injected into the GC-MS or LC-MS/MS system.
-
The molecules are separated by chromatography and then ionized and detected by the mass spectrometer.
-
The target molecules are identified based on their retention time and specific mass-to-charge ratio (m/z).
-
Quantification is achieved by comparing the peak area of the endogenous molecule to that of the known amount of the internal standard. This method allows for the precise measurement of the concentration of signaling molecules in different tissues.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR).
Caption: Experimental workflow for a radiolabeling tracer study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salicylic acid: transport and long-distance immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glycerol-3-phosphate is a critical mobile inducer of systemic immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycerol-3-phosphate and systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Targets of N-hydroxypipecolic Acid Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in plant immunity, playing a pivotal role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[1][2][3][4] Understanding and validating the molecular targets of NHP is paramount for leveraging its potential in developing novel strategies for crop protection and disease resistance. This guide provides a comparative overview of methodologies to validate the targets of NHP signaling, supported by experimental data and detailed protocols.
NHP Signaling Pathway: An Overview
NHP is synthesized from L-lysine through a three-step enzymatic pathway involving AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), SAR-DEFICIENT4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[4][5] Upon pathogen attack, NHP accumulates and acts as a mobile signal, traveling to distal tissues to prime them for a more robust and rapid defense response.[5][6] The NHP signaling pathway is intricately linked with the salicylic acid (SA) pathway, with both molecules mutually amplifying their biosynthesis and downstream effects.[1][2] Key downstream components of NHP signaling identified to date include the transcriptional co-activator NON-EXPRESSOR OF PR GENES1 (NPR1) and TGA transcription factors.[3][7][8] However, the direct receptor for NHP remains to be discovered.
Comparison of Target Validation Approaches
Validating the molecular targets of NHP signaling involves a combination of genetic, biochemical, and chemical biology approaches. Each method offers distinct advantages and limitations.
| Approach | Description | Advantages | Disadvantages | Relevance to NHP Signaling |
| Genetic Approaches | Utilizes mutants (e.g., knockouts, knockdowns) or overexpression lines to assess the in vivo function of a candidate target gene in the NHP signaling pathway. | Provides strong in vivo evidence for the physiological role of the target. | Can be confounded by genetic redundancy or pleiotropic effects. Time-consuming to generate and characterize mutant lines. | Essential for confirming the role of downstream components like NPR1 and TGA transcription factors in mediating NHP-induced immunity.[7][8][9] |
| Biochemical Approaches | Involves in vitro assays to demonstrate a direct physical interaction between NHP and a putative target protein. | Provides direct evidence of a physical interaction. Allows for the determination of binding affinity and kinetics. | Requires purified protein, which can be challenging to obtain in a functional state. In vitro interactions may not always reflect in vivo reality. | Crucial for the eventual identification and characterization of the NHP receptor. |
| Chemical Biology Approaches | Employs small molecule probes, often modified versions of NHP, to identify and validate targets in a cellular context. | Enables target identification in a more native environment. Can be used for in situ target engagement studies. | Synthesis of suitable chemical probes can be complex. Modifications to NHP may alter its binding properties. | A powerful strategy for identifying the direct binding partners of NHP, including its elusive receptor. |
Experimental Protocols for Target Validation
Genetic Validation of Downstream Signaling Components
Objective: To determine if a specific gene (e.g., NPR1) is required for NHP-induced systemic acquired resistance.
Methodology:
-
Plant Material: Use wild-type (e.g., Arabidopsis thaliana Col-0), a knockout mutant for the gene of interest (e.g., npr1-1), and a complemented line (mutant expressing the wild-type gene) as a control.
-
NHP Treatment: Grow plants for 4-5 weeks. Treat the soil of each plant with a 1 mM NHP solution or water as a mock control.[10]
-
Pathogen Inoculation: After 24-48 hours, inoculate systemic (distal) leaves with a pathogen, such as Pseudomonas syringae pv. maculicola (Psm).[9]
-
Disease Quantification: Two to three days post-inoculation, quantify bacterial growth by serial dilution plating and counting colony-forming units (CFUs) or by measuring the luminescence of a bioluminescent bacterial strain.[10]
-
Data Analysis: Compare the level of disease resistance between genotypes with and without NHP treatment. A valid target will show NHP-induced resistance in the wild-type and complemented lines, but not in the mutant.
Expected Outcome:
| Genotype | Treatment | Bacterial Growth (CFU/cm²) | Conclusion |
| Wild-Type | Mock | High | Basal susceptibility |
| Wild-Type | NHP | Low | NHP induces resistance |
| npr1-1 | Mock | High | Basal susceptibility |
| npr1-1 | NHP | High | NPR1 is required for NHP-induced resistance |
| npr1-1 + NPR1 | Mock | High | Complementation restores basal susceptibility |
| npr1-1 + NPR1 | NHP | Low | Complementation restores NHP-induced resistance |
Biochemical Validation: In Vitro Binding Assays
Objective: To test for a direct interaction between NHP and a candidate receptor protein.
Methodology (Example: Isothermal Titration Calorimetry - ITC):
-
Protein Expression and Purification: Express the candidate receptor protein (e.g., in E. coli or insect cells) and purify it to homogeneity.
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer in the ITC cell. Prepare a solution of NHP in the same buffer in the injection syringe.
-
ITC Measurement: Titrate the NHP solution into the protein solution while measuring the heat changes associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Alternative Biochemical Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the protein on a sensor chip and flow NHP over the surface to measure binding kinetics.
-
Microscale Thermophoresis (MST): Label the protein with a fluorophore and measure changes in its movement through a temperature gradient upon NHP binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor chemical shift perturbations in the protein's NMR spectrum upon addition of NHP to identify binding sites.[2]
Chemical Biology Approach: Affinity-Based Target Identification
Objective: To identify proteins that directly bind to NHP from a complex protein mixture.
References
- 1. Genetic Approaches for Neural Circuits Dissection in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified proteomics approach to discover protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home [nhpreagents.org]
- 5. scitechdaily.com [scitechdaily.com]
- 6. drughunter.com [drughunter.com]
- 7. Nonhuman primate genetic models for the study of rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Signal Transduction: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 9. This compound-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mobile SAR signal this compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-hydroxypipecolic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of N-hydroxypipecolic acid, a plant metabolite increasingly utilized in research for its role in systemic acquired resistance.
Chemical and Safety Data Overview
This compound is a solid organic compound with specific handling and disposal requirements. The following table summarizes its key chemical and hazard information.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 145.16 g/mol | [1][2][3][4] |
| Appearance | Solid | [1][3] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), H302: Harmful if swallowed. Acute toxicity, dermal (Category 4), H312: Harmful in contact with skin. Acute toxicity, inhalation (Category 4), H332: Harmful if inhaled. | [2] |
| Signal Word | Warning | [2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Lab coat or apron
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be in good condition, with a secure lid, and stored in a designated satellite accumulation area within the laboratory.
-
Ensure the container is labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Handling Spills: In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Absorb liquid solutions with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated materials into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area.[2]
4. Neutralization (Use with Caution): While this compound is an acid, its primary hazards are listed as toxicological, not corrosive. Neutralization should only be considered if permitted by your institution's environmental health and safety (EHS) office and if you are trained in the procedure.
-
Consult your EHS office: Before attempting to neutralize this compound waste, contact your institution's EHS department for guidance.
-
Procedure (if approved): In a fume hood, slowly add the this compound solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate). Monitor the pH to ensure it is between 5.5 and 9.5 before any further steps are taken, as advised by general acid neutralization protocols.[5]
5. Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. N-hydroxy-L-pipecolic acid | C6H11NO3 | CID 92246037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
